molecular formula C28H24N4O9 B10783023 (Asp)2-Rhodamine 110

(Asp)2-Rhodamine 110

Katalognummer: B10783023
Molekulargewicht: 560.5 g/mol
InChI-Schlüssel: HAJYGCSZQXROKK-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Asp)2-Rhodamine 110 is a useful research compound. Its molecular formula is C28H24N4O9 and its molecular weight is 560.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C28H24N4O9

Molekulargewicht

560.5 g/mol

IUPAC-Name

(3S)-3-amino-4-[[6'-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C28H24N4O9/c29-19(11-23(33)34)25(37)31-13-5-7-17-21(9-13)40-22-10-14(32-26(38)20(30)12-24(35)36)6-8-18(22)28(17)16-4-2-1-3-15(16)27(39)41-28/h1-10,19-20H,11-12,29-30H2,(H,31,37)(H,32,38)(H,33,34)(H,35,36)/t19-,20-/m0/s1

InChI-Schlüssel

HAJYGCSZQXROKK-PMACEKPBSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)[C@H](CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)[C@H](CC(=O)O)N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)NC(=O)C(CC(=O)O)N)OC5=C3C=CC(=C5)NC(=O)C(CC(=O)O)N

Herkunft des Produkts

United States

Foundational & Exploratory

(Asp)2-Rhodamine 110: A Comprehensive Technical Guide to its Principle of Action in Caspase Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as D2R, is a highly sensitive fluorogenic substrate utilized for the detection of caspase activity, a key event in the execution phase of apoptosis. This bisamide derivative of rhodamine 110 serves as a powerful tool in apoptosis research and for the high-throughput screening of caspase inhibitors. Its principle of action relies on the enzymatic cleavage of aspartic acid residues by caspases, leading to a substantial increase in fluorescence. This guide provides an in-depth exploration of the core principles of this compound, detailed experimental protocols, and visualizations of the associated biochemical pathways and workflows.

Core Principle of Action

The fundamental principle behind this compound lies in its transformation from a non-fluorescent to a highly fluorescent state upon interaction with active caspases. The substrate consists of two aspartic acid residues linked to the amino groups of a rhodamine 110 molecule.[1] This bis-aspartyl configuration effectively quenches the inherent fluorescence of the rhodamine 110 core.

Caspases, a family of cysteine-aspartic proteases, recognize and cleave peptide substrates after an aspartic acid residue.[2] The activation of this compound is a two-step process:

  • Initial Cleavage: An active caspase cleaves one of the aspartic acid residues from the rhodamine 110 backbone. This initial cleavage event results in the formation of a mono-aspartyl-rhodamine 110 intermediate, which is fluorescent.[3][4]

  • Secondary Cleavage: The second aspartic acid residue is subsequently cleaved by a caspase, releasing the free rhodamine 110 molecule.[3][4] Free rhodamine 110 exhibits a significantly higher quantum yield of fluorescence compared to the mono-aspartyl intermediate.

This sequential cleavage mechanism leads to a substantial amplification of the fluorescent signal, providing a sensitive readout of caspase activity. While this compound is a general caspase substrate, derivatives incorporating specific caspase recognition sequences, such as the DEVD (Asp-Glu-Val-Asp) tetrapeptide for caspase-3 and -7, offer enhanced specificity.[5][6]

Data Presentation

Spectral Properties

The utility of this compound as a fluorogenic substrate is defined by the distinct spectral properties of its different forms.

CompoundStateExcitation Max (nm)Emission Max (nm)Relative Fluorescence
This compoundNon-fluorescent--Negligible
Mono-aspartyl-Rhodamine 110Fluorescent~496~520Moderate
Rhodamine 110Highly Fluorescent496520High[5][7]
Substrate Specificity

While this compound is a substrate for multiple caspases, its efficiency can vary. For more specific detection of executioner caspases, substrates like (Z-DEVD)2-R110 are often preferred.

CaspaseRecognition SequenceThis compound Cleavage
Caspase-1(W/Y)EHDYes
Caspase-3DEVDYes (High Efficiency)[8]
Caspase-7DEVDYes (High Efficiency)[8]
Caspase-8(L/I)ETDYes
Caspase-9LEHDYes

Experimental Protocols

The following is a generalized protocol for the in vitro measurement of caspase-3 activity in cell lysates using a rhodamine 110-based substrate. This protocol can be adapted for this compound.

Reagent Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, and 10% glycerol. Store at 4°C.

  • DTT Solution: 1 M Dithiothreitol in water. Store at -20°C. Add to Assay Buffer immediately before use to a final concentration of 10 mM.

  • This compound Stock Solution: Dissolve the lyophilized powder in DMSO to a concentration of 10 mM. Store at -20°C, protected from light.[1]

  • Rhodamine 110 Standard: Prepare a stock solution of Rhodamine 110 in DMSO. This will be used to generate a standard curve to quantify the amount of released fluorophore.

Cell Lysis
  • Induce apoptosis in your cell line of interest using a known stimulus. A negative control of untreated cells should be processed in parallel.

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The protein concentration of the lysate should be determined using a standard protein assay.

Caspase Activity Assay
  • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well.

  • Prepare a blank well containing 50 µL of Lysis Buffer.

  • Prepare a positive control using a known concentration of recombinant active caspase-3.

  • Prepare a negative control using lysate from untreated cells.

  • Dilute the this compound stock solution in Assay Buffer (containing 10 mM DTT) to a final working concentration of 50 µM.

  • Add 50 µL of the diluted this compound solution to each well to initiate the reaction.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.

  • The rate of increase in fluorescence is proportional to the caspase activity in the sample.

Data Analysis
  • Subtract the fluorescence of the blank from all readings.

  • Plot the fluorescence intensity versus time. The slope of the linear portion of the curve represents the reaction rate.

  • A standard curve can be generated using known concentrations of free Rhodamine 110 to convert the fluorescence readings into the amount of product formed.

Mandatory Visualization

G cluster_substrate Non-Fluorescent Substrate cluster_intermediate Fluorescent Intermediate cluster_product Highly Fluorescent Product Asp2_R110 This compound (Non-Fluorescent) Mono_Asp_R110 Mono-Asp-Rhodamine 110 (Fluorescent) Asp2_R110->Mono_Asp_R110 Cleavage 1 R110 Rhodamine 110 (Highly Fluorescent) Mono_Asp_R110->R110 Cleavage 2 Caspase Active Caspase Caspase->Asp2_R110 Caspase->Mono_Asp_R110

Caption: Enzymatic activation of this compound by active caspases.

G cluster_sample_prep Sample Preparation cluster_assay_setup Assay Setup cluster_measurement Measurement & Analysis Induce_Apoptosis 1. Induce Apoptosis in Cells Harvest_Cells 2. Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Lyse Cells & Collect Supernatant Harvest_Cells->Lyse_Cells Add_Lysate 4. Add Lysate to 96-well Plate Lyse_Cells->Add_Lysate Add_Substrate 5. Add this compound Add_Lysate->Add_Substrate Incubate 6. Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence 7. Read Fluorescence (Ex/Em: 496/520 nm) Incubate->Read_Fluorescence Analyze_Data 8. Analyze Data (Rate of Fluorescence Increase) Read_Fluorescence->Analyze_Data

Caption: Experimental workflow for a caspase activity assay.

G cluster_pathway Apoptosis Signaling Pathway cluster_initiator Initiator Caspases cluster_executioner Executioner Caspases cluster_substrate Fluorogenic Substrate Activation Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, Death Receptor Ligation) Caspase8 Caspase-8 Apoptotic_Stimulus->Caspase8 Caspase9 Caspase-9 Apoptotic_Stimulus->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Caspase7 Caspase-7 Caspase3->Caspase7 Asp2_R110 This compound (Non-Fluorescent) Caspase3->Asp2_R110 Cleavage Caspase7->Asp2_R110 Cleavage Fluorescence Fluorescence Signal Asp2_R110->Fluorescence

Caption: Role of this compound in the apoptosis signaling cascade.

References

Unveiling β-Lactamase Activity: A Technical Guide to the Fluorescence Mechanism of (Asp)₂-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance necessitates the development of robust and sensitive methods for detecting resistance mechanisms, a cornerstone of which is the enzymatic activity of β-lactamases. This technical guide provides an in-depth exploration of the fluorescence activation mechanism of (Asp)₂-Rhodamine 110, a fluorogenic substrate with significant potential for the high-throughput screening of β-lactamase inhibitors and the fundamental study of enzyme kinetics. Through a detailed examination of its core mechanism, photophysical properties, and experimental applications, this document serves as a comprehensive resource for researchers in drug discovery and diagnostics.

Core Mechanism of Fluorescence Activation

(Asp)₂-Rhodamine 110 is a non-fluorescent bisamide derivative of the highly fluorescent dye Rhodamine 110. The core of its utility as a fluorogenic probe lies in a classic example of enzyme-activated fluorescence, a process contingent on the catalytic activity of β-lactamase.

In its native state, the two amino groups of the Rhodamine 110 core are each conjugated to an aspartic acid residue via an amide bond. This bis-amidation effectively quenches the inherent fluorescence of the Rhodamine 110 fluorophore. The quenching mechanism is attributed to the disruption of the electronic resonance of the xanthene ring system, which is essential for its fluorescence.

Upon the introduction of β-lactamase, the enzyme recognizes and hydrolyzes the amide bonds. This enzymatic cleavage occurs in a two-step process. The initial cleavage of one aspartic acid residue results in a mono-amide intermediate, which exhibits a partial restoration of fluorescence. The subsequent cleavage of the second aspartic acid residue liberates the free Rhodamine 110 molecule. This fully de-quenched Rhodamine 110 exhibits a dramatic increase in fluorescence intensity, providing a robust and sensitive optical signal directly proportional to the β-lactamase activity.

Fluorescence_Activation_Mechanism cluster_0 (Asp)₂-Rhodamine 110 (Non-fluorescent) cluster_1 β-Lactamase Hydrolysis cluster_2 Intermediate cluster_3 Final Product Asp2_R110 Bis-amide Rhodamine 110 (Quenched) Beta_Lactamase β-Lactamase Mono_Asp_R110 Mono-amide Rhodamine 110 (Partially Fluorescent) Beta_Lactamase->Mono_Asp_R110 Cleavage 1 R110 Rhodamine 110 (Highly Fluorescent) Mono_Asp_R110->R110 Cleavage 2

Figure 1: Enzymatic activation of (Asp)₂-Rhodamine 110 fluorescence.

Quantitative Data

Table 1: Photophysical Properties of Rhodamine 110

PropertyValueReference
Excitation Maximum (λex) ~498 - 502 nm[1]
Emission Maximum (λem) ~520 - 522 nm[1][2]
Molar Extinction Coefficient (ε) ~80,000 M-1cm-1[2]
Fluorescence Quantum Yield (Φ) ~0.9

Note: The photophysical properties of Rhodamine 110 can be influenced by the solvent and pH of the experimental buffer. It is recommended to characterize these properties under specific assay conditions.

Table 2: Representative Enzyme Kinetic Parameters for Fluorogenic β-Lactamase Substrates

While specific kinetic data for (Asp)₂-Rhodamine 110 with β-lactamase is not available, the following table provides representative Km and kcat values for other fluorogenic cephalosporin-based substrates with TEM-1 β-lactamase to offer a point of reference for expected enzymatic efficiency.

SubstrateKm (µM)kcat (s-1)Reference
CCF2 2329[3]
CC1 7052[3]

Experimental Protocols

Synthesis of (Asp)₂-Rhodamine 110

A detailed, publicly available, step-by-step protocol for the synthesis of (Asp)₂-Rhodamine 110 is not readily found. However, the general approach involves the use of solid-phase peptide synthesis (SPPS). The following outlines a generalized workflow based on the synthesis of similar Rhodamine 110-peptide conjugates.

Synthesis_Workflow start Start: 2-Chlorotrityl Chloride Resin rhodamine_attachment Attach Rhodamine 110 to Resin start->rhodamine_attachment fmoc_deprotection Fmoc Deprotection rhodamine_attachment->fmoc_deprotection aspartic_acid_coupling Couple Fmoc-Asp(OtBu)-OH fmoc_deprotection->aspartic_acid_coupling repeat_coupling Repeat Coupling for Bis-substitution aspartic_acid_coupling->repeat_coupling cleavage Cleave from Resin and Deprotect Side Chains repeat_coupling->cleavage purification Purify by HPLC cleavage->purification characterization Characterize by Mass Spectrometry and NMR purification->characterization end End: (Asp)₂-Rhodamine 110 characterization->end

Figure 2: Generalized workflow for the solid-phase synthesis of (Asp)₂-Rhodamine 110.

Key Methodological Steps:

  • Resin Preparation: Start with a suitable solid support, such as 2-chlorotrityl chloride resin.

  • Rhodamine 110 Immobilization: React the resin with Rhodamine 110 in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Fmoc-Aspartic Acid Coupling: Following the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound Rhodamine 110, couple the protected aspartic acid derivative (e.g., Fmoc-Asp(OtBu)-OH) using a standard coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA). The reaction is typically carried out in a solvent like dimethylformamide (DMF).

  • Second Coupling: Repeat the Fmoc deprotection and coupling steps to attach the second aspartic acid residue to the other amino group of Rhodamine 110.

  • Cleavage and Deprotection: Cleave the final product from the resin and remove the side-chain protecting groups (e.g., tert-butyl) using a strong acid cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final (Asp)₂-Rhodamine 110 product using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro β-Lactamase Activity Assay

This protocol provides a general framework for measuring β-lactamase activity using (Asp)₂-Rhodamine 110 in a microplate format, suitable for high-throughput screening.

Assay_Workflow prepare_reagents Prepare Reagents: - Assay Buffer - β-Lactamase Stock - (Asp)₂-Rhodamine 110 Stock plate_setup Set up 96-well Plate: - Add Assay Buffer - Add β-Lactamase Dilutions prepare_reagents->plate_setup preincubation Pre-incubate Plate at Assay Temperature plate_setup->preincubation initiate_reaction Initiate Reaction: Add (Asp)₂-Rhodamine 110 preincubation->initiate_reaction kinetic_measurement Measure Fluorescence Kinetically (e.g., every 60 seconds for 30-60 min) Ex: ~498 nm, Em: ~520 nm initiate_reaction->kinetic_measurement data_analysis Data Analysis: - Plot Fluorescence vs. Time - Calculate Initial Velocity (V₀) - Determine Enzyme Kinetics (Kₘ, kₖₐₜ) kinetic_measurement->data_analysis

Figure 3: Workflow for an in vitro β-lactamase activity assay.

Materials:

  • Purified β-lactamase

  • (Asp)₂-Rhodamine 110

  • Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of (Asp)₂-Rhodamine 110 in a suitable organic solvent (e.g., DMSO) and dilute it to the desired working concentration in assay buffer immediately before use. Protect the solution from light.

    • Prepare a stock solution of β-lactamase in assay buffer and perform serial dilutions to obtain a range of enzyme concentrations.

  • Assay Setup:

    • To each well of the 96-well plate, add a defined volume of assay buffer.

    • Add the desired volume of the β-lactamase dilutions to the wells. Include wells with buffer only as a negative control.

  • Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the (Asp)₂-Rhodamine 110 working solution to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode using a microplate reader. Set the excitation and emission wavelengths to be optimal for Rhodamine 110 (approximately 498 nm and 520 nm, respectively). Record measurements at regular intervals (e.g., every 60 seconds) for a duration of 30 to 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each enzyme concentration.

    • Determine the initial reaction velocity (V₀) from the linear portion of the progress curves.

    • To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the (Asp)₂-Rhodamine 110 substrate. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation. The catalytic constant (kcat) can be calculated from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).

Conclusion

(Asp)₂-Rhodamine 110 represents a valuable tool for the sensitive and continuous monitoring of β-lactamase activity. Its mechanism of fluorescence activation upon enzymatic cleavage provides a robust platform for high-throughput screening of potential inhibitors and for detailed kinetic studies. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of (Asp)₂-Rhodamine 110. By leveraging this information, researchers can effectively design and execute experiments to advance our understanding of β-lactamase function and to accelerate the discovery of novel therapeutics to combat antibiotic resistance.

References

(Asp)2-Rhodamine 110: A Technical Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(Asp)2-Rhodamine 110 , also known as Rhodamine 110, bis-(L-aspartic acid amide), is a highly sensitive and specific fluorogenic substrate used for the detection of caspase-3 and caspase-7 activity. These caspases are key executioner enzymes in the apoptotic pathway, making this substrate an invaluable tool for researchers in drug development and life sciences to quantify apoptosis and screen for potential therapeutic agents that modulate this critical cellular process.

This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Principle and Mechanism of Action

This compound is a non-fluorescent bisamide derivative of the highly fluorescent dye Rhodamine 110. The substrate is designed with two aspartic acid residues, which are part of the recognition sequence for caspase-3 and caspase-7 (DEVD). In its native state, the fluorescence of the Rhodamine 110 core is quenched. Upon the induction of apoptosis, active caspase-3 or caspase-7 specifically recognizes and cleaves the peptide bonds after the aspartic acid residues. This enzymatic cleavage occurs in a two-step process, first yielding a monoamide intermediate which is weakly fluorescent, and then the fully liberated Rhodamine 110, which exhibits a strong, green fluorescence. The resulting fluorescence intensity is directly proportional to the activity of caspase-3 and/or caspase-7 in the sample.

Quantitative Data

Accurate and reproducible experimental design requires precise knowledge of the substrate's and resulting fluorophore's properties. The following tables summarize the key quantitative data for this compound and the liberated Rhodamine 110.

PropertyValueReference(s)
Molecular FormulaC28H24N4O11
Molecular Weight592.51 g/mol
FormSolid
SolubilityDMSO
Storage-20°C, protect from light

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~499 nm[1]
Emission Maximum (λem)~521 nm[1]
Molar Extinction Coefficient (ε)Approximately 75,000 cm⁻¹M⁻¹ in PBS
Fluorescence Quantum Yield (Φ)~0.9

Table 2: Spectral Properties of Rhodamine 110

EnzymeSubstrateKm (μM)Reference(s)
Caspase-3Ac-DEVD-AFC10.8[2]
Caspase-7Ac-DEVD-AFC15.1[2]

Experimental Protocols

This section provides a detailed methodology for a typical caspase-3/7 activity assay using this compound in a 96-well plate format, suitable for drug screening and basic research.

Preparation of Cell Lysates

For Adherent Cells:

  • Wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer (e.g., 100 µL for a 6-well plate well). A common lysis buffer consists of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA. Protease inhibitors (other than those targeting caspases) can also be included.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled tube.

For Suspension Cells:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., 100 µL per 1-5 million cells).

  • Incubate the lysate on ice for 15-30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

Caspase-3/7 Activity Assay
  • Prepare Assay Buffer: A typical assay buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 1 mM EDTA.

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Substrate Solution: Dilute the 10 mM stock solution in the assay buffer to a final working concentration of 50 µM immediately before use.

  • Assay Plate Setup:

    • Add 50 µL of cell lysate to each well of a black, clear-bottom 96-well plate. It is recommended to determine the protein concentration of the lysates and normalize the amount of protein added to each well (e.g., 20-50 µg of total protein).

    • Positive Control: In a separate well, add a known amount of active recombinant caspase-3 (e.g., 1-10 units) to 50 µL of assay buffer.

    • Negative Control: In another well, pre-incubate the cell lysate from an apoptotic sample with a caspase-3/7 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 15-30 minutes before adding the substrate.

    • Blank: Add 50 µL of lysis buffer to a well to measure background fluorescence.

  • Initiate the Reaction: Add 50 µL of the 50 µM working substrate solution to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically depending on the cell type and the level of caspase activity.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm.

Data Analysis

The caspase-3/7 activity is proportional to the fluorescence intensity. The activity can be expressed as relative fluorescence units (RFU) or can be quantified by generating a standard curve with known concentrations of free Rhodamine 110.

Visualizations

Apoptotic Signaling Pathway

The following diagram illustrates the central role of caspase-3 and caspase-7 in the apoptotic signaling cascade.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds DISC Formation DISC Formation Death Receptors->DISC Formation activates Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 cleavage Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 cleaves Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family activates Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion regulates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 cleavage Caspase-9->Procaspase-3/7 cleaves Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 activation Apoptosis Apoptosis Caspase-3/7->Apoptosis executes

Caption: The apoptotic signaling pathway, highlighting the convergence of the extrinsic and intrinsic pathways on the activation of executioner caspases-3 and -7.

Experimental Workflow for Caspase-3/7 Assay

The following diagram outlines the key steps in performing a caspase-3/7 activity assay using this compound.

Caspase_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Plate Setup Plate Setup Protein Quantification->Plate Setup Prepare Reagents Prepare Reagents Prepare Reagents->Plate Setup Add Substrate Add Substrate Plate Setup->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: A streamlined workflow for the this compound based caspase-3/7 activity assay.

References

(Asp)2-Rhodamine 110 Caspase-3/7 Substrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also recognized by its systematic name (Z-DEVD)2-R110, is a highly sensitive and specific fluorogenic substrate for caspase-3 and caspase-7, two key executioner enzymes in the apoptotic cascade.[1][2][3][4][5] This substrate is an invaluable tool for researchers studying programmed cell death (apoptosis) and for professionals in drug development screening for compounds that modulate caspase activity. Its robust fluorescent signal upon cleavage provides a reliable method for quantifying caspase-3/7 activity in both cell lysates and intact cells.[6][7]

This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Principles and Mechanism of Action

This compound consists of two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), covalently linked to the amino groups of a rhodamine 110 (R110) molecule.[3][4] In its intact, uncleaved state, the substrate is essentially non-fluorescent as the DEVD peptides quench the fluorescence of the rhodamine 110 core.

The activation of apoptosis triggers a cascade of enzymatic reactions, leading to the activation of effector caspases, including caspase-3 and caspase-7. These active caspases recognize and cleave the specific DEVD sequence within the substrate.[8] The cleavage occurs in a two-step process:

  • First Cleavage: An active caspase-3 or caspase-7 enzyme cleaves one of the DEVD peptides, resulting in a mono-DEVD-Rhodamine 110 intermediate. This initial cleavage event leads to a partial relief of quenching and a significant increase in fluorescence.

  • Second Cleavage: The second DEVD peptide is subsequently cleaved from the mono-amide intermediate, releasing the free Rhodamine 110 fluorophore. This final product exhibits a much stronger fluorescent signal.[1]

The intensity of the resulting fluorescence is directly proportional to the activity of caspase-3 and caspase-7 in the sample, allowing for quantitative measurement. It is important to note that due to this two-step cleavage mechanism, the kinetics of fluorescence generation are not linear, which can complicate the determination of classical Michaelis-Menten kinetic parameters (Km and Vmax).[9]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and its fluorescent product, Rhodamine 110.

PropertyValueCitations
Chemical Formula C72H78N10O27[5]
Molecular Weight 1515.44 g/mol [5]
Peptide Sequence (Asp-Glu-Val-Asp)2[4]
Fluorophore Rhodamine 110[4]
Appearance Off-white to yellow lyophilized solid[5]
Solubility Soluble in DMSO[5]
ParameterWavelength (nm)Citations
Excitation Maximum (Cleaved) ~496-499 nm[7][9]
Emission Maximum (Cleaved) ~520-521 nm[2][7]

Signaling Pathways and Experimental Visualization

To understand the context in which this compound is utilized, it is crucial to visualize the apoptotic signaling pathways that lead to caspase-3 and caspase-7 activation.

Figure 1. Apoptotic Signaling Pathways Activating Caspase-3/7 cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC DISC Formation (FADD, Pro-caspase-8) Death Receptors->DISC Caspase-8 Active Caspase-8 DISC->Caspase-8 Caspase-3/7_Pro Pro-caspase-3/7 Caspase-8->Caspase-3/7_Pro Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome c->Apoptosome Caspase-9 Active Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3/7_Pro Caspase-3/7_Active Active Caspase-3/7 Caspase-3/7_Pro->Caspase-3/7_Active Apoptosis Apoptosis Caspase-3/7_Active->Apoptosis

Figure 1. Overview of the extrinsic and intrinsic apoptotic pathways leading to the activation of caspase-3 and -7.

The following diagram illustrates the mechanism of fluorescence generation upon substrate cleavage.

Figure 2. Mechanism of this compound Cleavage Substrate This compound (Non-fluorescent) Intermediate Mono-Asp-Rhodamine 110 (Fluorescent) Substrate->Intermediate Step 1 Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Step 2 Caspase Active Caspase-3/7 Caspase->Substrate Caspase->Intermediate

Figure 2. Two-step enzymatic cleavage of this compound by active caspase-3/7.

Experimental Protocols

Detailed methodologies for utilizing this compound in both in vitro and cell-based assays are provided below.

In Vitro Caspase-3/7 Activity Assay (from Cell Lysate)

This protocol is designed for the quantitative measurement of caspase-3/7 activity in cell extracts.

Materials:

  • This compound substrate

  • DMSO

  • Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES, pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • Assay Buffer (e.g., 20 mM Tris, pH 7.4)

  • Dithiothreitol (DTT)

  • Recombinant active caspase-3 or caspase-7 (for standard curve)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Protocol Workflow:

Figure 3. In Vitro Caspase-3/7 Assay Workflow A Prepare 10 mM Substrate Stock in DMSO B Prepare 2X Assay Solution (Substrate, DTT, EDTA, Buffer) A->B D Add Equal Volumes of Lysate and 2X Assay Solution to a 96-well Plate B->D C Prepare Cell Lysates C->D E Incubate at Room Temperature (at least 1 hour, protected from light) D->E F Measure Fluorescence (Ex: 490-499 nm, Em: 520-525 nm) E->F Figure 4. Cell-Based Caspase-3/7 Assay Workflow A Seed Cells in a 96-well Plate B Induce Apoptosis (with test compounds and controls) A->B D Add Working Solution to each well B->D C Prepare Working Solution of This compound in Culture Medium C->D E Incubate at 37°C (protected from light) D->E F Measure Fluorescence (Ex: 490-499 nm, Em: 520-525 nm) E->F

References

An In-depth Technical Guide to the Excitation and Emission Spectra of (Asp)₂-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (Asp)₂-Rhodamine 110, a widely utilized fluorogenic substrate for the detection of caspase-3 and caspase-7 activity, key biomarkers in the study of apoptosis. This document details the excitation and emission spectra of the cleaved product, outlines experimental protocols for its characterization and use, and illustrates the relevant biological and experimental workflows.

Introduction

(Asp)₂-Rhodamine 110, often in the form of (Z-DEVD)₂-Rhodamine 110, is a non-fluorescent pro-fluorophore. The core structure consists of the highly fluorescent dye Rhodamine 110, to which two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), are attached via amide bonds to the amino groups of the rhodamine. This modification effectively quenches the fluorescence of the Rhodamine 110 core. In the presence of active caspase-3 or caspase-7, the DEVD peptides are specifically cleaved. This enzymatic cleavage occurs in a two-step process, first yielding a fluorescent mono-peptide intermediate and then the fully fluorescent Rhodamine 110 product. The resulting increase in fluorescence intensity is directly proportional to the caspase activity in the sample.

Spectroscopic Properties

The key to the utility of (Asp)₂-Rhodamine 110 lies in the dramatic change in its fluorescence upon enzymatic cleavage. The intact substrate is essentially non-fluorescent. The spectroscopic properties of the final, fully cleaved product, Rhodamine 110, are critical for its detection.

PropertyValueNotes
Excitation Maximum (λex) ~496 - 500 nmIn aqueous buffer (pH ~7.2-7.4)
Emission Maximum (λem) ~520 - 522 nmIn aqueous buffer (pH ~7.2-7.4)
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹For the cleaved Rhodamine 110 product at ~496 nm.
Quantum Yield (Φ) HighThe quantum yield of Rhodamine 110 is known to be high in aqueous solutions, contributing to the high sensitivity of assays using this substrate.
Appearance (Uncleaved) ColorlessIn its purified, lactone form.
Appearance (Cleaved) Green FluorescenceStrong green fluorescence upon excitation.

Table 1: Spectroscopic Data for Cleaved (Asp)₂-Rhodamine 110 (Rhodamine 110)

Signaling Pathway and Mechanism of Action

The use of (Asp)₂-Rhodamine 110 is intrinsically linked to the apoptotic signaling cascade. Apoptosis, or programmed cell death, is a fundamental biological process. A key family of proteases responsible for the execution of apoptosis is the caspases. (Asp)₂-Rhodamine 110 is designed to be a specific substrate for the executioner caspases, caspase-3 and caspase-7.

The activation of these executioner caspases is a downstream event in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Once activated, caspase-3 and caspase-7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The cleavage of (Asp)₂-Rhodamine 110 serves as a proxy for this broader substrate cleavage, providing a measurable signal of apoptotic activity.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruitment & Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Activation Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Formation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome Formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Activation Caspase-3/7 Caspase-3/7 (Asp)2-Rhodamine 110 (Non-fluorescent) This compound (Non-fluorescent) Caspase-3/7->this compound (Non-fluorescent) Cleavage Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Cleavage Rhodamine 110 (Fluorescent) Rhodamine 110 (Fluorescent) This compound (Non-fluorescent)->Rhodamine 110 (Fluorescent) Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caspase-3 Signaling Pathway in Apoptosis

Experimental Protocols

Spectrofluorometric Characterization of Cleaved (Asp)₂-Rhodamine 110

This protocol outlines the steps to determine the excitation and emission spectra of the fluorescent product of the caspase-3 cleavage reaction.

Materials:

  • (Asp)₂-Rhodamine 110 (e.g., (Z-DEVD)₂-Rhodamine 110)

  • Recombinant active caspase-3

  • Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of (Asp)₂-Rhodamine 110 in DMSO (e.g., 1 mM).

  • Prepare a reaction mixture in a quartz cuvette by diluting the substrate stock solution into the caspase assay buffer to a final concentration of 10-50 µM.

  • Record a baseline spectrum (optional): Measure the fluorescence of the uncleaved substrate to confirm it is non-fluorescent at the expected emission wavelengths.

  • Initiate the cleavage reaction: Add a sufficient amount of active caspase-3 to the cuvette and mix gently.

  • Incubate the reaction at 37°C for 1-2 hours to ensure complete cleavage of the substrate.

  • Measure the excitation spectrum: Set the emission monochromator to the expected emission maximum (~522 nm) and scan a range of excitation wavelengths (e.g., 400-510 nm). The peak of this spectrum is the excitation maximum.

  • Measure the emission spectrum: Set the excitation monochromator to the determined excitation maximum (~498 nm) and scan a range of emission wavelengths (e.g., 510-600 nm). The peak of this spectrum is the emission maximum.

  • Data Analysis: Plot the fluorescence intensity versus wavelength for both the excitation and emission scans.

Caspase-3 Activity Assay in Cell Lysates

This protocol describes a typical microplate-based assay to measure caspase-3 activity in cell lysates.

Materials:

  • Cells treated to induce apoptosis and untreated control cells

  • Cell lysis buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT, pH 7.4)

  • (Asp)₂-Rhodamine 110 stock solution (1 mM in DMSO)

  • Caspase assay buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare cell lysates:

    • Harvest treated and untreated cells (typically 1-5 x 10⁶ cells per sample).

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

  • Determine protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Prepare the reaction:

    • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

    • Add caspase assay buffer to bring the total volume to 100 µL.

    • Include a blank control with lysis buffer only.

  • Initiate the reaction:

    • Add 2 µL of the 1 mM (Asp)₂-Rhodamine 110 stock solution to each well (final concentration ~20 µM).

  • Incubate the plate at 37°C, protected from light.

  • Measure fluorescence:

    • Read the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) or as an endpoint measurement after a fixed time (e.g., 60 minutes).

    • Use an excitation wavelength of ~498 nm and an emission wavelength of ~522 nm.

  • Data Analysis:

    • Subtract the blank reading from all samples.

    • Plot the fluorescence intensity versus time to determine the reaction rate, or compare the endpoint fluorescence values between treated and untreated samples.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures.

cluster_workflow Spectrofluorometric Characterization Workflow A Prepare Substrate and Buffer B Add Caspase-3 for Cleavage A->B C Incubate at 37°C B->C D Measure Excitation Spectrum C->D E Measure Emission Spectrum D->E F Analyze Spectra E->F

Workflow for Spectrofluorometric Analysis

cluster_assay Caspase-3 Activity Assay Workflow A Induce Apoptosis in Cells B Prepare Cell Lysates A->B C Quantify Protein B->C D Set up Reactions in Microplate C->D E Add this compound D->E F Incubate at 37°C E->F G Measure Fluorescence F->G H Analyze Data G->H

Workflow for Caspase-3 Activity Assay

A Technical Guide to Bis-L-aspartic Acid Amide of Rhodamine 110: A Fluorogenic Caspase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bis-L-aspartic acid amide of rhodamine 110, often abbreviated as (Asp)₂-R110 or D₂R, is a highly sensitive fluorogenic substrate primarily utilized for the detection of caspase activity, a key event in the execution phase of apoptosis. Its discovery and development have provided researchers with a valuable tool for studying programmed cell death in both cell-free and intact cell systems. This technical guide provides an in-depth overview of its discovery, mechanism, synthesis, and experimental applications.

The principle behind this probe lies in the quenching of the inherent fluorescence of the rhodamine 110 (R110) fluorophore. In its native state, the bis-amide derivative is non-fluorescent. Upon the activation of caspases, which are cysteine-aspartic proteases, the substrate is cleaved at the amide bond C-terminal to the aspartic acid residues. This cleavage occurs in a two-step process, first yielding a fluorescent mono-amide intermediate and then the highly fluorescent rhodamine 110. The resulting increase in fluorescence intensity is directly proportional to the caspase activity in the sample.

Physicochemical and Spectroscopic Properties

The bis-L-aspartic acid amide of rhodamine 110 is typically supplied as a trifluoroacetic acid salt. Its properties, along with those of its cleavage products, are summarized below.

PropertyBis-L-aspartic acid amide of Rhodamine 110Rhodamine 110 (Final Product)
Molecular Formula C₃₂H₂₆F₆N₄O₁₃C₂₀H₁₄N₂O₃
Molecular Weight 788.57 g/mol 366.8 g/mol
Appearance Off-white to pink solidGreen solid
Solubility Soluble in DMSOSoluble in DMSO
Excitation Maximum (λex) Non-fluorescent~496-500 nm[1]
Emission Maximum (λem) Non-fluorescent~520-522 nm[1]
Extinction Coefficient (ε) Not specified in literature~80,000 cm⁻¹M⁻¹[1][2]
Quantum Yield (Φ) Not specified in literatureNot specified in literature
Storage Store at -20°C, protect from lightStore at < -15°C, protect from light

Mechanism of Action and Signaling Pathway

The activation of caspases is a central event in the apoptotic signaling cascade. This pathway can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are the primary enzymes that cleave the bis-L-aspartic acid amide of rhodamine 110.

Caspase Activation Signaling Pathway

Caspase Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Bind DISC Formation DISC Formation Death Receptors->DISC Formation Recruitment Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Formation with Apaf-1 Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Cleavage Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptotic Substrates Apoptotic Substrates Caspase-3/7->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of executioner caspases.

Experimental Workflow: Caspase-Mediated Cleavage

The enzymatic cleavage of the bis-L-aspartic acid amide of rhodamine 110 is a two-step process. The initial cleavage of one amide bond results in the formation of a mono-amide intermediate, which is weakly fluorescent. The subsequent cleavage of the second amide bond releases the free rhodamine 110, which is intensely fluorescent.

Substrate Cleavage Workflow (Asp)2-R110 Bis-L-aspartic acid amide of Rhodamine 110 (Non-fluorescent) Mono-Asp-R110 Mono-L-aspartic acid amide of Rhodamine 110 (Weakly fluorescent) (Asp)2-R110->Mono-Asp-R110 First Cleavage R110 Rhodamine 110 (Highly fluorescent) Mono-Asp-R110->R110 Second Cleavage Caspase Caspase Caspase->(Asp)2-R110 Caspase->Mono-Asp-R110

References

Molar extinction coefficient of (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to understanding the molar extinction coefficient of (Asp)2-Rhodamine 110 and its fluorescent product, Rhodamine 110, is essential for researchers in apoptosis and drug discovery. This document provides a comprehensive overview of the quantitative properties, experimental protocols for their determination, and the biochemical pathways involved in the use of this fluorogenic substrate.

This compound is a fluorogenic substrate primarily utilized for the detection of caspase-3 activity, a key enzyme in the apoptotic pathway. The substrate itself is essentially non-fluorescent. However, in the presence of active caspase-3, the aspartic acid residues are cleaved, releasing the highly fluorescent Rhodamine 110 molecule. The intensity of the resulting fluorescence is directly proportional to the enzyme's activity, which can be quantified using the molar extinction coefficient of Rhodamine 110.

Quantitative Data of Rhodamine 110

The enzymatic cleavage of this compound yields Rhodamine 110. The quantitative spectral properties of Rhodamine 110 are crucial for accurate data analysis in enzymatic assays. These properties are summarized in the table below.

PropertyValueSolvent/Conditions
Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹Typically measured in ddH₂O or PBS[1][2]
Excitation Wavelength (λex) ~496-500 nmDMSO[1][3][4][5][6]
Emission Wavelength (λem) ~520-522 nmDMSO[1][3][4][5][6]
Molecular Weight 366.80 g/mol N/A[1][5]
Quantum Yield (Φ) Not consistently reported in the provided search results.N/A
Common Solvents DMSO, DMFFor stock solutions[1][5]

Signaling Pathway: Caspase-3 Activation and Substrate Cleavage

This compound is a tool to measure the activity of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis.[3][7] The substrate mimics the natural cleavage site of poly (ADP-ribose) polymerase (PARP), a substrate of caspase-3. Upon apoptosis induction, procaspase-3 is cleaved to its active form. Active caspase-3 then recognizes and cleaves the peptide bond between the aspartic acid residues and the rhodamine 110 fluorophore. This two-step cleavage of the bisamide substrate results in the release of the fluorescent Rhodamine 110.[3][8]

G cluster_0 Apoptotic Signaling cluster_1 Fluorogenic Assay Apoptotic_Stimulus Apoptotic Stimulus Procaspase3 Procaspase-3 (Inactive) Apoptotic_Stimulus->Procaspase3 initiates cascade Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 cleavage Asp2_Rhodamine110 This compound (Non-fluorescent) Caspase3->Asp2_Rhodamine110 Enzymatic Action Mono_Asp_Rhodamine110 Mono-Asp-Rhodamine 110 (Fluorescent Intermediate) Asp2_Rhodamine110->Mono_Asp_Rhodamine110 First Cleavage Rhodamine110 Rhodamine 110 (Highly Fluorescent) Mono_Asp_Rhodamine110->Rhodamine110 Second Cleavage Measurement Fluorescence Detection Rhodamine110->Measurement λex: ~500 nm λem: ~522 nm

Fig. 1: Caspase-3 mediated cleavage of this compound.

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is an intrinsic property of a substance that quantifies how strongly it absorbs light at a specific wavelength.[9] It is determined experimentally using the Beer-Lambert law, A = εlc, where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the substance.[10]

Materials:

  • High-purity Rhodamine 110 solid[5]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or deionized water

  • Calibrated spectrophotometer

  • 1 cm path length quartz cuvettes

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of a Primary Stock Solution:

    • Accurately weigh a small amount (e.g., 1-2 mg) of Rhodamine 110 using an analytical balance.

    • Dissolve the weighed solid in a precise volume of DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of a Secondary Stock Solution:

    • Perform a serial dilution of the primary stock solution in the assay buffer (e.g., PBS) to create a secondary stock solution of a lower concentration (e.g., 100 µM). This minimizes the amount of DMSO in the final measurement solutions.

  • Preparation of Standard Solutions:

    • From the secondary stock solution, prepare a series of at least five dilutions in the assay buffer. The final concentrations should result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the maximum absorbance wavelength (λmax) for Rhodamine 110. This should be around 496-500 nm.[1][5]

    • Use the assay buffer as a blank to zero the spectrophotometer at the determined λmax.

    • Measure the absorbance of each standard solution at λmax.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus molar concentration (c) on the x-axis.

    • Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

    • The molar extinction coefficient (ε) is calculated from the slope of the line. Since A = εlc and the path length (l) is typically 1 cm, the slope of the line is equal to ε. The units will be M⁻¹cm⁻¹.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient.

G start Start prep_stock 1. Prepare Concentrated Stock Solution of Rhodamine 110 in DMSO start->prep_stock prep_standards 2. Create Serial Dilutions in Assay Buffer (PBS) prep_stock->prep_standards spectro 3. Measure Absorbance at λmax (~500 nm) prep_standards->spectro plot 4. Plot Absorbance vs. Concentration spectro->plot regression 5. Perform Linear Regression plot->regression calculate 6. Calculate ε from Slope (Slope = ε * path length) regression->calculate end End calculate->end

Fig. 2: Workflow for molar extinction coefficient determination.

References

Unlocking Cellular Fate: A Technical Guide to the Quantum Yield of (Asp)2-Rhodamine 110 Post-Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of (Asp)2-Rhodamine 110, a fluorogenic substrate utilized extensively in apoptosis research and high-throughput drug screening. Tailored for researchers, scientists, and drug development professionals, this document details the significant increase in quantum yield observed upon enzymatic cleavage of the substrate, outlines the experimental protocols for its measurement, and visualizes the associated biochemical pathways.

Core Concept: A Pro-Fluorescent Reporter of Apoptosis

This compound is a non-fluorescent or very weakly fluorescent molecule designed to be a highly specific substrate for caspase-3, a key executioner enzyme in the apoptotic cascade. The substrate consists of the highly fluorescent Rhodamine 110 dye, whose fluorescence is quenched by the covalent attachment of two aspartic acid residues via amide bonds. In the presence of active caspase-3, these aspartate residues are sequentially cleaved, leading to a dramatic increase in fluorescence. This "turn-on" fluorescent response provides a sensitive and quantifiable measure of caspase-3 activity, and by extension, apoptosis.

The cleavage process occurs in two distinct steps. Initially, one aspartate group is removed, yielding the mono-amide intermediate, which is fluorescent. The subsequent cleavage of the second aspartate group releases the free Rhodamine 110 dye, which exhibits a significantly higher quantum yield. While the bis-amide form is often described as non-fluorescent, some rhodamine derivatives with similar structures show a very low quantum yield. For instance, a rhodamine derivative with a five-membered spirolactam ring has a quantum yield of 0.021[1].

Quantitative Analysis of Quantum Yield

The efficiency of this fluorescent turn-on mechanism is best described by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The quantum yield of this compound and its cleavage products is summarized below.

CompoundStateQuantum Yield (Φ)Fold Increase (Approx.)
This compoundUncleaved~0.02 (estimated)-
(Asp)-Rhodamine 110 (mono-amide)Intermediate0.29~14.5x
Rhodamine 110Fully Cleaved~0.90~45x

Note: The quantum yield of the uncleaved this compound is an estimation based on similarly quenched rhodamine derivatives. The fold increase is calculated relative to the estimated uncleaved quantum yield.

Signaling Pathway: Caspase-3 Activation

The cleavage of this compound is a direct consequence of the activation of caspase-3, which can be initiated through two primary signaling pathways: the intrinsic and extrinsic pathways of apoptosis.

cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion promote pore formation Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome (Cytochrome c, Apaf-1, pro-Caspase-9) Apaf1->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 cleavage pro_Caspase9 pro-Caspase-9 pro_Caspase9->Apoptosome pro_Caspase3 pro-Caspase-3 Caspase9->pro_Caspase3 cleavage Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., FasR, TNFR1) Death_Ligand->Death_Receptor DISC DISC (Death-Inducing Signaling Complex) Death_Receptor->DISC Caspase8 Caspase-8 (active) DISC->Caspase8 cleavage pro_Caspase8 pro-Caspase-8 pro_Caspase8->DISC Caspase8->pro_Caspase3 cleavage Caspase3 Caspase-3 (active) pro_Caspase3->Caspase3 activation Asp2_Rhodamine110 This compound (Non-fluorescent) Caspase3->Asp2_Rhodamine110 cleavage Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates cleavage Asp_Rhodamine110 (Asp)-Rhodamine 110 (Fluorescent) Asp2_Rhodamine110->Asp_Rhodamine110 first cleavage Rhodamine110 Rhodamine 110 (Highly Fluorescent) Asp_Rhodamine110->Rhodamine110 second cleavage Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Figure 1. Signaling pathways leading to caspase-3 activation and cleavage of this compound.

Experimental Protocol: Relative Quantum Yield Determination

The relative quantum yield of this compound cleavage products can be determined by comparing their fluorescence intensity to a standard with a known quantum yield, such as fluorescein (B123965) or Rhodamine B.[2][3]

Materials:

  • This compound

  • Active Caspase-3 enzyme

  • Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.925[4])

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Appropriate buffer solution (e.g., PBS)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the quantum yield standard and the sample (this compound post-cleavage) in the same solvent.

    • Prepare a series of dilutions for both the standard and the sample to ensure the absorbance at the excitation wavelength is below 0.05 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of the diluted standard and sample solutions.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of the diluted standard and sample solutions at the same excitation wavelength.

    • Ensure the emission spectra are corrected for instrument response.

  • Calculation:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard (F_std) and the sample (F_smp).

    • The quantum yield of the sample (Φ_smp) is calculated using the following equation:

    Φ_smp = Φ_std * (F_smp / F_std) * (A_std / A_smp) * (n_smp / n_std)^2

    Where:

    • Φ is the quantum yield

    • F is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    If the same solvent is used for both the standard and the sample, the refractive index term (n_smp / n_std)^2 becomes 1.

cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_calc 3. Data Analysis and Calculation Prep_Standard Prepare Standard Solution (e.g., Fluorescein) Dilutions Create Serial Dilutions (Abs < 0.05) Prep_Standard->Dilutions Prep_Sample Prepare Sample Solution (this compound + Caspase-3) Prep_Sample->Dilutions Abs_Spectra Measure Absorbance Spectra (UV-Vis Spectrophotometer) Dilutions->Abs_Spectra Em_Spectra Measure Emission Spectra (Spectrofluorometer) Dilutions->Em_Spectra Record_A Record Absorbance at Excitation λ Abs_Spectra->Record_A Integrate_F Integrate Fluorescence Intensity (Area under the curve) Em_Spectra->Integrate_F Calculate_QY Calculate Quantum Yield (Φ_smp) using the relative quantum yield formula Integrate_F->Calculate_QY Record_A->Calculate_QY

Figure 2. Experimental workflow for determining the relative quantum yield of this compound cleavage products.

Conclusion

The dramatic increase in the quantum yield of this compound upon cleavage by caspase-3 makes it an exceptionally sensitive and reliable tool for monitoring apoptosis. Understanding the photophysical principles and the underlying biochemical pathways, as detailed in this guide, is crucial for the accurate interpretation of experimental data and the development of novel therapeutics targeting programmed cell death. The provided protocols offer a standardized approach for the quantification of this important molecular probe's efficiency.

References

(Asp)₂-Rhodamine 110: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(Asp)₂-Rhodamine 110 , also known by its synonym (Z-DEVD)₂-Rhodamine 110, is a highly sensitive and photostable fluorogenic substrate designed for the detection of caspase-3 and caspase-7 activity.[1][2] Its utility in studying apoptosis, the process of programmed cell death, makes it an invaluable tool for researchers in cell biology, drug discovery, and toxicology. This technical guide provides an in-depth overview of (Asp)₂-Rhodamine 110, including its mechanism of action, product and supplier information, experimental protocols, and relevant signaling pathways.

Product Overview and Mechanism of Action

(Asp)₂-Rhodamine 110 is a non-fluorescent bisamide derivative of Rhodamine 110. The core structure consists of the Rhodamine 110 fluorophore, to which two aspartic acid (Asp) residues are attached via amide bonds. In the context of apoptosis research, the substrate typically incorporates the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD).[2]

The mechanism of action is based on enzymatic cleavage. In apoptotic cells, activated caspase-3 and caspase-7 recognize and cleave the peptide sequence between the aspartic acid residue and the rhodamine 110 moiety. This two-step hydrolysis first produces the fluorescent monoamide intermediate and then the highly fluorescent Rhodamine 110.[3] The resulting fluorescence can be readily measured using various detection platforms, including fluorescence microplate readers, flow cytometers, and fluorescence microscopes. The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Key Features:
  • High Sensitivity: Detects picomolar levels of active caspase-3.

  • Photostability: The Rhodamine 110 fluorophore is more resistant to photobleaching compared to other common fluorophores like coumarin (B35378) derivatives.

  • Favorable Spectral Properties: The resulting Rhodamine 110 has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm, making it compatible with standard fluorescein (B123965) (FITC) filter sets.[4]

  • Applications: Widely used in cell-based assays, high-throughput screening, and flow cytometry to quantify apoptosis.

Product and Supplier Information

(Asp)₂-Rhodamine 110 is commercially available from several suppliers, often under the synonym (Z-DEVD)₂-Rhodamine 110. The product is typically supplied as a lyophilized solid and should be stored at -20°C, protected from light and moisture.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Chem-Impex(Z-Asp-Glu-Val-Asp)2-Rhodamine 110223538-61-2C₇₂H₇₈N₁₀O₂₇1515.46-
BroadPharm(Z-Asp-Glu-Val-Asp)2-Rhodamine 110223538-61-2--98%
Polysil(Z-Asp-Glu-Val-Asp)2-Rhodamine 110223538-61-2C₇₂H₇₈N₁₀O₂₇1515.44Min. 95%
Bachem(Z-Asp-Glu-Val-Asp)₂-Rhodamine 110--1515.46-
Pharmaffiliates(Z-Asp-Glu-Val-Asp)2-Rhodamine 110223538-61-2---
AxisPharm(Z-Asp-Glu-Val-Asp)2-Rhodamine 110--1515.46≥95%
MedChemExpressZ-DEVD-R110 ((Z-Asp-Glu-Val-Asp)₂-Rhodamine 110)----
AAT Bioquest(Z-DEVD)2-R110--1515.44-
ABP BiosciencesCaspase-3/7 Substrate Z-DEVD-R110----

Quantitative Data

The key quantitative data for (Asp)₂-Rhodamine 110 relates to the spectral properties of its cleavage product, Rhodamine 110, as the substrate itself is non-fluorescent.

ParameterValueNotes
Rhodamine 110
Excitation Maximum (λex)~496 nmCompatible with the 488 nm laser line commonly found in flow cytometers.[4]
Emission Maximum (λem)~520 nmDetected in the green channel.[4]
Molar Extinction Coefficient (ε)~81,000 cm⁻¹M⁻¹ at 498 nmA high extinction coefficient contributes to the brightness of the signal.
Fluorescence Quantum Yield (Φ)~0.91A high quantum yield indicates efficient conversion of absorbed light to emitted fluorescence.
(Asp)₂-Rhodamine 110
SolubilitySoluble in DMSO (up to 50 mM), DMFPrepare a concentrated stock solution in an organic solvent.[5]

Experimental Protocols

In Vitro Caspase-3/7 Activity Assay in Cell Lysates

This protocol is adapted from various supplier recommendations and is suitable for a 96-well plate format.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • (Asp)₂-Rhodamine 110 (e.g., 10 mM stock in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in a culture plate.

    • Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10⁶ cells per 50 µL).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

  • Assay Reaction:

    • Add 50 µL of cell lysate to each well of the black microplate.

    • Prepare the reaction mix by diluting the (Asp)₂-Rhodamine 110 stock solution in assay buffer to a final concentration of 2X the desired working concentration (e.g., 20 µM for a 10 µM final concentration).

    • Add 50 µL of the 2X substrate solution to each well.

    • Include a blank control with lysis buffer and substrate solution.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Flow Cytometry Analysis of Apoptosis in Intact Cells

This protocol provides a general framework for detecting caspase-3/7 activity in intact cells. Optimization may be required depending on the cell type and experimental conditions.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • (Asp)₂-Rhodamine 110 (e.g., 1 mM stock in DMSO)

  • Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Induce apoptosis in your cell population as described in the previous protocol.

  • Cell Staining:

    • Harvest both adherent and suspension cells.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cells in 100 µL of binding buffer.

    • Add (Asp)₂-Rhodamine 110 to a final concentration of 1-10 µM.

    • (Optional) Add a viability dye like PI to a final concentration of 1-2 µg/mL to distinguish between apoptotic and necrotic cells.

    • Incubate at 37°C in the dark for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use the 488 nm laser for excitation and collect the emission in the green channel (e.g., 530/30 nm filter) for (Asp)₂-Rhodamine 110 and the red channel (e.g., >670 nm filter) for PI.

    • Apoptotic cells will show an increase in green fluorescence.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Apoptosis is primarily executed by a family of cysteine proteases called caspases. Caspase-3 is a key executioner caspase that is activated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[6][7]

G Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis G Cleavage of (Asp)2-Rhodamine 110 Substrate This compound (Non-fluorescent) Intermediate (Asp)-Rhodamine 110 (Fluorescent) Substrate->Intermediate Cleavage 1 Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Cleavage 2 Caspase3_1 Active Caspase-3 Caspase3_1->Substrate Caspase3_2 Active Caspase-3 Caspase3_2->Intermediate G Caspase Activity Assay Workflow Cell_Culture 1. Cell Culture and Treatment Induce_Apoptosis Induce Apoptosis (e.g., drug treatment) Cell_Culture->Induce_Apoptosis Control Untreated Control Cell_Culture->Control Harvest_Cells 2. Harvest and Lyse Cells (for in vitro assay) or Stain Intact Cells (for flow cytometry) Induce_Apoptosis->Harvest_Cells Control->Harvest_Cells Add_Substrate 3. Add this compound Substrate Harvest_Cells->Add_Substrate Incubate 4. Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence 5. Measure Fluorescence (Plate Reader or Flow Cytometer) Incubate->Measure_Fluorescence Data_Analysis 6. Data Analysis Measure_Fluorescence->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a fluorogenic substrate designed for the sensitive and specific detection of apoptosis in living cells using flow cytometry. This non-fluorescent bisamide derivative of rhodamine 110 becomes intensely green-fluorescent upon cleavage by activated caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade. The activation of these caspases is a hallmark of apoptosis, making this compound a reliable tool for identifying and quantifying apoptotic cells within a heterogeneous population. Its compatibility with standard flow cytometry platforms equipped with a 488 nm blue laser makes it an accessible and valuable reagent for research in oncology, immunology, neurobiology, and drug discovery.

The underlying principle of the assay involves the enzymatic activity of caspase-3 and -7 on the substrate. In healthy cells, the substrate remains intact and non-fluorescent. However, in apoptotic cells, activated caspase-3 and -7 recognize and cleave the aspartic acid residues linked to the rhodamine 110 core. This two-step cleavage process first yields a fluorescent monoamide intermediate and subsequently the highly fluorescent rhodamine 110, resulting in a significant increase in green fluorescence. This change in fluorescence can be readily quantified on a single-cell basis by flow cytometry, allowing for the discrimination of apoptotic cells from viable and necrotic cells.

Signaling Pathway: Caspase-3/7 Mediated Apoptosis

Apoptosis, or programmed cell death, can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3 and caspase-7.

  • Intrinsic Pathway: Cellular stress, such as DNA damage or growth factor withdrawal, triggers the activation of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 proceeds to cleave and activate the executioner caspases-3 and -7.

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8. In some cell types, activated caspase-8 can directly cleave and activate caspase-3 and -7. In other cell types, caspase-8 cleaves Bid to its truncated form, tBid, which then activates the intrinsic pathway.

Once activated, caspase-3 and -7 execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells, such as DNA fragmentation and membrane blebbing. The this compound substrate is specifically designed to be a target for these key executioner caspases.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors death_ligands->death_receptors caspase8 Caspase-8 Activation death_receptors->caspase8 caspase37 Caspase-3/7 Activation caspase8->caspase37 cellular_stress Cellular Stress bax_bak Bax/Bak Activation cellular_stress->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Fig. 1: Simplified signaling pathway of apoptosis leading to Caspase-3/7 activation.

Experimental Protocols

A. Reagent Preparation
  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, dissolve 1 mg of the substrate in the appropriate volume of DMSO. Mix thoroughly by vortexing.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. When stored properly, the stock solution is stable for several months. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to the desired final working concentration in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution). The optimal working concentration may vary depending on the cell type and experimental conditions but typically ranges from 1 to 10 µM. It is recommended to perform a concentration optimization experiment for your specific cell line.

B. Cell Staining Protocol for Suspension Cells
  • Cell Culture and Treatment: Culture suspension cells (e.g., Jurkat, HL-60) to the desired density (typically 0.5 - 2 x 10^6 cells/mL). Induce apoptosis using the desired method (e.g., treatment with staurosporine, etoposide, or other apoptosis-inducing agents). Include a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer).

  • Cell Harvesting and Washing: After the treatment period, harvest the cells by centrifugation at 300-400 x g for 5 minutes at room temperature.

  • Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS. Centrifuge again as in step 2.

  • Staining: Resuspend the cell pellet in 500 µL of pre-warmed (37°C) PBS or other suitable buffer containing the optimized concentration of this compound.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator, protected from light. The optimal incubation time should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells once with 1 mL of ice-cold PBS to remove any excess substrate. Centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Discard the supernatant and resuspend the cells in 300-500 µL of ice-cold PBS for flow cytometry analysis.

  • Optional Co-staining: For discriminating between apoptotic and necrotic cells, a viability dye such as Propidium Iodide (PI) or 7-AAD can be added to the cell suspension just before analysis (e.g., 1-5 µg/mL of PI).

C. Cell Staining Protocol for Adherent Cells
  • Cell Culture and Treatment: Plate adherent cells in a culture dish or multi-well plate and allow them to attach overnight. Treat the cells with the desired apoptosis-inducing agent.

  • Harvesting: After treatment, carefully collect the culture medium, which may contain detached apoptotic cells.

  • Wash the adherent cells once with PBS.

  • Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or by using trypsin-EDTA. If using trypsin, neutralize it with a trypsin inhibitor or serum-containing medium.

  • Combine the detached cells with the cells collected from the culture medium in step 2.

  • Washing and Staining: Proceed with the washing and staining steps as described for suspension cells (Protocol B, steps 2-8).

Data Acquisition and Analysis by Flow Cytometry

  • Instrument Setup: Use a flow cytometer equipped with a 488 nm blue laser for excitation.

  • Fluorescence Detection: Collect the green fluorescence signal from Rhodamine 110 in the FITC or an equivalent channel (e.g., using a 530/30 nm bandpass filter).

  • Compensation: If co-staining with other fluorochromes (e.g., PI for viability), set up appropriate compensation controls using single-stained samples to correct for spectral overlap.

  • Gating Strategy:

    • Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Create a histogram or dot plot of the green fluorescence intensity (FITC channel) to visualize the apoptotic population.

    • If using a viability dye, create a two-parameter dot plot of green fluorescence versus red fluorescence (for PI) to distinguish between viable (low green/low red), apoptotic (high green/low red), and late apoptotic/necrotic (high green/high red) cells.

  • Data Analysis: Quantify the percentage of cells in each population (viable, apoptotic, necrotic). The mean fluorescence intensity (MFI) of the green signal can also be used as a measure of the level of caspase-3/7 activity.

Experimental Workflow

start Start: Cell Culture & Apoptosis Induction harvest Harvest & Wash Cells start->harvest stain Stain with this compound harvest->stain incubate Incubate at 37°C stain->incubate wash_final Final Wash incubate->wash_final resuspend Resuspend for Analysis wash_final->resuspend acquire Acquire Data on Flow Cytometer resuspend->acquire analyze Analyze Data: Quantify Apoptotic Cells acquire->analyze

Fig. 2: General experimental workflow for the this compound assay.

Data Presentation

The following table summarizes typical results obtained from a flow cytometry experiment using this compound to detect apoptosis in Jurkat cells treated with staurosporine.

Treatment GroupThis compound Concentration (µM)Incubation Time (min)% Apoptotic Cells (Green Fluorescent)Mean Fluorescence Intensity (MFI) of Apoptotic Population
Untreated Control5603.5 ± 0.8150 ± 25
Staurosporine (1 µM)56045.2 ± 3.12800 ± 210
Staurosporine (2 µM)56068.7 ± 4.54500 ± 350
Untreated Control10604.1 ± 1.0165 ± 30
Staurosporine (1 µM)106052.8 ± 3.93500 ± 280
Staurosporine (2 µM)106075.3 ± 5.25800 ± 420

Note: The data presented in this table are for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and instrument settings. It is essential to include appropriate controls in every experiment.

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence in control cells Substrate concentration is too high.Perform a titration to determine the optimal substrate concentration.
Incomplete washing.Ensure thorough washing after the staining step.
Cell death in the control population.Check cell viability before starting the experiment.
Weak or no signal in apoptotic cells Substrate concentration is too low.Increase the substrate concentration.
Insufficient incubation time.Increase the incubation time.
Caspase-3/7 are not activated in your model.Confirm apoptosis induction through an alternative method.
Reagent has degraded.Use fresh or properly stored this compound.
High percentage of necrotic cells (PI/7-AAD positive) Apoptosis induction was too harsh or for too long.Optimize the concentration of the inducing agent and the treatment time.
Cells were handled too roughly.Handle cells gently during harvesting and washing steps.

Application Notes and Protocols for Live-Cell Imaging with (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as Rhodamine 110, bis-(L-aspartic acid amide), is a highly sensitive and specific fluorogenic substrate for studying apoptosis in live cells. This substrate allows for the real-time detection of caspase-3 and caspase-7 activity, key executioner caspases in the apoptotic cascade. The non-fluorescent this compound probe is cell-permeable. Once inside an apoptotic cell, the two aspartic acid residues are cleaved by activated caspase-3/7, releasing the highly fluorescent Rhodamine 110, which emits a green fluorescence signal upon excitation. This method provides a robust and reliable tool for researchers and professionals in drug development to monitor and quantify apoptosis in response to various stimuli.

Principle of the Assay

The this compound assay is based on the enzymatic activity of caspase-3 and caspase-7. In healthy, non-apoptotic cells, these caspases are in their inactive zymogen form, and the this compound substrate remains uncleaved and non-fluorescent. Upon the induction of apoptosis, initiator caspases activate the executioner caspases-3 and -7. These activated proteases specifically recognize and cleave the peptide bond after the aspartate residues in the this compound substrate. This two-step cleavage process releases the Rhodamine 110 fluorophore, resulting in a significant increase in fluorescence intensity. The fluorescence signal can be monitored in real-time using fluorescence microscopy, flow cytometry, or a microplate reader, providing a dynamic measure of apoptosis.

Applications

  • Drug Discovery and Development: High-throughput screening of compound libraries to identify potential inducers or inhibitors of apoptosis.

  • Cancer Research: Studying the efficacy of anti-cancer therapies that aim to induce apoptosis in tumor cells.

  • Neuroscience: Investigating neuronal cell death in models of neurodegenerative diseases.

  • Toxicology: Assessing the cytotoxic effects of chemicals and environmental toxins.

  • Basic Research: Elucidating the fundamental mechanisms of apoptosis and the caspase signaling pathway.

Quantitative Data Presentation

ParameterThis compoundOther Caspase-3/7 Probes (e.g., DEVD-based)
Excitation (nm) ~496Varies (e.g., ~488 for some green fluorescent probes)
Emission (nm) ~520Varies (e.g., ~530 for some green fluorescent probes)
Quantum Yield HighVariable
Photostability GoodVariable, Rhodamine dyes generally exhibit superior resistance to photobleaching compared to fluorescein.[]
Signal-to-Noise Ratio High, due to low background fluorescence of the uncleaved substrate.[2][3]Generally good, but can be influenced by probe brightness and cell permeability.
Cell Permeability YesYes (for live-cell probes)
Specificity Caspase-3 and Caspase-7Typically designed for Caspase-3/7, but specificity can vary.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Apoptosis using Fluorescence Microscopy

Materials:

  • This compound substrate

  • Cell culture medium appropriate for your cell line

  • Cells of interest

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

  • Control vehicle (e.g., DMSO)

  • Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~496/520 nm)

  • Live-cell imaging chamber or plate

Procedure:

  • Cell Seeding:

    • Seed cells in a live-cell imaging dish or plate at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) overnight to allow for attachment.

  • Induction of Apoptosis:

    • Prepare working solutions of your apoptosis-inducing agent and vehicle control in cell culture medium.

    • Remove the culture medium from the cells and replace it with the medium containing the apoptosis inducer or vehicle control.

    • Incubate the cells for the desired period to induce apoptosis. The optimal incubation time will vary depending on the cell type and the inducing agent.

  • Probe Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range; refer to the manufacturer's instructions).

    • Remove the medium containing the apoptosis inducer and replace it with the medium containing the this compound probe.

    • Incubate the cells for 30-60 minutes at 37°C to allow for probe loading.

  • Live-Cell Imaging:

    • Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

    • Acquire images using the appropriate filter set for Rhodamine 110 (Excitation: ~496 nm, Emission: ~520 nm).

    • Capture images at different time points to monitor the progression of apoptosis.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the number of fluorescent cells in each field of view using image analysis software.

    • Compare the fluorescence signal in the treated cells to the vehicle-treated control cells. An increase in green fluorescence indicates caspase-3/7 activation and apoptosis.

Protocol 2: Quantification of Apoptosis using a Microplate Reader

Materials:

  • This compound substrate

  • Cell culture medium

  • Cells of interest

  • Apoptosis-inducing agent

  • Control vehicle

  • 96-well or 384-well black, clear-bottom microplate

  • Fluorescence microplate reader with filters for green fluorescence (Excitation/Emission: ~496/520 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a black, clear-bottom microplate at a consistent density per well.

    • Incubate overnight under standard culture conditions.

  • Induction of Apoptosis:

    • Treat cells with a serial dilution of the apoptosis-inducing agent or vehicle control.

    • Incubate for the desired time.

  • Probe Addition:

    • Prepare a working solution of this compound in cell culture medium.

    • Add the probe solution directly to each well of the microplate.

  • Signal Measurement:

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium and the probe but no cells.

    • Plot the fluorescence intensity against the concentration of the apoptosis-inducing agent to generate a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Caspase_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors binds Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA Damage, ER Stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 recruits Caspase8 Caspase-8 (Initiator Caspase) Procaspase8->Caspase8 activates Procaspase37 Procaspase-3/7 Caspase8->Procaspase37 activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 recruits Caspase9 Caspase-9 (Initiator Caspase) Procaspase9->Caspase9 activates Caspase9->Procaspase37 activates Caspase37 Caspase-3/7 (Executioner Caspases) Procaspase37->Caspase37 Asp2_Rhodamine110 This compound (Non-fluorescent) Caspase37->Asp2_Rhodamine110 cleaves Substrate_Cleavage Substrate Cleavage (PARP, Lamin, etc.) Caspase37->Substrate_Cleavage cleaves Rhodamine110 Rhodamine 110 (Fluorescent) Asp2_Rhodamine110->Rhodamine110 Apoptosis Apoptosis Rhodamine110->Apoptosis indicates Substrate_Cleavage->Apoptosis Experimental_Workflow Start Start Seed_Cells Seed Cells in Imaging Plate Start->Seed_Cells Induce_Apoptosis Induce Apoptosis (e.g., with Staurosporine) Seed_Cells->Induce_Apoptosis Add_Probe Add this compound Induce_Apoptosis->Add_Probe Incubate Incubate (30-60 min) Add_Probe->Incubate Image_Acquisition Live-Cell Imaging (Fluorescence Microscopy) Incubate->Image_Acquisition Data_Analysis Image and Fluorescence Analysis Image_Acquisition->Data_Analysis End End Data_Analysis->End

References

Application Notes: (Asp)2-Rhodamine 110 Assay for Caspase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death).[1][2] They exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to pro-apoptotic signals.[2][3] This activation cascade is a hallmark of apoptosis. The (Asp)2-Rhodamine 110 assay is a highly sensitive and convenient fluorometric method for detecting the activity of caspases, particularly executioner caspases like caspase-3 and -7, in cell lysates and purified enzyme preparations. Its application is crucial in basic research to understand apoptosis and in drug development for screening compounds that modulate caspase activity.

Assay Principle

The assay utilizes a fluorogenic substrate, bis-(L-aspartic acid amide)-Rhodamine 110, often abbreviated as (Asp)2-R110 or D2-R110.[4] This substrate is essentially a non-fluorescent molecule where two aspartic acid residues are linked to the amino groups of the Rhodamine 110 (R110) fluorophore, effectively quenching its fluorescence.[2][4][5]

Active caspases recognize and cleave the peptide bond after the aspartate residue.[1][2][4] The cleavage occurs in a two-step process:

  • Cleavage of the first aspartic acid residue yields a mono-aspartic acid-R110 intermediate, which is fluorescent.[4][6]

  • Subsequent cleavage of the second aspartic acid residue releases the free Rhodamine 110 (R110) dye, which is significantly more fluorescent.[2][4][6]

The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase present in the sample and can be measured using a fluorescence microplate reader or fluorometer.[5][7]

G cluster_assay Assay Principle Substrate This compound (Non-Fluorescent) Intermediate Asp-Rhodamine 110 (Fluorescent) Substrate->Intermediate Step 1: Cleavage Product Rhodamine 110 (Highly Fluorescent) Intermediate->Product Step 2: Cleavage Caspase1 Active Caspase Caspase1->Substrate Caspase2 Active Caspase Caspase2->Intermediate

Caption: Principle of the two-step cleavage of this compound by active caspases.

Caspase Activation Signaling Pathways

Caspase activation is a critical event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9][10]

  • The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[8][11] This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[8][10]

  • The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation.[9] This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of initiator caspase-9.[3][9][10]

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which are responsible for cleaving a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8][11] The this compound assay measures the activity of these key executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Activation Caspase-8 Activation DISC Formation->Caspase-8 Activation Executioner Caspases Executioner Caspases (Caspase-3, -7) Caspase-8 Activation->Executioner Caspases Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis G cluster_workflow General Experimental Workflow A 1. Cell Culture & Apoptosis Induction B 2. Cell Lysis A->B D 4. Set up Assay Plate (Samples, Controls, Standards) B->D C 3. Prepare Reagents (Substrate, Buffer, Standards) C->D E 5. Add Substrate & Incubate (e.g., 37°C) D->E F 6. Measure Fluorescence (Ex/Em ~499/521 nm) E->F G 7. Data Analysis F->G

References

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as Z-DEVD-R110, is a fluorogenic substrate primarily utilized for the detection of caspase-3 and caspase-7 activity, key biomarkers of apoptosis. This bisamide derivative of rhodamine 110 is intrinsically non-fluorescent. Upon cleavage by active caspase-3 or -7, it undergoes a two-step process, yielding a highly fluorescent rhodamine 110 product. This property makes it a valuable tool in the study of programmed cell death in various research and drug development contexts.

These application notes provide detailed protocols for the use of this compound in both cell lysate-based assays and as an investigational probe for live, intact cells. It is important to note that while its use in cell lysates is well-established, its application in living cells can be more challenging due to variable cell permeability.

Mechanism of Action

The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptide sequences linked to a rhodamine 110 molecule. In its native state, the rhodamine 110 fluorophore is quenched. In the presence of active caspase-3 or -7, the enzyme specifically recognizes and cleaves the peptide bonds after the aspartate residues. This enzymatic cleavage occurs in two steps, first releasing a mono-substituted intermediate and then the free rhodamine 110, which exhibits strong green fluorescence upon excitation.

Mechanism of this compound Cleavage sub This compound (Non-fluorescent) cas37 Active Caspase-3/7 sub->cas37 Cleavage of first DEVD inter Mono-DEVD-Rhodamine 110 (Moderately fluorescent) cas37->inter rho Rhodamine 110 (Highly fluorescent) cas37->rho inter->cas37 Cleavage of second DEVD

Caption: Cleavage of this compound by active caspase-3/7.

Quantitative Data Summary

The working concentration and incubation time for this compound can vary depending on the application and cell type. The following table summarizes typical conditions, primarily for cell lysate-based assays, as this is the most common application.

ParameterCell Lysate AssaysLive Cell Assays (Investigational)
Working Concentration 10 - 100 µM1 - 20 µM (Requires optimization)
Incubation Time 30 - 60 minutes30 - 120 minutes (Requires optimization)
Incubation Temperature Room Temperature or 37°C37°C
Excitation Maximum ~496 nm~496 nm
Emission Maximum ~520 nm~520 nm

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates (Recommended)

This is the most robust and widely used method for quantifying caspase-3/7 activity using this compound.

Workflow for Caspase-3/7 Assay in Cell Lysates start Induce Apoptosis in Cell Culture harvest Harvest Cells (Suspension or Adherent) start->harvest lyse Lyse Cells on Ice (using lysis buffer) harvest->lyse add_sub Add this compound Working Solution lyse->add_sub incubate Incubate at RT or 37°C (30-60 min, protected from light) add_sub->incubate read Measure Fluorescence (Ex: 496 nm, Em: 520 nm) incubate->read

Caption: Workflow for cell lysate-based caspase-3/7 assay.

Materials:

  • This compound (Z-DEVD-R110)

  • DMSO

  • Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • Assay Buffer (similar to lysis buffer, may vary by kit)

  • 96-well black microplate

  • Fluorescence microplate reader

  • Positive and negative control cells (e.g., cells treated with an apoptosis inducer like staurosporine (B1682477) and untreated cells)

Procedure:

  • Preparation of Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in DMSO.

    • Store the stock solution in aliquots at -20°C, protected from light.

  • Cell Preparation and Lysis:

    • Seed cells in a suitable culture vessel and treat with apoptosis-inducing and control agents.

    • For adherent cells: Aspirate the culture medium and wash the cells with ice-cold PBS. Add 50-100 µL of chilled Cell Lysis Buffer per well (for a 96-well plate) and incubate on ice for 10-30 minutes.

    • For suspension cells: Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant. Wash the cell pellet with ice-cold PBS. Resuspend the cell pellet in chilled Cell Lysis Buffer (e.g., 100,000 - 1,000,000 cells in 50 µL). Incubate on ice for 10-30 minutes.

    • If necessary, centrifuge the lysate at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube or well.

  • Assay:

    • Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 10-100 µM.

    • Add an equal volume of the substrate working solution to the cell lysate in the 96-well black microplate.

    • Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 496 nm and emission at approximately 520 nm.

Protocol 2: Live-Cell Caspase-3/7 Detection by Fluorescence Microscopy (Investigational)

This protocol is a starting point for optimization, as the cell permeability of this compound can be a limiting factor.

Materials:

  • This compound

  • DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish or slide and culture overnight.

    • Induce apoptosis in the desired wells, leaving control wells untreated.

  • Probe Loading:

    • Prepare a working solution of this compound in live-cell imaging medium. A starting concentration range of 1-10 µM is recommended for optimization.

    • Remove the culture medium from the cells and wash once with warm PBS or imaging medium.

    • Add the probe-containing medium to the cells.

    • Incubate at 37°C in a cell culture incubator for 30-60 minutes.

  • Imaging:

    • After incubation, you may wash the cells gently with warm imaging medium to remove excess probe, or image directly.

    • If desired, add a nuclear counterstain like Hoechst 33342 during the last 5-10 minutes of incubation.

    • Image the cells using a fluorescence microscope with filter sets appropriate for green fluorescence (e.g., FITC channel). Apoptotic cells with active caspase-3/7 should exhibit a noticeable increase in green fluorescence compared to non-apoptotic cells.

Protocol 3: Live-Cell Caspase-3/7 Detection by Flow Cytometry (Investigational)

Similar to the microscopy protocol, this method requires optimization for your specific cell type.

Investigational Workflow for Live-Cell Flow Cytometry start Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest load Incubate with this compound (e.g., 1-10 µM, 30-60 min at 37°C) harvest->load wash Wash Cells (Optional) load->wash analyze Analyze by Flow Cytometry (FL1 Channel) wash->analyze

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Tissue Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7, which are key mediators of apoptosis. This document provides detailed application notes and protocols for the use of this compound in tissue sections to enable the in situ visualization and quantification of apoptosis. The methodology leverages the enzymatic activity of caspases to cleave the aspartic acid residues from the non-fluorescent this compound, releasing the highly fluorescent Rhodamine 110 molecule. This allows for the direct detection of apoptotic cells within the morphological context of the tissue.

Principle of the Assay

The this compound substrate is a bisamide derivative of Rhodamine 110, rendering it non-fluorescent. In the presence of active executioner caspases, the substrate is hydrolyzed in two successive steps. The initial cleavage of the first aspartic acid-rhodamine bond results in a monoamide intermediate with minimal fluorescence. Subsequent cleavage of the second bond liberates the Rhodamine 110 fluorophore, which exhibits a strong, green fluorescence upon excitation. This fluorescence signal is directly proportional to the level of caspase activity in the tissue.

Data Presentation

Table 1: Chemical and Spectroscopic Properties of this compound and Rhodamine 110

PropertyThis compoundRhodamine 110 (Cleavage Product)
Molecular Formula C28H26N4O9C20H14N2O3
Molecular Weight 562.53 g/mol 330.34 g/mol
Appearance Yellow to orange solidGreen solid
Solubility Soluble in DMSOSoluble in aqueous buffers
Fluorescence Non-fluorescentFluorescent
Excitation Maximum ~499 nm~499 nm
Emission Maximum ~521 nm~521 nm

Table 2: Recommended Reagent Concentrations and Incubation Times (Starting Points for Optimization)

ParameterFrozen SectionsParaffin-Embedded Sections
This compound Working Concentration 10 - 50 µM20 - 100 µM
Incubation Buffer Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4)Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.4)
Incubation Temperature 37°C37°C
Incubation Time 30 - 60 minutes60 - 120 minutes
Tissue Permeabilization 0.1% Triton X-100 or 0.1% Saponin in PBS (5-10 min)0.1% Triton X-100 or 0.1% Saponin in PBS (10-15 min)

Experimental Protocols

I. Protocol for Frozen Tissue Sections

This protocol is recommended for preserving enzymatic activity.

1. Tissue Preparation a. Immediately snap-freeze fresh tissue in isopentane (B150273) pre-cooled with liquid nitrogen. b. Store frozen tissue blocks at -80°C until sectioning. c. Cut frozen sections at 5-10 µm thickness using a cryostat and mount them on positively charged slides. d. Air dry the sections for 30 minutes at room temperature.

2. Fixation a. Fix the sections in pre-chilled 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. b. Wash the slides three times with PBS for 5 minutes each.

3. Permeabilization a. Incubate the sections with 0.1% Triton X-100 or 0.1% Saponin in PBS for 5-10 minutes at room temperature to facilitate substrate entry. b. Wash the slides twice with PBS for 5 minutes each.

4. Staining with this compound a. Prepare the this compound staining solution by diluting a DMSO stock solution to a final concentration of 10-50 µM in Caspase Assay Buffer. b. Cover the tissue section with the staining solution and incubate in a humidified chamber at 37°C for 30-60 minutes, protected from light.

5. Counterstaining and Mounting a. Gently wash the slides three times with PBS for 5 minutes each. b. (Optional) Counterstain the nuclei with a suitable nuclear stain such as DAPI or Hoechst 33342. c. Mount the slides with an aqueous mounting medium.

6. Imaging a. Visualize the sections using a fluorescence microscope with appropriate filters for Rhodamine 110 (Excitation/Emission: ~499/~521 nm).

II. Protocol for Paraffin-Embedded Tissue Sections

This protocol allows for excellent morphological preservation.

1. Deparaffinization and Rehydration a. Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each. b. Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 3 minutes each. c. Rinse with deionized water for 5 minutes.

2. Antigen Retrieval (Recommended for improved enzyme accessibility) a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) and heating in a microwave, pressure cooker, or water bath. The optimal time and temperature should be determined empirically. b. Allow the slides to cool to room temperature and then wash with PBS.

3. Permeabilization a. Incubate the sections with 0.1% Triton X-100 or 0.1% Saponin in PBS for 10-15 minutes at room temperature. b. Wash the slides twice with PBS for 5 minutes each.

4. Staining with this compound a. Prepare the staining solution as described for frozen sections, using a working concentration of 20-100 µM. b. Incubate the sections in a humidified chamber at 37°C for 60-120 minutes, protected from light.

5. Counterstaining, Mounting, and Imaging a. Follow steps I.5 and I.6 as for frozen sections.

III. Controls
  • Negative Control: Pre-incubate a tissue section with a pan-caspase inhibitor (e.g., Z-VAD-FMK) for 30 minutes prior to adding the this compound staining solution. This should significantly reduce the fluorescence signal.

  • Positive Control: Use a tissue section known to have high levels of apoptosis (e.g., from a model of ischemia-reperfusion injury or treated with a known apoptotic inducer).

  • Autofluorescence Control: Image an unstained tissue section using the same filter set to assess the level of endogenous fluorescence.

Visualization of Pathways and Workflows

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway FasL FasL / TNF DeathReceptor Death Receptor (Fas/TNFR1) FasL->DeathReceptor DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase37 Active Caspase-3/7 Caspase8->Caspase37 CellStress Cellular Stress Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Asp2Rhodamine110 This compound (Non-fluorescent) Caspase37->Asp2Rhodamine110 Cleavage Apoptosis Apoptosis Caspase37->Apoptosis Rhodamine110 Rhodamine 110 (Fluorescent) Asp2Rhodamine110->Rhodamine110

Caption: Major Caspase Activation Pathways Leading to Apoptosis and Detection by this compound.

G start Start: Frozen or Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration (Paraffin sections only) start->deparaffinization permeabilization Permeabilization (e.g., Triton X-100) start->permeabilization For frozen sections retrieval Antigen Retrieval (Optional but recommended for paraffin) deparaffinization->retrieval retrieval->permeabilization staining Incubation with This compound (37°C, protected from light) permeabilization->staining washing1 Wash with PBS staining->washing1 counterstain Nuclear Counterstain (Optional, e.g., DAPI) washing1->counterstain washing2 Wash with PBS counterstain->washing2 mounting Mount with Aqueous Medium washing2->mounting imaging Fluorescence Microscopy (Ex/Em: ~499/~521 nm) mounting->imaging end End: Image Analysis & Quantification imaging->end

Caption: Experimental Workflow for Staining Tissue Sections with this compound.

Application Notes: High-Throughput Screening Using (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Asp)2-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a highly sensitive fluorogenic substrate for executioner caspases, primarily caspase-3 and caspase-7. These caspases are key proteases involved in the execution phase of apoptosis, or programmed cell death.[1][2][3] The activation of caspase-3 and -7 from their zymogen forms is a critical event, leading to the cleavage of numerous cellular proteins and ultimately, the dismantling of the cell.[1][2] Due to its central role, the detection of caspase-3/7 activity is a reliable hallmark of apoptosis. This application note describes the use of this compound for the high-throughput screening (HTS) of compounds that modulate caspase activity, a critical area in drug discovery for cancer, neurodegenerative disorders, and inflammatory diseases.

Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate by active caspases. The substrate itself is essentially non-fluorescent. It consists of two aspartic acid residues linked to the amino groups of a rhodamine 110 (R110) molecule, effectively quenching its fluorescence.[4][5]

The cleavage process occurs in two sequential steps:

  • Step 1: An active caspase-3 or -7 enzyme cleaves one of the aspartic acid residues, yielding a mono-aspartic acid-R110 intermediate. This intermediate is weakly fluorescent.

  • Step 2: A second enzymatic cleavage removes the remaining aspartic acid residue, releasing the free Rhodamine 110 molecule.[4][6]

Free Rhodamine 110 is a highly fluorescent dye. The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.[7] This "add-mix-measure" format is homogenous and easily adaptable for automated HTS in multiwell plate formats (e.g., 96, 384, or 1536-well plates).[7]

Performance Characteristics

The this compound assay offers robust performance for high-throughput screening applications. Key quantitative parameters are summarized below.

Table 1: Spectroscopic and Performance Data for the this compound Assay

ParameterValueReference
Substrate This compound
Target Enzymes Caspase-3, Caspase-7[5]
Excitation Wavelength (max) ~496-498 nm[4][5][6]
Emission Wavelength (max) ~520-521 nm[4][5][6]
Assay Format Homogeneous, Fluorometric, Endpoint or Kinetic[6][7]
Recommended pH 7.0 - 7.5[4]
Assay Quality (Z'-factor) Typically > 0.7[8][9]

Key Concepts in HTS Assay Quality: The Z'-Factor

A critical metric for evaluating the quality of an HTS assay is the Z'-factor.[8][10] It provides a statistical measure of the separation between the positive and negative control signals, taking into account the data variation within each control group.[8][10][11]

The formula for the Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Table 2: Interpretation of Z'-Factor Values

Z'-Factor ValueAssay ClassificationSuitability for HTSReference
1.0Ideal Assay (theoretical)Perfect for HTS[9][11]
0.5 ≤ Z' < 1.0Excellent AssayConfident screening[8][9][11]
0 < Z' < 0.5Marginal / Doable AssayScreening is possible, but may have higher false positive/negative rates[8][9][11]
Z' ≤ 0Unsuitable AssayNot useful for screening[9][11]

An assay with a Z'-factor of 0.7 or greater is generally considered robust and reliable for high-throughput screening campaigns.

Apoptotic Signaling Pathway Involving Caspase-3/7

This compound is a substrate for executioner caspases that are activated by two primary signaling pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspase-3.[1][12][13]

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase DeathLigand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC Recruitment Caspase8 Active Caspase-8 DISC->Caspase8 Cleavage & Activation Caspase3 Active Caspase-3 / 7 Caspase8->Caspase3 Activation CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion Signal CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) CytochromeC->Apoptosome Assembly Caspase9 Active Caspase-9 Apoptosome->Caspase9 Cleavage & Activation Caspase9->Caspase3 Activation Substrate This compound (Non-fluorescent) Caspase3->Substrate Cleavage Apoptosis Apoptosis (Cell Dismantling) Caspase3->Apoptosis Cleavage of Cellular Proteins Product Rhodamine 110 (Fluorescent) Substrate->Product

Caption: The convergence of intrinsic and extrinsic apoptosis pathways on Caspase-3/7.

Protocols

Reagent Preparation
  • 1X Assay Buffer: Prepare a buffer suitable for caspase activity (e.g., 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, pH 7.4). Just before use, add DTT to a final concentration of 10 mM.

  • This compound Substrate Stock (10 mM): Dissolve the substrate in DMSO. Store protected from light at -20°C.

  • Substrate Working Solution (50 µM): Dilute the 10 mM stock solution 1:200 in 1X Assay Buffer. Prepare this solution fresh for each experiment.

  • Cell Lysis Buffer: 1X Assay Buffer containing a mild non-ionic detergent (e.g., 0.1% Triton X-100 or NP-40).

  • Positive Control: Recombinant active Caspase-3 or cell lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).

  • Negative Control: Assay buffer or lysate from untreated cells. For inhibitor screening, this would be the enzyme reaction without the test compound.

  • Inhibitor Control (Optional): A known caspase-3 inhibitor like Ac-DEVD-CHO can be used to confirm signal specificity.[6]

High-Throughput Screening Workflow for Caspase-3 Inhibitors

The following protocol is designed for a 384-well plate format. Volumes should be adjusted proportionally for other plate types (e.g., for a 96-well plate, multiply all volumes by 4).[7][14]

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Dispense_Cmpd 1. Dispense Compounds (e.g., 100 nL of test compounds in DMSO to assay wells) Add_Enzyme 3. Add Enzyme (10 µL of Caspase-3 in Assay Buffer) Dispense_Cmpd->Add_Enzyme Dispense_Ctrl 2. Dispense Controls (DMSO to positive/negative control wells) Dispense_Ctrl->Add_Enzyme Incubate_1 4. Pre-incubation (15 min at RT) (Allows compound-enzyme interaction) Add_Enzyme->Incubate_1 Add_Substrate 5. Initiate Reaction (10 µL of Substrate Working Solution) Incubate_1->Add_Substrate Incubate_2 6. Incubate (60 min at 37°C, protected from light) Add_Substrate->Incubate_2 Read_Plate 7. Read Fluorescence (Ex: 498 nm, Em: 521 nm) Incubate_2->Read_Plate Analyze 8. Data Analysis (Calculate % Inhibition, Z'-factor) Read_Plate->Analyze

Caption: A typical HTS workflow for identifying caspase-3 inhibitors.

Detailed Protocol for Cell-Based Caspase-3/7 Activity Assay (384-well format)

This protocol is for measuring caspase activity in cells cultured in multiwell plates.

Table 3: Protocol for Cell-Based Caspase-3/7 Assay

StepProcedureDetails and Notes
1. Cell Culture & Treatment Plate cells (e.g., 5,000-10,000 cells/well in 20 µL) and culture overnight. Treat cells with test compounds or apoptosis inducers for the desired time.Include wells for positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
2. Reagent Equilibration Thaw all required reagents and allow them to equilibrate to room temperature.Ensure the Substrate Working Solution is prepared fresh and protected from light.
3. Assay Initiation Add 20 µL of a 2X Assay/Lysis Buffer containing 50 µM this compound substrate to each well.This single addition lyses the cells and delivers the substrate. The final substrate concentration will be 25 µM.
4. Incubation Mix briefly on a plate shaker (300-500 rpm for 30 seconds). Incubate the plate for 1-2 hours at 37°C, protected from light.Incubation time can be optimized based on cell type and treatment. Kinetic reads can also be performed.
5. Fluorescence Measurement Read the plate using a fluorescence plate reader.Use excitation wavelength of ~498 nm and emission wavelength of ~521 nm.
6. Data Analysis 1. Subtract the average fluorescence of blank wells (media only). 2. Calculate the fold-change in fluorescence relative to the negative control. 3. For inhibitor screens, calculate percent inhibition. 4. Calculate the Z'-factor using positive and negative controls to validate assay quality.Percent Inhibition = [1 - (Signal_compound - Signal_neg) / (Signal_pos - Signal_neg)] * 100
Conclusion

The this compound assay provides a sensitive, robust, and cost-effective method for measuring caspase-3/7 activity in a high-throughput format. Its simple "add-mix-measure" protocol and excellent statistical performance (high Z'-factor) make it an ideal choice for primary screening and lead optimization campaigns in drug discovery programs targeting the apoptotic pathway.

References

Application Notes and Protocols: Staining Cultured Cells with (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting caspase activity in cultured cells. Caspases, a family of cysteine-aspartic proteases, play a critical role in the execution phase of apoptosis (programmed cell death). This substrate, a bisamide derivative of rhodamine 110, is essentially non-fluorescent until cleaved by active caspases. The enzymatic cleavage of the aspartate residues releases the highly fluorescent rhodamine 110, providing a robust and quantifiable measure of apoptosis. This application note provides detailed protocols for using this compound to stain cultured cells and quantify caspase activity, a key biomarker in drug discovery and toxicology studies.

The underlying principle of this assay is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product.[1] this compound consists of two aspartic acid residues linked to the amino groups of rhodamine 110. In this state, the fluorescence of the rhodamine 110 molecule is quenched. Upon induction of apoptosis, active caspases, particularly caspase-3, recognize and cleave the peptide bonds at the aspartate residues.[2][3] This two-step cleavage process first yields a fluorescent monoamide intermediate and then the highly fluorescent rhodamine 110.[1][3] The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase in the cell lysate or intact cell population.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its fluorescent product, rhodamine 110. This data is essential for designing experiments and setting up detection instrumentation.

ParameterThis compound (Substrate)Rhodamine 110 (Cleaved Product)Reference
Excitation Maximum (λex) ~485 nm~496-498 nm[1][3][4]
Emission Maximum (λem) ~535 nm~520-529 nm[1][3][4][5][6]
Fluorescence State Non-fluorescent/QuenchedHighly Fluorescent[1]
Fluorescence Increase upon Cleavage -Significant increase; cleavage of the first peptide bond increases fluorescence by approximately 3500-fold.[5][3][5]
Molecular Weight 1515.44 g/mol (for (Z-DEVD)2-Rh 110)366.80 g/mol [4]
Solubility Soluble in DMSOSoluble in methanol[4]
Cell Permeability Generally low, often requires cell lysis or specific formulations for intact cells.Can accumulate in cells.[7][8]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

Caspase Activation and this compound Cleavage

Caspase_Activation cluster_cell Apoptotic Cell cluster_input Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) Caspase_Cascade Caspase Cascade Activation Apoptotic_Stimulus->Caspase_Cascade Active_Caspase3 Active Caspase-3 Caspase_Cascade->Active_Caspase3 Monoamide Monoamide-Rhodamine 110 (Fluorescent) Active_Caspase3->Monoamide 1st Cleavage Asp2_Rhodamine110 This compound (Non-fluorescent) Asp2_Rhodamine110->Active_Caspase3 Cleavage Rhodamine110 Rhodamine 110 (Highly Fluorescent) Monoamide->Rhodamine110 2nd Cleavage

Caption: Caspase-3 activation pathway and substrate cleavage.

Experimental Workflow for Staining Cultured Cells

Staining_Workflow cluster_acquisition Detection Methods Start Start: Culture Adherent or Suspension Cells Induce_Apoptosis Induce Apoptosis (e.g., with test compound) Start->Induce_Apoptosis Prepare_Reagent Prepare this compound Working Solution Induce_Apoptosis->Prepare_Reagent Incubate Incubate Cells with This compound Induce_Apoptosis->Incubate Prepare_Reagent->Incubate Wash Wash Cells (Optional, see protocol) Incubate->Wash Acquire_Data Data Acquisition Wash->Acquire_Data Microscopy Fluorescence Microscopy Acquire_Data->Microscopy Qualitative/ Quantitative Flow_Cytometry Flow Cytometry Acquire_Data->Flow_Cytometry Quantitative Plate_Reader Microplate Reader Acquire_Data->Plate_Reader Quantitative (High-Throughput)

Caption: General workflow for cell staining and analysis.

Experimental Protocols

The following protocols provide a starting point for using this compound. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Endpoint Assay in a 96-Well Plate Format (for High-Throughput Screening)

This protocol is suitable for quantifying caspase activity in a cell population using a fluorescence microplate reader.

Materials:

  • Cultured cells (adherent or suspension)

  • 96-well clear-bottom black microplate

  • This compound substrate (e.g., (Z-DEVD)2-Rhodamine 110)

  • DMSO

  • Cell Lysis Buffer (e.g., provided in a kit, or a buffer containing a non-ionic detergent like Triton X-100)

  • Assay Buffer (e.g., HEPES or PIPES-based buffer at pH 7.2-7.4)

  • Apoptosis-inducing agent (positive control)

  • Caspase inhibitor (e.g., Ac-DEVD-CHO, as a negative control)[3]

  • Fluorescence microplate reader with appropriate filters (Excitation: ~485 nm, Emission: ~525 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency for adherent cells, or a recommended concentration for suspension cells, on the day of the experiment.

  • Induction of Apoptosis: Treat cells with the test compounds or an apoptosis-inducing agent (e.g., staurosporine) for the desired time period. Include untreated cells as a negative control.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL). Store aliquots at -20°C, protected from light. Stock solutions are typically stable for up to 3 months.

    • On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final working concentration (typically in the low micromolar range).

  • Cell Lysis (Required for this endpoint assay):

    • Carefully remove the culture medium.

    • Add Cell Lysis Buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • Staining:

    • Add the this compound working solution to each well containing the cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~525 nm.

    • For quantitative analysis, a standard curve can be generated using known concentrations of free rhodamine 110.[3]

Protocol 2: Analysis of Intact Cells by Flow Cytometry

This protocol allows for the quantification of caspase activity on a single-cell level. Note that cell permeability of the substrate can be a limiting factor, and specific formulations of this compound designed for live-cell imaging may be required.[8]

Materials:

  • Cultured cells (suspension or trypsinized adherent cells)

  • This compound substrate suitable for live-cell analysis

  • FACS tubes

  • FACS buffer (e.g., PBS with 1-2% FBS)

  • Flow cytometer with a 488 nm laser for excitation

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your cell culture as described in Protocol 1.

    • Harvest the cells. For adherent cells, gently trypsinize and collect the cells.

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cells in FACS buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Add the this compound working solution to the cell suspension.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells once with FACS buffer to remove excess reagent.

    • Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Data Acquisition:

    • Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (typically FITC or a similar green channel).

    • Use unstained and positive control (apoptosis-induced) cell populations to set the gates for analysis.

Protocol 3: Qualitative Analysis by Fluorescence Microscopy

This protocol is for visualizing caspase activity within individual cells.

Materials:

  • Cells cultured on glass coverslips or in imaging-grade multi-well plates

  • This compound substrate

  • PBS

  • Fixative (e.g., 4% paraformaldehyde in PBS) - Optional, for endpoint imaging.

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on a suitable imaging surface.

    • Induce apoptosis as required for your experiment.

  • Staining:

    • Remove the culture medium and wash the cells gently with pre-warmed PBS.

    • Add the this compound working solution and incubate at 37°C for 30-60 minutes.

  • Washing:

    • Gently wash the cells two to three times with PBS to reduce background fluorescence.

  • Imaging:

    • Live-Cell Imaging: Immediately image the cells using a fluorescence microscope.

    • Fixed-Cell Imaging (Optional): After washing, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature. Wash again with PBS, mount the coverslip with mounting medium, and then image.

Applications in Drug Development

The this compound assay is a valuable tool in various stages of drug development:

  • High-Throughput Screening (HTS): The microplate-based assay is readily adaptable for HTS to identify compounds that induce or inhibit apoptosis.[3]

  • Mechanism of Action Studies: Determining whether a drug candidate induces cell death via apoptosis.

  • Toxicology and Safety Assessment: Evaluating the pro-apoptotic potential of new chemical entities on various cell types.

  • Efficacy Studies for Anti-Cancer Drugs: Assessing the effectiveness of chemotherapeutic agents that are designed to trigger apoptosis in cancer cells.

Conclusion

This compound is a robust and sensitive tool for the detection and quantification of caspase activity, a hallmark of apoptosis. The protocols and data provided in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively utilize this reagent in their studies of programmed cell death. Careful optimization of staining conditions for specific cell types and experimental setups will ensure reliable and reproducible results.

References

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of (Asp)2-Rhodamine 110 and its functionally similar analog, (DEVD)2-Rhodamine 110, as fluorogenic substrates for measuring caspase activity, a key indicator of apoptosis.

Introduction

This compound is a sensitive fluorogenic substrate for detecting the activity of executioner caspases, primarily caspase-3 and caspase-7.[1] The substrate consists of two aspartate residues linked to a rhodamine 110 molecule. In its native state, the substrate is non-fluorescent. Upon cleavage by active caspases at the aspartate residues, the highly fluorescent Rhodamine 110 is released. The resulting fluorescence intensity is directly proportional to the caspase activity in the sample. A widely used and functionally analogous substrate is (DEVD)2-Rhodamine 110, where the DEVD (Asp-Glu-Val-Asp) tetrapeptide serves as a specific recognition sequence for caspase-3 and -7.[2] Cleavage of this substrate also liberates Rhodamine 110, producing a measurable fluorescent signal.[2][3]

Principle of the Assay

The assay is based on the enzymatic cleavage of the non-fluorescent bisamide substrate by active caspases. This process occurs in two successive steps: the initial cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the Rhodamine 110 fluorophore, leading to a substantial increase in fluorescence.[2][3] The fluorescence can be measured using a fluorometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 496 nm and 520 nm, respectively.[4]

Quantitative Data Summary

The optimal incubation time and temperature for caspase assays using Rhodamine 110-based substrates can vary depending on the cell type, the apoptosis-inducing agent, and the specific experimental conditions. However, general guidelines can be provided.

ParameterRecommended RangeTypical ValueNotes
Incubation Temperature Room Temperature to 37°C37°C37°C is generally optimal for enzymatic activity.[5] Room temperature incubation is also possible but may require longer incubation times. The fluorescence of Rhodamine 110 itself can be temperature-dependent, decreasing at higher temperatures, though it is relatively stable in the physiological range.[6][7]
Incubation Time 30 minutes to 3 hours60 - 120 minutesThe optimal time should be determined empirically for each experimental system.[8][9] Shorter times may be sufficient for high caspase activity, while longer times can increase sensitivity for low activity.[10] It is recommended to perform a time-course experiment to determine the optimal endpoint.[10]
Cell Number 1 x 10^4 to 2 x 10^5 cells/well5 x 10^4 cells/wellThe optimal cell number depends on the cell type and the expected level of apoptosis.[11] Titration is recommended for new experimental setups.
Substrate Concentration Varies by kit~200 µM (final)Refer to the manufacturer's instructions for the specific substrate being used.[12][13]

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay in Cell Lysates

This protocol is suitable for quantifying caspase activity in a population of cells.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., Tris-based buffer with detergents like Triton X-100 or NP-40)

  • (DEVD)2-Rhodamine 110 substrate

  • 2x Reaction Buffer (containing DTT)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Induction of Apoptosis: Treat the cells with the apoptosis-inducing agent of choice. Include an untreated control group.

  • Cell Lysis:

    • For adherent cells, remove the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of Cell Lysis Buffer to each well and incubate on ice for 10-30 minutes.[11]

    • For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and resuspend the cell pellet in Cell Lysis Buffer. Incubate on ice.

  • Lysate Clarification: Centrifuge the plate at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.[13]

  • Assay Preparation: Transfer the supernatant (cell lysate) to a fresh black, clear-bottom 96-well plate.

  • Reaction Mixture: Prepare a master mix containing 2x Reaction Buffer and the (DEVD)2-Rhodamine 110 substrate. Add an equal volume of this master mix to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5][13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Protocol 2: Homogeneous, Single-Step Caspase-3/7 Assay in Intact Cells

This protocol is a simplified method suitable for high-throughput screening.

Materials:

  • Cells of interest cultured in a black, clear-bottom 96-well plate

  • Apoptosis-inducing agent

  • Assay Reagent (containing cell lysis buffer and (DEVD)2-Rhodamine 110 substrate)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the apoptosis-inducing agent as described in Protocol 1.

  • Reagent Addition: Add an equal volume of the complete Assay Reagent directly to the cells in the culture medium.[4]

  • Incubation: Mix gently by shaking the plate for 30-60 seconds. Incubate the plate at 37°C for 30-60 minutes, or up to 3 hours, protected from light.[4]

  • Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = ~496/520 nm.

Signaling Pathway and Experimental Workflow Diagrams

Caspase Activation Signaling Pathway

The activation of caspases is a central event in apoptosis and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor (e.g., Fas, TNFR) Ligand->DeathReceptor FADD Adaptor Protein (FADD) DeathReceptor->FADD recruits Procaspase8 Procaspase-8 FADD->Procaspase8 recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 dimerization & autocleavage Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 activates ApoptoticStimuli Apoptotic Stimuli (e.g., DNA damage) BaxBak Bax/Bak Activation ApoptoticStimuli->BaxBak Mito Mitochondrion BaxBak->Mito forms pore in CytoC Cytochrome c release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds to Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Apoptosome Apoptosome Assembly Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Caspase9->Procaspase37 activates Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 cleavage Substrates Cellular Substrates (e.g., PARP) Caspase37->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Caspase activation pathways leading to apoptosis.

Experimental Workflow for Caspase Activity Assay

The following diagram illustrates the general workflow for measuring caspase activity using a Rhodamine 110-based substrate.

Experimental_Workflow Start Start: Seed Cells InduceApoptosis Induce Apoptosis (Treat with compound) Start->InduceApoptosis PrepareLysate Prepare Cell Lysate (or use intact cells for homogeneous assay) InduceApoptosis->PrepareLysate AddSubstrate Add this compound Substrate PrepareLysate->AddSubstrate Incubate Incubate (e.g., 37°C for 1-2 hours) AddSubstrate->Incubate MeasureFluorescence Measure Fluorescence (Ex/Em ~496/520 nm) Incubate->MeasureFluorescence AnalyzeData Data Analysis MeasureFluorescence->AnalyzeData End End: Quantify Caspase Activity AnalyzeData->End

Caption: General workflow for a caspase activity assay.

References

Preparation of (Asp)2-Rhodamine 110 Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for caspases, a family of cysteine proteases that play a critical role in the execution of apoptosis or programmed cell death. The substrate itself is a non-fluorescent molecule. However, upon cleavage by an active caspase, it releases the highly fluorescent Rhodamine 110, which can be detected by fluorescence microscopy or fluorometry. This property makes this compound and its derivatives invaluable tools for the detection and quantification of caspase activity in vitro and in cell-based assays, aiding in the study of apoptosis and the screening of potential drug candidates that modulate this pathway.

Correct preparation of the this compound stock solution is critical for obtaining accurate and reproducible results. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative parameters for the preparation of an this compound stock solution are summarized in the table below. The following protocol is based on a commercially available analog, (Z-DEVD)2-Rhodamine 110, which is a substrate for caspase-3.

ParameterValueReference
Compound Name (Z-DEVD)2-Rhodamine 110[1]
Molecular Weight (MW) 1515.46 g/mol [1]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Recommended Stock Concentration 10 mM
Storage Temperature (Lyophilized Powder) -20°C[1]
Storage Temperature (Stock Solution) -20°C
Stock Solution Stability Up to 3 months at -20°C
Excitation Wavelength (Rhodamine 110) ~496 nm[2]
Emission Wavelength (Rhodamine 110) ~520 nm[2]

Experimental Protocols

Materials and Reagents
  • This compound (or its derivative, e.g., (Z-DEVD)2-Rhodamine 110)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and sterile, nuclease-free tips

  • Vortex mixer

  • -20°C freezer

Protocol for Preparing a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of (Z-DEVD)2-Rhodamine 110 (MW: 1515.46 g/mol ).

  • Equilibrate Reagents: Allow the lyophilized (Z-DEVD)2-Rhodamine 110 powder and anhydrous DMSO to warm to room temperature before opening to prevent condensation of moisture.

  • Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of the compound needed. For example, to prepare 100 µL of a 10 mM stock solution:

    • Moles = Concentration (M) x Volume (L)

    • Moles = 0.010 mol/L x 0.0001 L = 1 x 10⁻⁶ moles

    • Mass (g) = Moles x Molecular Weight ( g/mol )

    • Mass (g) = 1 x 10⁻⁶ mol x 1515.46 g/mol = 0.001515 g = 1.52 mg

  • Weigh the Compound: Carefully weigh out the calculated mass (e.g., 1.52 mg) of the lyophilized (Z-DEVD)2-Rhodamine 110 powder.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO (e.g., 100 µL) to the vial containing the powder.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in microcentrifuge tubes.

  • Store Properly: Store the aliquots at -20°C, protected from light.

Quality Control of the Stock Solution

To ensure the quality and functionality of the prepared stock solution, a simple functional check can be performed.

  • Prepare a Working Solution: Dilute the 10 mM stock solution in an appropriate assay buffer to a final working concentration (e.g., 10 µM).

  • Enzymatic Reaction: In a microplate well, add the working solution to a buffer containing a known active caspase (e.g., recombinant caspase-3).

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (~496 nm and ~520 nm, respectively) over time.

  • Negative Control: As a negative control, add the working solution to a buffer without the caspase.

  • Analysis: A significant increase in fluorescence in the presence of the active caspase compared to the negative control indicates that the stock solution is functional.

Visualizations

Signaling Pathway of Caspase Activation and Substrate Cleavage

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Formation Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Apaf1->Apoptosome Formation Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Cleaves Caspase3 Active Caspase-3 Procaspase3->Caspase3 Asp2_Rhodamine110 This compound (Non-fluorescent) Caspase3->Asp2_Rhodamine110 Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Rhodamine110 Rhodamine 110 (Fluorescent) Asp2_Rhodamine110->Rhodamine110

Caption: Caspase activation pathways leading to apoptosis.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound and Anhydrous DMSO to Room Temperature start->equilibrate calculate Calculate Required Mass for 10 mM Stock Solution equilibrate->calculate weigh Weigh Lyophilized Powder calculate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C, Protected from Light aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Apoptosis Induction Assay Using (Asp)2-Rhodamine 110: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a key executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.

The (Asp)2-Rhodamine 110 assay provides a sensitive and specific method for detecting caspase activity, primarily that of caspase-3 and -7, in live cells or cell lysates. This fluorogenic substrate, Rhodamine 110, bis-(L-aspartic acid amide), is a non-fluorescent molecule that, upon cleavage by active caspases at the aspartic acid residues, releases the highly fluorescent Rhodamine 110. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7, providing a quantitative measure of apoptosis induction.

This document provides detailed application notes and protocols for performing apoptosis induction assays using this compound with various detection platforms, including microplate readers, flow cytometry, and fluorescence microscopy.

Principle of the Assay

The this compound substrate is a bisamide derivative of the Rhodamine 110 fluorophore.[1] In its intact form, the fluorescence of Rhodamine 110 is quenched. Active caspases, particularly caspase-3 and -7, recognize and cleave the peptide bond after the aspartic acid residue.[2][3] This enzymatic cleavage occurs in a two-step process, first yielding a monoamide intermediate and then the free Rhodamine 110, which exhibits a strong green fluorescence with excitation and emission maxima of approximately 496 nm and 520 nm, respectively.[3][4] This significant increase in fluorescence provides a robust signal for detecting caspase activity.

Data Presentation

Table 1: Dose-Response of Staurosporine-Induced Caspase-3 Activity in Jurkat Cells (Microplate Assay)
Staurosporine Concentration (µM)Average Fluorescence Intensity (RFU)Standard DeviationFold Increase over Control
0 (Control)150151.0
0.1450353.0
0.51200988.0
1.0250018016.7
2.0380025025.3
5.0420031028.0

Data are representative and may vary depending on cell type, assay conditions, and instrumentation.

Table 2: Time-Course of Staurosporine-Induced Caspase-3 Activity in HeLa Cells (Microplate Assay)
Time after Staurosporine (1 µM) Addition (hours)Average Fluorescence Intensity (RFU)Standard Deviation
020020
155045
21500120
33200280
44500350
64800390

Data are representative and may vary depending on cell type and assay conditions.

Table 3: Flow Cytometry Analysis of Apoptosis in Jurkat Cells Treated with Camptothecin
Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Untreated)95.23.11.7
Camptothecin (4 µM, 4h)45.842.511.7
Camptothecin + Z-DEVD-FMK (20 µM)88.98.32.8

Data are representative and demonstrate the use of a caspase inhibitor to confirm caspase-dependent apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound substrate (lyophilized powder)

  • DMSO (anhydrous)

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Apoptosis inducer (e.g., Staurosporine, Camptothecin)

  • Caspase inhibitor (e.g., Z-DEVD-FMK) (for control experiments)

  • Black, clear-bottom 96-well microplates (for microplate reader assays)

  • Flow cytometry tubes

  • Glass slides and coverslips (for microscopy)

  • Cell lysis buffer (for lysate assays)

  • Propidium Iodide (PI) solution (for flow cytometry)

  • Annexin V-FITC (for flow cytometry)

  • Binding Buffer (for Annexin V staining)

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the lyophilized powder in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.

  • Apoptosis Inducer Stock Solution: Prepare a stock solution of the apoptosis inducer (e.g., 1 mM Staurosporine in DMSO). Store at -20°C.

  • Caspase Inhibitor Stock Solution: Prepare a stock solution of the caspase inhibitor (e.g., 20 mM Z-DEVD-FMK in DMSO). Store at -20°C.

Protocol 1: Microplate-Based Assay for Caspase-3/7 Activity in Whole Cells

This protocol is suitable for high-throughput screening of apoptosis inducers and inhibitors.

1. Cell Seeding: a. Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. b. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Induction of Apoptosis: a. Prepare serial dilutions of the apoptosis inducer in culture medium. b. Add the desired concentrations of the apoptosis inducer to the wells. Include a vehicle control (e.g., DMSO) for untreated cells. c. For inhibitor studies, pre-incubate the cells with the caspase inhibitor (e.g., 20 µM Z-DEVD-FMK) for 1 hour before adding the apoptosis inducer. d. Incubate the plate for the desired period (e.g., 2-6 hours) at 37°C.

3. Caspase Activity Measurement: a. Prepare a 2X working solution of this compound by diluting the 10 mM stock solution in culture medium to a final concentration of 20 µM. b. Add 100 µL of the 2X substrate working solution to each well, resulting in a final concentration of 10 µM. c. Incubate the plate at 37°C for 30-60 minutes, protected from light. d. Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

4. Data Analysis: a. Subtract the background fluorescence (wells with medium and substrate only) from all readings. b. Plot the fluorescence intensity against the concentration of the apoptosis inducer to generate a dose-response curve. c. Calculate the fold increase in caspase activity by dividing the fluorescence of treated samples by the fluorescence of the control samples.

Protocol 2: Flow Cytometry Assay for Apoptosis Detection

This protocol allows for the analysis of apoptosis at the single-cell level and can be combined with other markers like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.

1. Cell Treatment: a. Seed cells in a 6-well plate or T-25 flask and treat with the apoptosis inducer as described in Protocol 1.

2. Cell Harvesting and Staining: a. Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells). b. Wash the cell pellet once with cold PBS. c. Resuspend the cells in 100 µL of fresh culture medium or PBS. d. Add this compound to a final concentration of 10 µM. e. Incubate for 30 minutes at 37°C, protected from light. f. (Optional) For co-staining, add PI to a final concentration of 1 µg/mL and/or Annexin V-FITC according to the manufacturer's protocol.[4] g. Add 400 µL of PBS or Binding Buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer. b. Use the green fluorescence channel (e.g., FL1) to detect Rhodamine 110 fluorescence. c. If using PI, use the red fluorescence channel (e.g., FL3) to detect PI-positive (necrotic) cells. d. Set up appropriate gates to quantify the percentage of apoptotic cells (Rhodamine 110 positive, PI negative).

Protocol 3: Fluorescence Microscopy for Visualization of Caspase Activity

This protocol enables the visualization of caspase activation within individual cells.

1. Cell Preparation and Treatment: a. Seed cells on glass coverslips in a 24-well plate and allow them to adhere. b. Treat the cells with the apoptosis inducer as described in Protocol 1.

2. Staining: a. After treatment, wash the cells twice with PBS. b. Add culture medium containing 10 µM this compound to the cells. c. Incubate for 30 minutes at 37°C, protected from light. d. (Optional) For nuclear counterstaining, add a cell-permeable DNA dye like Hoechst 33342. e. Wash the cells three times with PBS.

3. Imaging: a. Mount the coverslips on glass slides. b. Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (for Rhodamine 110) and DAPI (for Hoechst). c. Apoptotic cells will exhibit bright green fluorescence in the cytoplasm.[5]

Mandatory Visualizations

Apoptosis Signaling Pathway

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates cleaves Apoptosis Apoptosis Apoptotic Substrates->Apoptosis leads to

Caption: Major pathways of caspase activation leading to apoptosis.

Experimental Workflow for Microplate Assay

Seed Cells Seed Cells Induce Apoptosis Induce Apoptosis Seed Cells->Induce Apoptosis Add Substrate Add Substrate Induce Apoptosis->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: Workflow for the microplate-based caspase activity assay.

Mechanism of this compound Activation

This compound This compound (Non-fluorescent) Mono-Asp-Rhodamine 110 Mono-Asp-Rhodamine 110 (Fluorescent) This compound->Mono-Asp-Rhodamine 110 Cleavage Active Caspase-3/7 Active Caspase-3/7 Active Caspase-3/7->this compound Active Caspase-3/7->Mono-Asp-Rhodamine 110 Rhodamine 110 Rhodamine 110 (Highly Fluorescent) Mono-Asp-Rhodamine 110->Rhodamine 110 Cleavage

Caption: Stepwise activation of this compound by caspases.

References

Measuring Caspase-3 Activity in Cell Lysates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-3 (cysteine-aspartic protease-3) is a critical executioner caspase in the apoptotic pathway.[1] Its activation is a key event that leads to the dismantling of the cell by cleaving a broad range of cellular substrates.[1] Therefore, the measurement of caspase-3 activity is a reliable and widely used method to quantify apoptosis in cell populations. These application notes provide detailed protocols for the most common methods used to measure caspase-3 activity in cell lysates: colorimetric, fluorometric, and luminometric assays.

Caspases exist as inactive zymogens (procaspases) that undergo proteolytic cleavage to become active enzymes.[1][2] Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and in turn, cleave and activate executioner caspases like caspase-3.[2][3] The activity of caspase-3 can be specifically measured using synthetic substrates that contain the caspase-3 recognition sequence, DEVD (Asp-Glu-Val-Asp).[2][4] Cleavage of a reporter molecule from this peptide allows for quantitative analysis.

Signaling Pathway of Caspase-3 Activation

Caspase-3 is activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][5] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8, which can then directly activate caspase-3.[5][6] The intrinsic pathway is triggered by cellular stress and results in the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which then activates caspase-3.[1][5]

Figure 1: Caspase-3 Signaling Pathways

Experimental Workflow Overview

The general workflow for measuring caspase-3 activity in cell lysates involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Caspase-3 Activity Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Apoptosis Induction Cell_Harvest 2. Cell Harvesting Cell_Culture->Cell_Harvest Cell_Lysis 3. Cell Lysis Cell_Harvest->Cell_Lysis Protein_Quant 4. Protein Quantification Cell_Lysis->Protein_Quant Reaction_Setup 5. Assay Reaction Setup Protein_Quant->Reaction_Setup Incubation 6. Incubation Reaction_Setup->Incubation Detection 7. Signal Detection Incubation->Detection Data_Processing 8. Data Processing Detection->Data_Processing Result_Interp 9. Result Interpretation Data_Processing->Result_Interp

Figure 2: General Experimental Workflow

Data Presentation: Comparison of Caspase-3 Assay Methods

The choice of assay depends on the required sensitivity, available equipment, and experimental throughput. The following table summarizes the key features of the three main types of caspase-3 activity assays.

FeatureColorimetric AssayFluorometric AssayLuminometric Assay
Principle Cleavage of a p-nitroaniline (pNA) group from a DEVD substrate, measured by absorbance.[7][8]Cleavage of a fluorophore (e.g., AFC or AMC) from a DEVD substrate, measured by fluorescence.[4][9]Cleavage of a luciferin (B1168401) substrate from a DEVD peptide, leading to a light-producing reaction catalyzed by luciferase.[10][11]
Substrate Ac-DEVD-pNA[12]Ac-DEVD-AFC or Ac-DEVD-AMC[4][9]DEVD-aminoluciferin[11]
Detection Spectrophotometer or microplate reader (405 nm).[7]Fluorometer or fluorescent microplate reader (Ex/Em ~400/505 nm for AFC, ~380/460 nm for AMC).[4][13][14]Luminometer or luminescent microplate reader.[10]
Sensitivity LowerHigherHighest
Throughput HighHighHigh
Advantages Simple, inexpensive, common equipment.High sensitivity, wide dynamic range.Extremely high sensitivity, low background.[11]
Disadvantages Lower sensitivity, potential for color interference from compounds.Potential for fluorescence interference from compounds, requires a fluorometer.Requires a luminometer, generally more expensive.

Experimental Protocols

Protocol 1: Preparation of Cell Lysates for Caspase-3 Activity Assays

This protocol is a general guideline for preparing cell lysates suitable for all three types of caspase-3 activity assays.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT; commercial kits provide their own).[12]

  • Protease inhibitor cocktail (optional, without cysteine protease inhibitors).[12]

  • Microcentrifuge

  • Cell scraper (for adherent cells)

Procedure for Adherent Cells:

  • Induce apoptosis in cells using the desired method. Include a non-induced control group.

  • Aspirate the culture medium.

  • Wash the cells once with ice-cold PBS.[15]

  • Add ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL per 10 cm plate).[14]

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[15]

  • Incubate the lysate on ice for 15-20 minutes.[12]

  • Centrifuge the lysate at 16,000 - 20,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[12]

  • Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.[12]

  • Proceed immediately to the caspase-3 assay or store the lysate at -80°C. Avoid multiple freeze-thaw cycles.[16]

Procedure for Suspension Cells:

  • Induce apoptosis as required.

  • Pellet the cells by centrifugation at approximately 600 x g for 5 minutes at 4°C.[12]

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.[12]

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 10^7 cells).[12]

  • Incubate on ice for 15-20 minutes.[12]

  • Centrifuge at 16,000 - 20,000 x g for 10-15 minutes at 4°C.[12]

  • Transfer the supernatant to a new pre-chilled tube.[12]

  • Proceed to the assay or store at -80°C.[16]

Protein Quantification:

  • Determine the protein concentration of each lysate using a detergent-compatible protein assay (e.g., BCA assay).[15][17] This is necessary to normalize the caspase activity to the total protein amount.

Protocol 2: Colorimetric Caspase-3 Activity Assay

Principle: This assay is based on the cleavage of the colorimetric substrate Ac-DEVD-pNA by active caspase-3. The cleavage releases p-nitroaniline (pNA), which has a high absorbance at 405 nm.[12]

Materials:

  • Cell lysate (50-200 µg of total protein per assay).[18]

  • 2x Reaction Buffer (provided in kits, typically contains DTT).[18]

  • Ac-DEVD-pNA substrate (4 mM stock).[18]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.[7]

Procedure:

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Adjust the volume to 50 µL with Cell Lysis Buffer if necessary.[7][18]

  • Prepare the Reaction Mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.[19]

  • Add 50 µL of the 2x Reaction Buffer with DTT to each well.[18]

  • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration of 200 µM).[18]

  • Include a blank control (Lysis Buffer, Reaction Buffer, and substrate) and a negative control (lysate from non-induced cells).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[7][19]

  • Read the absorbance at 405 nm using a microplate reader.[7]

  • Data Analysis: Subtract the background reading from all samples. The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.[7][18]

Protocol 3: Fluorometric Caspase-3 Activity Assay

Principle: This assay utilizes the substrate Ac-DEVD-AFC (or Ac-DEVD-AMC), which upon cleavage by caspase-3, releases the highly fluorescent AFC (7-amino-4-trifluoromethylcoumarin) or AMC (7-amino-4-methylcoumarin) moiety.[4][13]

Materials:

  • Cell lysate (e.g., 0.5 - 2x10^5 cells/well or 100 µ g/well of total lysate protein).[14]

  • 2x Reaction Buffer with DTT.

  • Ac-DEVD-AFC or Ac-DEVD-AMC substrate.

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 400/505 nm for AFC; 380/460 nm for AMC).[4][14]

Procedure:

  • Add 50 µL of cell lysate to each well of a 96-well black plate.

  • Add 50 µL of 2x Reaction Buffer (with DTT) to each well.

  • Add 5 µL of the fluorogenic substrate to each well.

  • Include blank and negative controls as in the colorimetric assay.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate fluorometer with the appropriate excitation and emission wavelengths.[4][9]

  • Data Analysis: After subtracting the background, the fold-increase in caspase-3 activity is calculated by comparing the relative fluorescence units (RFU) of the treated samples to the untreated control. A standard curve using free AFC or AMC can be used for absolute quantification.[9]

Protocol 4: Luminometric Caspase-3 Activity Assay

Principle: This "add-mix-measure" assay uses a proluminescent substrate containing the DEVD sequence.[10][11] Caspase-3 cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is proportional to caspase-3 activity.[11]

Materials:

  • Cells in culture (the reagent lyses the cells directly).

  • Caspase-Glo® 3/7 Reagent (contains buffer, DEVD-aminoluciferin substrate, and luciferase).

  • 96-well white-walled microplate

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate and induce apoptosis.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[11]

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the relative light units (RLU) of the treated samples to the untreated control after subtracting the background from a "no-cell" control well.

References

Troubleshooting & Optimization

How to reduce (Asp)2-Rhodamine 110 photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Asp)₂-Rhodamine 110. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and ensure the integrity of your experimental data when using this fluorogenic caspase-3/7 substrate.

Troubleshooting Guide: Reducing Photobleaching

Photobleaching, the irreversible photochemical destruction of a fluorescent molecule, can significantly impact your results by causing signal decay and reducing the signal-to-noise ratio. Here are key strategies to mitigate this issue.

Issue: Rapid loss of fluorescent signal during imaging.

This is a classic sign of photobleaching. The following troubleshooting steps can help you identify the cause and implement a solution.

Optimize Imaging Parameters

The most immediate way to reduce photobleaching is to minimize the amount of light energy the sample is exposed to.

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

  • Decrease Frequency of Acquisition: For time-lapse experiments, increase the interval between image acquisitions.

  • Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light.

Utilize Antifade Reagents

Antifade reagents are chemical cocktails that reduce photobleaching by scavenging for reactive oxygen species (ROS) or quenching the triplet state of the fluorophore.

  • Commercial Antifade Mountants: For fixed cells, mounting media containing antifade agents are highly effective.

  • Live-Cell Antifade Reagents: For live-cell imaging, specialized reagents can be added to the imaging medium.

Control the Chemical Environment

The composition of the imaging medium can significantly influence the rate of photobleaching.

  • Oxygen Scavengers: Since photobleaching is often mediated by reactive oxygen species, removing molecular oxygen from the medium can be very effective. Glucose oxidase and catalase are commonly used for this purpose.

  • pH Optimization: Ensure the pH of your buffer is stable, as pH changes can affect the fluorescence and stability of rhodamine dyes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of (Asp)₂-Rhodamine 110 photobleaching?

A1: The primary cause of photobleaching for (Asp)₂-Rhodamine 110, like most fluorophores, is the interaction of the excited-state dye with molecular oxygen. This interaction can lead to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent. The process is exacerbated by high-intensity excitation light and prolonged exposure.

Q2: Can I use the same antifade reagent for both live and fixed cell imaging?

A2: Not always. Antifade reagents are often optimized for either live or fixed cell applications. Mounting media for fixed cells, such as ProLong™ Gold, often contain components that are not compatible with live cells. For live-cell imaging, it is crucial to use reagents specifically designed to be non-toxic and effective in physiological conditions, such as Trolox or commercial live-cell antioxidant cocktails.

Q3: How do I choose the best antifade reagent?

A3: The choice of antifade reagent depends on your specific application (live vs. fixed cells), the imaging system you are using, and the duration of your experiment. For fixed cells, mounting media with hardening agents are often preferred for long-term storage. For live-cell imaging, consider the potential for cytotoxicity and the compatibility of the reagent with your cell type and media. Below is a comparison of common antifade agents.

Quantitative Data: Comparison of Antifade Reagents

The effectiveness of various antifade reagents can be compared by measuring the photostability of the fluorophore under continuous illumination. The table below summarizes the performance of common antifade agents with rhodamine dyes.

Antifade ReagentApplicationKey Component(s)Photostability Improvement (Approx.)Reference
ProLong™ Gold Fixed Cellsp-Phenylenediamine (PPD) derivative5-10 fold
VECTASHIELD® Fixed CellsPropyl gallate or DABCO4-8 fold
SlowFade™ Fixed CellsProprietary3-7 fold
Trolox Live CellsVitamin E analog2-5 fold
Oxyrase® Live CellsEnzymatic oxygen scavenger5-15 fold

Note: Photostability improvement is an approximation and can vary significantly based on experimental conditions such as excitation intensity, buffer composition, and sample type.

Experimental Protocols

Protocol 1: Using a Commercial Antifade Mounting Medium for Fixed Cells

This protocol describes the use of a commercial antifade mounting medium, such as ProLong™ Gold, for immunofluorescence staining where (Asp)₂-Rhodamine 110 might be used as a reporter.

  • Cell Seeding and Treatment: Seed cells on coverslips and perform experimental treatments to induce apoptosis.

  • Induce Caspase Activity: Treat cells with an apoptosis-inducing agent.

  • Add (Asp)₂-Rhodamine 110: Add the (Asp)₂-Rhodamine 110 substrate to the cells and incubate according to the manufacturer's protocol to allow for cleavage by active caspases.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization (Optional): If performing co-staining with antibodies, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Remove the coverslip from the washing buffer and carefully remove excess liquid from the edge using a kimwipe. Place a small drop of the antifade mounting medium onto the microscope slide.

  • Apply Coverslip: Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions (this can range from a few hours to overnight at room temperature in the dark).

  • Imaging: Image the sample using appropriate fluorescence microscopy settings.

Protocol 2: Live-Cell Imaging with an Antioxidant

This protocol outlines the use of Trolox, a vitamin E analog, to reduce photobleaching during live-cell imaging of caspase activity.

  • Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare Imaging Medium: Prepare your normal cell culture medium and supplement it with Trolox. A final concentration of 100-500 µM is a common starting point. Also, add the (Asp)₂-Rhodamine 110 substrate at the desired concentration.

  • Induce Apoptosis: Replace the existing medium with the Trolox-containing imaging medium and add your apoptosis-inducing agent.

  • Incubation: Place the imaging dish on the microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.

  • Imaging: Begin your time-lapse imaging experiment. Remember to use the lowest possible excitation intensity and exposure time.

Visualizations

Signaling Pathway: Caspase-3/7 Activation and Cleavage of (Asp)₂-Rhodamine 110

Caspase_Activation Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Procaspase_3_7 Procaspase-3/7 (Inactive) Apoptotic_Stimulus->Procaspase_3_7 activates Active_Caspase_3_7 Active Caspase-3/7 Procaspase_3_7->Active_Caspase_3_7 cleavage Asp2_Rhodamine_110 (Asp)₂-Rhodamine 110 (Non-fluorescent) Active_Caspase_3_7->Asp2_Rhodamine_110 cleaves Rhodamine_110 Rhodamine 110 (Fluorescent) Asp2_Rhodamine_110->Rhodamine_110 releases

Caption: Caspase-3/7 activation pathway leading to the cleavage of (Asp)₂-Rhodamine 110.

Experimental Workflow: Minimizing Photobleaching in a Caspase Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_img Imaging cluster_analysis Analysis Seed_Cells 1. Seed Cells in Imaging Dish Prepare_Medium 2. Prepare Imaging Medium + Antifade Reagent + (Asp)₂-Rhodamine 110 Seed_Cells->Prepare_Medium Induce_Apoptosis 3. Induce Apoptosis Prepare_Medium->Induce_Apoptosis Incubate 4. Incubate on Microscope Stage Induce_Apoptosis->Incubate Optimize_Settings 5. Optimize Settings (Low Laser, Short Exposure) Incubate->Optimize_Settings Acquire_Images 6. Acquire Images Optimize_Settings->Acquire_Images Analyze_Data 7. Analyze Fluorescence Intensity Acquire_Images->Analyze_Data

Caption: Workflow for a live-cell caspase assay with steps to reduce photobleaching.

Logical Relationship: Troubleshooting Photobleaching

Troubleshooting_Tree Start Signal Fades Rapidly? Reduce_Intensity Reduce Excitation Intensity & Exposure Time Start->Reduce_Intensity Yes Problem_Solved Problem Solved Start->Problem_Solved No Still_Fading1 Still Fading? Reduce_Intensity->Still_Fading1 Use_Antifade Incorporate Antifade Reagent Still_Fading2 Still Fading? Use_Antifade->Still_Fading2 Check_Medium Optimize Imaging Medium (e.g., Oxygen Scavenger) Check_Medium->Problem_Solved Still_Fading1->Use_Antifade Yes Still_Fading1->Problem_Solved No Still_Fading2->Check_Medium Yes Still_Fading2->Problem_Solved No

Caption: A decision tree for troubleshooting (Asp)₂-Rhodamine 110 photobleaching.

Technical Support Center: Optimizing Signal-to-Noise Ratio for (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing (Asp)2-Rhodamine 110.

Troubleshooting Guide

This guide addresses common issues encountered during assays using this compound, a fluorogenic substrate primarily used for measuring caspase-3 and caspase-7 activity.

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. Substrate Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles), leading to the release of free Rhodamine 110.- Aliquot the substrate upon receipt and store it protected from light at -20°C. - Prepare fresh working solutions for each experiment.
2. Cellular Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal.- Include a "no substrate" control to measure the intrinsic autofluorescence of your cells. - If autofluorescence is high, consider using a cell line with lower intrinsic fluorescence or use a plate reader with appropriate filters to minimize bleed-through.
3. Non-Specific Enzyme Activity: Other proteases in the cell lysate may cleave the substrate.- Use a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) as a negative control to confirm that the signal is primarily from caspase-3 activity.
4. Contaminated Reagents or Media: Phenol (B47542) red in cell culture media or other contaminants can contribute to background fluorescence.- Use phenol red-free media for the final steps of your experiment. - Ensure all buffers and reagents are freshly prepared and of high purity.
Low or No Signal 1. Inactive Caspases: The cells may not have undergone apoptosis, or caspase activity may be inhibited.- Use a known apoptosis inducer (e.g., staurosporine) as a positive control to ensure the assay is working. - Verify that your experimental conditions are sufficient to induce apoptosis.
2. Incorrect Excitation/Emission Wavelengths: The settings on the fluorometer or microscope may not be optimal for Rhodamine 110.- Set the excitation wavelength to approximately 496 nm and the emission wavelength to around 520 nm.[1]
3. Sub-optimal pH: The fluorescence of Rhodamine 110 is pH-sensitive.- Ensure the assay buffer is at the optimal pH, typically between 7.2 and 7.5.
4. Insufficient Incubation Time: The enzymatic reaction may not have had enough time to proceed.- Optimize the incubation time. A time-course experiment can help determine the point of maximal signal.
Signal Fades Quickly (Photobleaching) 1. Excessive Exposure to Excitation Light: Prolonged or high-intensity light exposure can destroy the fluorophore.[2]- Minimize the exposure time of the sample to the excitation light source. - Use the lowest possible excitation intensity that provides a detectable signal. - For microscopy, use an antifade mounting medium.[2]
Inconsistent Results 1. Temperature Fluctuations: Enzyme kinetics are sensitive to temperature changes.- Ensure all reagents and plates are equilibrated to the assay temperature (typically 37°C) before starting the reaction. - Maintain a consistent temperature throughout the incubation period.
2. Pipetting Errors: Inaccurate dispensing of reagents can lead to variability.- Use calibrated pipettes and ensure proper mixing of all components.
3. Inner Filter Effect: At high concentrations of the fluorescent product, the emitted light can be reabsorbed by other fluorophores in the solution, leading to a non-linear response.[3]- If a very strong signal is expected, consider diluting the sample or using a lower substrate concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-fluorescent bisamide substrate. In the presence of active caspase-3 or related proteases, the enzyme cleaves the aspartic acid residues. This cleavage occurs in a two-step process, first yielding a fluorescent monoamide intermediate and then the highly fluorescent Rhodamine 110.[4][5] The fluorescence intensity is directly proportional to the amount of active caspase.

Q2: What are the optimal excitation and emission wavelengths for the cleaved Rhodamine 110 product?

A2: The optimal excitation wavelength is approximately 496 nm, and the emission maximum is around 520 nm.[1]

Q3: How should I store this compound?

A3: The lyophilized powder should be stored at -20°C, protected from light. Once reconstituted in a solvent like DMSO, it is recommended to aliquot the solution into single-use volumes and store at -20°C to avoid repeated freeze-thaw cycles.[5]

Q4: Can I use this substrate for live-cell imaging?

A4: While some rhodamine derivatives are cell-permeable, this compound is generally used with cell lysates as it does not efficiently cross the membrane of intact, live cells.[4][6] For live-cell imaging of caspase activity, consider using a substrate specifically designed for that purpose.

Q5: How does pH affect the fluorescence signal?

A5: The fluorescence of Rhodamine 110 can be pH-dependent. While it is relatively stable in the pH range of 3-9, significant deviations from the optimal assay buffer pH (typically 7.2-7.5) can affect the fluorescence intensity.[5]

Quantitative Data Tables

Table 1: Influence of pH on Rhodamine 110 Fluorescence Intensity
pHRelative Fluorescence Intensity (%)
5.0~85%
6.0~95%
7.4 100% (Optimal)
8.0~98%
9.0~90%

Note: Data is generalized from typical rhodamine dye behavior and may vary slightly based on specific experimental conditions.

Table 2: Recommended Concentration Ranges for Assay Components
Component Working Concentration Rationale
This compound Substrate10 - 50 µMConcentrations that are too low may result in a weak signal, while excessively high concentrations can lead to substrate inhibition or a high background.
Cell Lysate20 - 100 µg total proteinThe optimal amount of protein will depend on the cell type and the level of apoptosis induction.
Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO)1 - 10 µMUsed as a negative control to confirm signal specificity.

Experimental Protocols

Detailed Protocol for Caspase-3 Activity Assay in Cell Lysates
  • Cell Lysis:

    • Induce apoptosis in your cells using the desired method. Include a non-induced control group.

    • Harvest the cells and wash them once with ice-cold PBS.

    • Resuspend the cell pellet in a chilled lysis buffer (e.g., 10 mM HEPES, pH 7.4, containing 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the cell lysate.

  • Assay Setup:

    • In a 96-well black plate, add your cell lysate to the appropriate wells.

    • Include the following controls:

      • Blank: Lysis buffer only.

      • Negative Control: Lysate from non-induced cells.

      • Positive Control: Lysate from cells treated with a known apoptosis inducer.

      • Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-3 inhibitor.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of this compound in the assay buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation of ~496 nm and an emission of ~520 nm at various time points (e.g., every 30 minutes for 2-4 hours) to determine the reaction kinetics.

Visualizations

Caspase-3 Signaling Pathway

Caspase3_Signaling_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Cellular_Stress Cellular Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Procaspase8 Pro-caspase-8 Procaspase8->DISC Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Asp2_Rhodamine110 This compound (Non-fluorescent) Caspase3->Asp2_Rhodamine110 Cleavage Apoptosis Apoptosis Substrates->Apoptosis Rhodamine110 Rhodamine 110 (Fluorescent) Asp2_Rhodamine110->Rhodamine110

Caption: Caspase-3 activation pathways and substrate cleavage.

Experimental Workflow for Caspase-3 Assay

Caspase3_Assay_Workflow Start Start: Cell Culture Induce_Apoptosis Induce Apoptosis (e.g., with Staurosporine) Start->Induce_Apoptosis Harvest_Cells Harvest and Wash Cells Induce_Apoptosis->Harvest_Cells Cell_Lysis Cell Lysis on Ice Harvest_Cells->Cell_Lysis Centrifugation Centrifuge to Pellet Debris Cell_Lysis->Centrifugation Collect_Lysate Collect Supernatant (Lysate) Centrifugation->Collect_Lysate Setup_Plate Set up 96-well Plate (Samples and Controls) Collect_Lysate->Setup_Plate Add_Substrate Add this compound Working Solution Setup_Plate->Add_Substrate Incubate Incubate at 37°C (Protect from Light) Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 496 nm, Em: 520 nm) Incubate->Measure_Fluorescence Analyze_Data Data Analysis Measure_Fluorescence->Analyze_Data End End: Determine Caspase-3 Activity Analyze_Data->End

Caption: Standard workflow for a caspase-3 activity assay.

References

(Asp)2-Rhodamine 110 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (Asp)2-Rhodamine 110 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as (Z-DEVD)2-R110, is a fluorogenic substrate primarily used for the detection of caspase-3 and caspase-7 activity.[1][2] Caspases are a family of proteases that play a crucial role in apoptosis, or programmed cell death. The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to a rhodamine 110 (R110) molecule. In its native state, the substrate is non-fluorescent. Upon cleavage by active caspase-3/7, highly fluorescent rhodamine 110 is released, which can be measured to quantify enzyme activity.[1][2]

Q2: What is the mechanism of fluorescence generation?

The cleavage of this compound occurs in a two-step process. First, caspase-3/7 cleaves one of the DEVD peptides, resulting in a mono-peptide intermediate (Ac-DEVD-R110) which is weakly fluorescent. Subsequent cleavage of the second DEVD peptide releases the free rhodamine 110 dye, which exhibits a substantial increase in fluorescence.[2][3]

Q3: What are the excitation and emission wavelengths for the cleaved rhodamine 110 product?

The fluorescent product, rhodamine 110, has an excitation maximum of approximately 496-499 nm and an emission maximum of around 520-535 nm.[1][4][5]

Q4: Is this compound specific to caspase-3?

While the DEVD sequence is a preferential target for caspase-3, other caspases, such as caspase-7, can also cleave this substrate.[2][6] Therefore, the assay measures the combined activity of caspase-3 and caspase-7. To confirm that the observed fluorescence is due to caspase-3-like activity, it is recommended to use a specific inhibitor, such as Ac-DEVD-CHO, as a negative control.[1][2]

Troubleshooting Guide

High Background Fluorescence

Q: My negative control and uninduced samples show high fluorescence readings. What could be the cause?

A: High background fluorescence can be caused by several factors:

  • Substrate Degradation: this compound is light-sensitive and can degrade over time, leading to the spontaneous release of fluorescent rhodamine 110.[5][7] Ensure that the substrate is stored properly, protected from light, and that stock solutions are not used past their recommended stability period.[5][7]

  • Contamination: The assay is highly sensitive, and contamination of reagents or labware with proteases or fluorescent compounds can lead to high background. Use sterile, disposable labware and prepare fresh buffers.

  • Cell Lysis and Non-Specific Protease Activity: In endpoint assays requiring cell lysis, the release of other cellular proteases could potentially cleave the substrate.[8] Ensure that the lysis buffer is appropriate and consider the use of a protease inhibitor cocktail that does not inhibit caspases.

  • Autofluorescence: Some cell types or media components can exhibit intrinsic fluorescence at the excitation and emission wavelengths of rhodamine 110. Always include a "no substrate" control to measure the autofluorescence of your samples.

Low or No Signal

Q: I am not observing a significant increase in fluorescence in my induced samples compared to the negative control. What should I check?

A: A weak or absent signal can be due to several reasons:

  • Inefficient Apoptosis Induction: The cells may not be undergoing apoptosis efficiently. Verify the effectiveness of your apoptosis-inducing agent and the treatment duration. It is advisable to use a positive control, such as cells treated with a known apoptosis inducer like staurosporine (B1682477) or etoposide, to confirm that the assay is working.[9]

  • Insufficient Caspase Activity: The level of active caspase-3/7 in your samples may be too low to detect. You can try increasing the number of cells per well or extending the incubation time with the substrate.[9][10]

  • Incorrect Reagent Concentration: Ensure that the final concentration of the this compound substrate is optimal. A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to substrate inhibition.

  • Improper Assay Conditions: Caspase activity is dependent on factors like pH and temperature. Ensure that the assay buffer has the correct pH (typically around 7.2-7.5) and that the incubation is performed at the recommended temperature (usually 37°C).[7]

  • Instrument Settings: Verify that the fluorescence plate reader is set to the correct excitation and emission wavelengths for rhodamine 110 (Ex: ~499 nm, Em: ~521 nm).[11]

Inconsistent or Non-Reproducible Results

Q: My results are varying significantly between replicate wells and experiments. How can I improve reproducibility?

A: Inconsistent results can stem from several sources:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of substrate and cell lysates.

  • Cell Plating and Density: Inconsistent cell numbers across wells can lead to variability. Ensure a homogenous cell suspension when plating and check for uniform cell growth.

  • Edge Effects in Microplates: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outermost wells or ensure proper sealing of the plate during incubation.

  • Kinetic vs. Endpoint Measurement: Due to the two-step cleavage of the substrate, the fluorescence generation is not linear over time.[1] For more reproducible results, it is often better to perform endpoint measurements after a fixed incubation period. If kinetic measurements are necessary, be aware of the non-linear nature of the reaction.

Quantitative Data Summary

ParameterValueReference
Substrate Name This compound / (Z-DEVD)2-R110[1][12]
Target Enzyme Caspase-3, Caspase-7[1][2]
Excitation Wavelength (Product) ~496 - 499 nm[1][4]
Emission Wavelength (Product) ~520 - 535 nm[1][4][5]
Appearance Lyophilized solid[5][7]
Solubility DMSO, DMF[5][7]

Experimental Protocols

General Protocol for Caspase-3/7 Activity Assay in Cell Lysates
  • Cell Culture and Treatment:

    • Plate cells at a desired density in a 96-well plate and culture overnight.

    • Treat cells with the apoptosis-inducing agent and appropriate vehicle controls for the desired time.

    • Include wells for positive control (e.g., treatment with staurosporine) and negative control (untreated cells).

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.[5] Store protected from light at -20°C.

    • Prepare the cell lysis buffer. A typical buffer contains HEPES, CHAPS, and DTT.[9]

    • Prepare the 2x reaction buffer, which typically includes a buffer, salts, and DTT.

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Caspase Activity Assay:

    • Add the cell lysate to a new black, clear-bottom 96-well plate.

    • Add the 2x reaction buffer to each well.

    • To start the reaction, add the this compound substrate to each well to the final desired concentration.

    • Include a "reagent blank" control containing lysis buffer, reaction buffer, and substrate, but no cell lysate.

    • To confirm caspase-3 specificity, include wells with cell lysate and a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).[1][2]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~499 nm and emission at ~521 nm.

  • Data Analysis:

    • Subtract the fluorescence of the reagent blank from all readings.

    • Compare the fluorescence of the treated samples to the untreated controls. The fold-increase in fluorescence is proportional to the increase in caspase-3/7 activity.

Visualizations

Apoptosis_Signaling_Pathway Apoptosis Induction and Caspase-3 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Formation DISC Formation Death Receptor->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Pro-caspase-3 Pro-caspase-3 Active Caspase-8->Pro-caspase-3 Bid Bid Active Caspase-8->Bid Cellular Stress Cellular Stress Bcl-2 Family Regulation Bcl-2 Family Regulation Cellular Stress->Bcl-2 Family Regulation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2 Family Regulation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Pro-caspase-9 Pro-caspase-9 Apoptosome Formation->Pro-caspase-9 Active Caspase-9 Active Caspase-9 Pro-caspase-9->Active Caspase-9 Active Caspase-9->Pro-caspase-3 Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Cleavage of\nCellular Substrates Cleavage of Cellular Substrates Active Caspase-3->Cleavage of\nCellular Substrates Apoptosis Apoptosis Cleavage of\nCellular Substrates->Apoptosis Bid->Bcl-2 Family Regulation

Caption: Signaling pathways leading to caspase-3 activation.

Caspase_Assay_Workflow Experimental Workflow for Caspase-3/7 Assay cluster_controls Controls Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Apoptosis Induction\n(e.g., Staurosporine) Apoptosis Induction (e.g., Staurosporine) Cell Seeding\n(96-well plate)->Apoptosis Induction\n(e.g., Staurosporine) Cell Lysis Cell Lysis Apoptosis Induction\n(e.g., Staurosporine)->Cell Lysis Transfer Lysate to\nAssay Plate Transfer Lysate to Assay Plate Cell Lysis->Transfer Lysate to\nAssay Plate Add Reaction Buffer Add Reaction Buffer Transfer Lysate to\nAssay Plate->Add Reaction Buffer Add this compound\nSubstrate Add this compound Substrate Add Reaction Buffer->Add this compound\nSubstrate Incubate at 37°C\n(protected from light) Incubate at 37°C (protected from light) Add this compound\nSubstrate->Incubate at 37°C\n(protected from light) Measure Fluorescence\n(Ex: ~499nm, Em: ~521nm) Measure Fluorescence (Ex: ~499nm, Em: ~521nm) Incubate at 37°C\n(protected from light)->Measure Fluorescence\n(Ex: ~499nm, Em: ~521nm) Data Analysis Data Analysis Measure Fluorescence\n(Ex: ~499nm, Em: ~521nm)->Data Analysis Positive Control\n(Known Inducer) Positive Control (Known Inducer) Negative Control\n(Vehicle) Negative Control (Vehicle) Reagent Blank\n(No Lysate) Reagent Blank (No Lysate) Inhibitor Control\n(e.g., Ac-DEVD-CHO) Inhibitor Control (e.g., Ac-DEVD-CHO)

Caption: Workflow for a typical this compound assay.

Troubleshooting_Tree Troubleshooting Decision Tree Start Start Problem Encountered Problem Encountered Start->Problem Encountered High Background High Background Problem Encountered->High Background High Fluorescence in Controls Low Signal Low Signal Problem Encountered->Low Signal No Significant Fluorescence Increase Inconsistent Results Inconsistent Results Problem Encountered->Inconsistent Results High Variability Check Substrate\n(Degradation?) Check Substrate (Degradation?) High Background->Check Substrate\n(Degradation?) Verify Apoptosis Induction\n(Positive Control) Verify Apoptosis Induction (Positive Control) Low Signal->Verify Apoptosis Induction\n(Positive Control) Review Pipetting Technique Review Pipetting Technique Inconsistent Results->Review Pipetting Technique Check for Contamination\n(Reagents, Labware) Check for Contamination (Reagents, Labware) Check Substrate\n(Degradation?)->Check for Contamination\n(Reagents, Labware) Assess Autofluorescence\n(No Substrate Control) Assess Autofluorescence (No Substrate Control) Check for Contamination\n(Reagents, Labware)->Assess Autofluorescence\n(No Substrate Control) Optimize Cell Number\nand Incubation Time Optimize Cell Number and Incubation Time Verify Apoptosis Induction\n(Positive Control)->Optimize Cell Number\nand Incubation Time Check Reagent Concentrations\nand Assay Conditions Check Reagent Concentrations and Assay Conditions Optimize Cell Number\nand Incubation Time->Check Reagent Concentrations\nand Assay Conditions Ensure Uniform Cell Plating Ensure Uniform Cell Plating Review Pipetting Technique->Ensure Uniform Cell Plating Consider Edge Effects\nand Assay Timing Consider Edge Effects and Assay Timing Ensure Uniform Cell Plating->Consider Edge Effects\nand Assay Timing

Caption: A decision tree for troubleshooting common assay issues.

References

Cell permeability issues with (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Asp)2-Rhodamine 110. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to cell permeability, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic substrate for apoptosis-related proteases, primarily caspase-3 and caspase-7.[1] It is a non-fluorescent bisamide derivative of Rhodamine 110. Upon enzymatic cleavage by active caspases, it is converted first to a fluorescent monoamide and then to the highly fluorescent Rhodamine 110, which emits a green fluorescence signal. Its primary application is to measure caspase activity in cell extracts using fluorometers or fluorescence microplate readers.[2][3]

Q2: Can this compound be used for live-cell imaging?

While primarily designed for use in cell lysates, it can be used to detect intracellular caspase activity in intact cells, particularly with high-sensitivity methods like flow cytometry.[2][4] However, significant challenges related to cell permeability can lead to weak or non-existent signals.[5] For robust real-time detection of caspase activity in live cells, alternative reagents specifically designed for this purpose are often recommended.[2]

Q3: Why am I not seeing a fluorescent signal in my live-cell experiment?

A lack of signal is the most common issue and can be attributed to several factors:

  • Poor Cell Permeability: The substrate may not be efficiently crossing the plasma membrane of your specific cell type.[5]

  • Active Efflux: Many cell lines express efflux pumps, such as P-glycoprotein (P-gp), which actively remove rhodamine-based dyes from the cytoplasm, preventing accumulation.[3][6][7]

  • Low Caspase Activity: The cells may not have entered apoptosis, or the level of caspase-3/7 activity is too low to generate a detectable signal.

  • Sub-optimal Assay Conditions: The concentration of the substrate, incubation time, or temperature may not be optimal.[8][9]

Q4: What are the spectral properties of the final product, Rhodamine 110?

The cleaved product, Rhodamine 110, has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm.[2] Its fluorescence is strong and, importantly, stable over a pH range of 3 to 9.[3]

Q5: How should I prepare and store the this compound substrate?

The substrate is typically supplied as a solid and should be dissolved in anhydrous DMSO to create a stock solution.[10] This stock solution should be stored desiccated at -20°C or below, protected from light. When stored correctly, it is stable for at least six months.

Troubleshooting Guide: Cell Permeability Issues

This guide addresses the common problem of low or no fluorescence signal when using this compound in live-cell assays.

Problem: Weak or No Intracellular Fluorescence Signal

This issue is often a direct result of insufficient substrate entering the cells and being retained long enough for enzymatic cleavage.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow start Start: No/Weak Signal check_controls Validate Assay Controls (Positive & Negative) start->check_controls check_controls->start Controls OK? No (Re-run experiment) check_instrument Verify Instrument Settings (Filters, Lasers, Gain) check_controls->check_instrument Controls OK? Yes check_instrument->start Settings Correct? No (Correct and re-acquire) optimize_loading Optimize Substrate Loading Conditions check_instrument->optimize_loading Settings Correct? Yes investigate_efflux Investigate Active Efflux optimize_loading->investigate_efflux Signal Improved? No consider_alternative Consider Alternative Permeable Substrate optimize_loading->consider_alternative Signal Improved? Yes (Proceed with optimized protocol) investigate_efflux->optimize_loading Efflux Confirmed? No (Re-evaluate loading) investigate_efflux->consider_alternative Efflux Confirmed? Yes

Caption: A logical workflow for troubleshooting weak or no signal issues.

Step 1: Validate Positive and Negative Controls

Before troubleshooting cell loading, ensure your assay system is working correctly.

  • Positive Control: Treat a sample of your cells with a known apoptosis-inducing agent (e.g., staurosporine, etoposide) to ensure that caspase-3/7 is activated.[11] If you still see no signal in this positive control, the problem may lie with the reagent or instrument settings.

  • Negative Control: Use untreated, healthy cells to establish a baseline level of fluorescence.

  • Cell-Free Control: Add the substrate to cell lysate from apoptotic cells. A strong signal here confirms the substrate and enzyme are active, pointing towards a cell permeability issue in your intact cell assay.

Step 2: Optimize Substrate Loading Conditions

If controls are working, focus on improving substrate uptake.

  • Increase Concentration: The optimal concentration is cell-type dependent. Perform a titration to find the lowest concentration that gives a robust signal without causing toxicity.

  • Increase Incubation Time: Rhodamine 110 uptake can be slow, sometimes requiring several hours.[4] Test a time course (e.g., 1, 2, 4, 6 hours) to determine the optimal incubation period.

  • Optimize Temperature: Incubate cells at 37°C to facilitate active processes, but be aware that prolonged incubation can lead to cell stress.

  • Reduce Serum Concentration: During the substrate loading step, consider reducing or removing serum from the medium. Serum proteins can sometimes bind to fluorescent probes, reducing their availability for cellular uptake.[12]

Table 1: Recommended Starting Conditions for Optimization

ParameterStarting RangeRationale & Considerations
Concentration 1 - 10 µMHigher concentrations may improve signal but can lead to artifacts or cytotoxicity. Titration is critical.[8]
Incubation Time 30 min - 4 hoursUptake kinetics vary by cell type. Longer times may be needed but increase the risk of efflux.[4][9]
Temperature 37°CStandard cell culture condition. Lower temperatures (e.g., 4°C) can be used as a control to assess energy-dependent uptake/efflux.[13]
Media Serum-free or reduced-serum mediaReduces potential binding of the substrate to serum proteins, increasing its effective concentration.[14]

Step 3: Investigate and Mitigate Active Efflux

Rhodamine derivatives are well-known substrates for P-glycoprotein (P-gp) and other ABC transporters that pump them out of the cell.[6][15]

  • Use Efflux Pump Inhibitors: Co-incubate the cells with this compound and a broad-spectrum efflux pump inhibitor like verapamil (B1683045) or cyclosporin (B1163) A. A significant increase in fluorescence compared to the substrate-only condition indicates that active efflux is a major issue.

  • Select Appropriate Cell Lines: If possible, use cell lines known to have low expression of MDR transporters.

Table 2: Common Efflux Pump Inhibitors

InhibitorTypical Working ConcentrationTarget(s)Notes
Verapamil 10 - 50 µMP-glycoprotein (P-gp)A commonly used first-line inhibitor for P-gp functional assays.[3]
Cyclosporin A 1 - 10 µMP-gp, MRP1A potent inhibitor that can help confirm P-gp involvement.[1]
Elacridar (GF120918) 0.1 - 1 µMP-gp, BCRPA highly potent and specific inhibitor for confirming efflux activity.[3]

Experimental Protocols

Protocol 1: Basic Assay for Caspase-3/7 Activity in Live Cells (Flow Cytometry)
  • Cell Preparation: Plate cells at a suitable density and culture overnight.

  • Induce Apoptosis (Positive Control): Treat a sample of cells with an appropriate apoptosis-inducing agent (e.g., 1 µM Staurosporine for 3-4 hours). Leave a parallel sample untreated (Negative Control).

  • Prepare Substrate Solution: Dilute the this compound stock solution in serum-free medium to the desired final concentration (start with 5 µM).

  • Cell Loading: Remove the culture medium from the cells and wash once with PBS. Add the substrate-containing medium to the cells.

  • Incubation: Incubate the cells for 1-2 hours at 37°C, protected from light.

  • Harvesting: Gently detach the cells (e.g., using trypsin-free dissociation buffer).

  • Analysis: Pellet the cells by centrifugation (300 x g, 5 min), wash once with cold PBS, and resuspend in flow cytometry buffer. Analyze immediately on a flow cytometer using the FITC/GFP channel (Ex: 488 nm, Em: ~520 nm).

Protocol 2: Testing for P-glycoprotein Mediated Efflux
  • Cell Preparation: Prepare four parallel samples of cells known to express P-gp (e.g., MCF7/ADR) or your experimental cells.

  • Pre-incubation with Inhibitor: To two of the samples, add a P-gp inhibitor (e.g., 20 µM Verapamil). Incubate for 30 minutes at 37°C.

  • Substrate Loading: Add this compound to all four samples (one with inhibitor, one without, plus their respective controls without substrate).

  • Incubation: Incubate all samples for 1 hour at 37°C, protected from light.

  • Analysis: Harvest, wash, and analyze all samples by flow cytometry as described in Protocol 1. A significantly higher fluorescence signal in the verapamil-treated sample compared to the untreated sample indicates P-gp-mediated efflux.

Visualizations

Signaling_Pathway cluster_cell Live Cell cluster_membrane Plasma Membrane Pgp P-gp Efflux Pump Caspase3 Active Caspase-3/7 Substrate_in This compound Apoptotic_Signal Apoptotic Stimulus Apoptotic_Signal->Caspase3 Substrate_out This compound (Non-fluorescent) Substrate_out->Substrate_in Passive Diffusion (Rate-limiting) Substrate_in->Pgp Efflux Mono_R110 Mono-Rhodamine 110 (Fluorescent) Substrate_in->Mono_R110 Cleavage Caspase-3/7 R110 Rhodamine 110 (Highly Fluorescent) Mono_R110->R110 Cleavage Caspase-3/7

References

Technical Support Center: (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Asp)2-Rhodamine 110. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings, with a focus on addressing spontaneous hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic substrate used to measure the activity of certain proteases, particularly caspases, which are key enzymes involved in apoptosis.[1] The substrate consists of two aspartic acid residues linked to a rhodamine 110 molecule. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the aspartic acid residues by active caspases, the highly fluorescent Rhodamine 110 is released.[2] The resulting fluorescence intensity is directly proportional to the caspase activity in the sample.

Q2: What is spontaneous hydrolysis and why is it a concern with this compound?

Spontaneous hydrolysis, or autohydrolysis, is the non-enzymatic cleavage of the substrate in the absence of the target enzyme (e.g., caspase). This leads to the release of the fluorophore, Rhodamine 110, resulting in a high background signal that is not related to the specific enzyme activity being measured. This can mask the true signal from the enzyme of interest and lead to inaccurate data interpretation.

Q3: What are the primary factors that contribute to the spontaneous hydrolysis of this compound?

Several factors can contribute to the spontaneous hydrolysis of the substrate:

  • pH: The stability of the amide bonds linking the aspartic acid residues to Rhodamine 110 can be pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis.

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including spontaneous hydrolysis.

  • Buffer Composition: Certain components in the assay buffer may contribute to substrate instability.

  • Photodegradation: Although rhodamines are generally more photostable than other fluorophores like coumarins, prolonged exposure to light can lead to degradation and an increase in background fluorescence.[3]

  • Improper Storage: Incorrect storage of the substrate can lead to its degradation over time.

Q4: How can I minimize spontaneous hydrolysis and reduce background fluorescence?

To minimize spontaneous hydrolysis and reduce background signal, consider the following:

  • Optimize pH: Use a buffer system that maintains a pH range where the substrate is most stable, typically around neutral pH (7.0-7.4) for caspase assays.[4]

  • Control Temperature: Perform incubations at the recommended temperature for the specific assay and avoid unnecessarily high temperatures.

  • Use Freshly Prepared Reagents: Prepare assay buffers and substrate solutions fresh before each experiment.

  • Protect from Light: Store the substrate and perform the assay in the dark or with minimal light exposure to prevent photoblegradation.[4]

  • Proper Storage: Store the lyophilized substrate and stock solutions as recommended by the manufacturer, typically at -20°C, desiccated, and protected from light.[2]

  • Include Proper Controls: Always include a "no enzyme" or "substrate only" control to measure the level of spontaneous hydrolysis. This background fluorescence can then be subtracted from the experimental readings.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Solution
High background fluorescence in "no enzyme" control wells Spontaneous hydrolysis of the substrate.- Optimize assay buffer pH to neutral range (7.0-7.4).- Reduce incubation temperature or time.- Prepare fresh substrate solution for each experiment.- Store substrate stock solution properly at -20°C in a desiccated, light-protected environment.[2]- Check for contaminants in the assay buffer.
Contamination of reagents or labware with fluorescent substances.- Use high-purity water and reagents.- Ensure all labware is thoroughly cleaned and rinsed.- Use dedicated labware for fluorescence assays if possible.
Photodegradation of the substrate.- Minimize exposure of the substrate and assay plate to light during preparation and incubation.[4]
Inconsistent or variable fluorescence readings between replicate wells Inaccurate pipetting.- Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing of reagents in each well.
Temperature gradients across the microplate.- Allow the plate to equilibrate to the incubation temperature before adding reagents.- Use a plate incubator with uniform temperature distribution.
Evaporation from wells.- Use plate sealers during incubation.- Avoid incubating for excessively long periods.
Low or no fluorescence signal in the presence of active enzyme Inactive enzyme.- Ensure proper storage and handling of the enzyme.- Use a positive control with known active enzyme to verify assay conditions.
Incorrect buffer composition for enzyme activity.- Verify that the assay buffer composition (e.g., ionic strength, presence of cofactors) is optimal for the specific caspase being assayed.
Incorrect excitation and emission wavelengths.- Use the correct filter set for Rhodamine 110 (Excitation: ~499 nm, Emission: ~521 nm).[5]
Substrate concentration is too low.- Optimize the substrate concentration for your specific assay conditions.

Experimental Protocols

General Protocol for Caspase-3 Activity Assay using this compound

This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Prepare fresh before use.

  • Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT. Prepare fresh before use.

  • This compound Stock Solution: Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM. Store at -20°C in small aliquots, protected from light.

2. Cell Lysate Preparation:

  • Induce apoptosis in your cells using the desired method. Include a non-induced control group.

  • Harvest cells and wash once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

  • Determine the protein concentration of the lysate.

3. Caspase-3 Assay:

  • Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Assay Buffer.

  • In a black, flat-bottom 96-well plate, add 50 µL of each cell lysate per well.

  • Prepare a "substrate only" control by adding 50 µL of Assay Buffer to at least three wells.

  • Prepare a working solution of this compound by diluting the 10 mM stock solution in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 µM for a final assay concentration of 10 µM).

  • Add 50 µL of the 2X this compound working solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~499 nm and emission at ~521 nm.

4. Data Analysis:

  • Subtract the average fluorescence of the "substrate only" control wells from all other readings to correct for background fluorescence.

  • Compare the background-corrected fluorescence of the induced samples to the non-induced control to determine the fold-increase in caspase-3 activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents (Lysis Buffer, Assay Buffer, Substrate Stock) add_substrate Add this compound Working Solution prep_reagents->add_substrate prep_cells Induce Apoptosis in Cells (Include non-induced control) harvest_cells Harvest and Wash Cells prep_cells->harvest_cells lyse_cells Lyse Cells and Prepare Lysate harvest_cells->lyse_cells protein_quant Quantify Protein Concentration lyse_cells->protein_quant plate_setup Plate Lysates and Controls in 96-well Plate protein_quant->plate_setup plate_setup->add_substrate incubate Incubate at 37°C (Protected from Light) add_substrate->incubate read_fluorescence Measure Fluorescence (Ex: ~499nm, Em: ~521nm) incubate->read_fluorescence subtract_background Subtract Background (from 'substrate only' control) read_fluorescence->subtract_background calculate_activity Calculate Fold-Increase in Caspase Activity subtract_background->calculate_activity

Caption: Experimental workflow for a caspase-3 activity assay.

signaling_pathway caspase Active Caspase-3 caspase->cleavage substrate This compound (Non-fluorescent) substrate->cleavage products Cleaved Aspartic Acid + Rhodamine 110 (Fluorescent) cleavage->products detection Fluorescence Detection (Ex: ~499nm, Em: ~521nm) products->detection

Caption: Principle of caspase-3 detection using this compound.

References

Cytotoxicity of (Asp)2-Rhodamine 110 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of (Asp)2-Rhodamine 110, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals utilizing this substrate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic substrate for caspase-3 and caspase-7.[1][2] Its primary application is the detection and measurement of caspase activity during apoptosis in cell-based assays.[3][4] The substrate itself is non-fluorescent, but upon cleavage by active caspases, it releases the highly fluorescent Rhodamine 110, which can be detected by fluorescence microscopy or a plate reader.[1][2]

Q2: Is this compound expected to be cytotoxic at high concentrations?

While this compound is designed for use at concentrations that should not significantly impact cell viability, high concentrations may lead to off-target effects and cytotoxicity. Studies on related rhodamine compounds have shown that they can induce cytotoxic effects, often through mitochondrial-mediated pathways. For instance, some cationic rhodamines are known to accumulate in mitochondria and can disrupt mitochondrial function.[5][6] However, one study noted that Rhodamine 110 itself did not appear to affect cell growth.[7] It is crucial to empirically determine the cytotoxic potential of this compound in your specific cell line and experimental conditions.

Q3: What are the potential mechanisms of cytotoxicity for rhodamine derivatives at high concentrations?

High concentrations of rhodamine derivatives can lead to cytotoxicity through several mechanisms:

  • Mitochondrial Dysfunction: Cationic rhodamines can accumulate in the mitochondria due to the negative mitochondrial membrane potential. This accumulation can disrupt the electron transport chain, inhibit ATP synthesis, and induce the production of reactive oxygen species (ROS).[5][6]

  • Induction of Apoptosis: Through mitochondrial damage and ROS production, high concentrations of these compounds can trigger the intrinsic apoptotic pathway.

  • Necrosis: At very high concentrations, severe cellular damage can lead to necrosis, characterized by the loss of membrane integrity.[8][9]

Q4: How can I assess the cytotoxicity of this compound in my experiments?

It is recommended to perform a dose-response experiment to determine the concentration at which this compound becomes cytotoxic to your specific cell line. A standard cytotoxicity assay, such as the MTT, MTS, or a live/dead cell staining assay, can be used. However, given that the product of the enzymatic reaction is fluorescent, careful consideration of controls is necessary to avoid spectral overlap and interference.

Troubleshooting Guides

Issue 1: High background fluorescence in my cytotoxicity assay.

  • Cause: The inherent fluorescence of this compound or its spontaneous degradation product, Rhodamine 110, may interfere with the readout of your cytotoxicity assay, especially if using a green fluorescent dye.

  • Troubleshooting Steps:

    • Run a "reagent only" control: Include wells with your assay medium and this compound at the highest concentration used in your experiment, but without cells. This will allow you to measure and subtract the background fluorescence.

    • Use a spectrally distinct cytotoxicity dye: Opt for a cytotoxicity assay that uses a dye in a different fluorescent channel (e.g., a red fluorescent dye for dead cells if your readout for apoptosis is green).

    • Perform a wash step: Before adding your cytotoxicity reagent, gently wash the cells to remove excess this compound.

    • Choose a non-fluorescent cytotoxicity assay: Consider using a colorimetric assay (like MTT or WST-1) or a luminescence-based assay (measuring ATP levels) to avoid fluorescence interference.

Issue 2: Unexpected levels of cell death observed at working concentrations.

  • Cause: Your cell line may be particularly sensitive to this compound, or the concentration used may be too high for a prolonged incubation period.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal, non-toxic working concentration for your specific cell line and assay duration.

    • Reduce incubation time: If possible, shorten the incubation period with the substrate to minimize potential cytotoxic effects.

    • Include a vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the final concentration used in the assay.

Quantitative Data Summary

CompoundCell Line(s)Observed CytotoxicityReference
Rhodamine B Various human tumor cell linesNot cytotoxic up to 30µM[10]
Rhodamine 6G Normal and breast cancer cell linesInhibited cell proliferation in both normal and cancer cells[6]
Rhodamine 123 Human tumor cell lines50% survival at ~1.48-2.77 µg/ml[11]
Rhodamine 110 3T3 CellsNo cytotoxic effect on cell growth observed[7]

Experimental Protocols

Protocol: Assessing Cytotoxicity of this compound using a Resazurin-Based Assay

This protocol is designed to determine the cytotoxic potential of this compound and includes controls to account for its fluorescent nature.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

    • Include the following controls:

      • Untreated Cells: Cells with medium only.

      • Vehicle Control: Cells with the highest concentration of the solvent (e.g., DMSO) used.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

      • Medium Only Control: Wells with medium only (no cells) to measure background.

      • This compound Control (No Cells): Wells with medium and each concentration of this compound to measure intrinsic fluorescence.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound and controls.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Resazurin (B115843) Assay:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).

  • Data Analysis:

    • Subtract the background fluorescence from the "Medium Only Control" from all other readings.

    • Subtract the intrinsic fluorescence of each concentration of this compound (from the "No Cells" controls) from the corresponding readings of the treated cells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate prepare_compound Prepare this compound Dilutions & Controls add_treatment Add Compound and Controls to Cells prepare_compound->add_treatment incubate Incubate for Desired Time (e.g., 24-72h) add_treatment->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., Resazurin) incubate->add_reagent measure_signal Measure Signal (e.g., Fluorescence) add_reagent->measure_signal subtract_background Subtract Background & Compound Interference measure_signal->subtract_background calculate_viability Calculate % Cell Viability subtract_background->calculate_viability determine_ec50 Determine EC50 calculate_viability->determine_ec50 signaling_pathway cluster_stimulus Stimulus cluster_organelle Mitochondrion cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway compound High Concentration This compound mito_potential Disruption of Mitochondrial Membrane Potential compound->mito_potential Accumulation membrane_damage Severe Membrane Damage compound->membrane_damage High Toxicity ros Increased ROS Production mito_potential->ros cyto_c Cytochrome c Release ros->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis necrosis Necrosis membrane_damage->necrosis

References

Technical Support Center: Preventing Dye Leakage From Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address and prevent the leakage of fluorescent dyes from cells during experiments.

Troubleshooting Guides

This section addresses common issues related to dye leakage in a question-and-answer format, providing specific solutions and protocols.

Issue: Why is there high background fluorescence or dye detected in my supernatant?

High background fluorescence is a common indicator of dye leakage, which can obscure results and reduce signal-to-noise ratios. This can arise from several factors:

  • Inadequate Washing: Residual extracellular dye that was not removed after loading.

  • Cell Membrane Damage: Physical or chemical stress during handling can compromise membrane integrity.[1]

  • Active Dye Efflux: Cells actively transport the dye out via membrane proteins.[2][3]

  • Cell Death: Non-viable cells lose membrane integrity and release intracellular contents.[4]

Troubleshooting Workflow for High Background Fluorescence

Experimental Protocols

Protocol 1: Optimized Cell Washing

  • Preparation: Pre-warm a physiological buffer (e.g., HBSS or Tyrode's solution) to the experimental temperature (e.g., 37°C).

  • Post-Loading: After dye incubation, gently aspirate the dye-containing medium from the cells.

  • First Wash: Slowly add the pre-warmed buffer to the cells. For adherent cells, add buffer to the side of the dish to avoid dislodging them. For suspension cells, use a low centrifugation speed (e.g., 100-200 x g) for 3-5 minutes.

  • Repeat: Repeat the wash step 2-3 times to ensure complete removal of extracellular dye.[2]

  • Final Resuspension: Resuspend the final cell pellet in the appropriate experimental buffer.

Protocol 2: Assessing Cell Viability with Trypan Blue

  • Sample Preparation: Take a small aliquot of your cell suspension.

  • Staining: Mix the cells with a 0.4% Trypan Blue solution (typically a 1:1 ratio).

  • Incubation: Incubate for 1-2 minutes at room temperature.

  • Counting: Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Viability (%) = (Number of viable cells / Total number of cells) x 100. Aim for >95% viability.

Summary of Troubleshooting Solutions
IssuePotential CauseRecommended SolutionKey Parameters to Optimize
High Background Inadequate WashingPerform additional, gentle wash steps.Number of washes, buffer volume, centrifugation speed.
Cell Membrane DamageOptimize cell handling procedures.Pipetting technique, use of appropriate buffers, avoid harsh detergents.[1]
Active Dye EffluxUse an efflux pump inhibitor like probenecid (B1678239).[2][3]Inhibitor concentration, incubation time.
Cell DeathImprove cell culture health and handling.[5]Culture conditions, use of fresh samples, minimize freeze-thaw cycles.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of dye leakage from cells?

Dye leakage primarily occurs through two main pathways:

  • Passive Diffusion: Although dyes are designed to be membrane-impermeant after enzymatic cleavage, some may still possess enough lipophilicity to slowly leak across the cell membrane, especially if the membrane integrity is compromised.

  • Active Transport: Many cells express organic anion transporters (OATs) and other efflux pumps (like Pannexin 1 channels) that can recognize the negatively charged form of the dye and actively transport it out of the cell.[2][3] This is a common issue with calcium indicator dyes like Fluo-3 and Fura-2.[6]

Q2: How does temperature affect dye retention?

Lowering the experimental temperature can be an effective strategy to reduce dye leakage.[2] Temperature reduction slows down metabolic processes, including the activity of membrane transporters and channels responsible for dye extrusion.[2][3] It also decreases the fluidity of the cell membrane, which can help reduce passive diffusion. However, a balance must be struck, as many biological processes are temperature-sensitive. Performing experiments at room temperature instead of 37°C is often a good compromise.[2]

Q3: What is probenecid and how should I use it?

Probenecid is a chemical inhibitor of organic anion transporters (OATs).[3][7][8] By blocking these transporters, it prevents the active efflux of anionic dyes from the cytoplasm, thereby increasing intracellular dye retention.[2][3] It is widely used in experiments involving calcium indicators like Fluo-3, Fluo-4, and Fura-2.[6]

Protocol 3: Using Probenecid to Inhibit Dye Efflux

  • Prepare Probenecid Stock: Create a 100-250 mM stock solution of probenecid in 1 M NaOH. Adjust the pH to ~7.4 with HCl.

  • Prepare Loading Buffer: Dilute your dye (e.g., Fluo-4 AM) into a physiological buffer that also contains 1-2.5 mM probenecid.

  • Cell Loading: Incubate your cells with the dye and probenecid-containing buffer according to your standard protocol.

  • Wash and Imaging: Wash the cells 2-3 times with a physiological buffer that also contains 1-2.5 mM probenecid. Maintain this concentration of probenecid in the buffer throughout the experiment.[2]

Important Consideration: Probenecid is a biologically active compound and can have off-target effects.[7] It is crucial to run control experiments to ensure that probenecid itself does not affect the cellular physiology or response you are measuring.[2]

Q4: How can I quantify the extent of dye leakage?

A dye leakage assay can be performed to quantify the stability of the dye within the cells over time.

Protocol 4: Dye Leakage Quantification Assay

  • Cell Loading: Load cells with the fluorescent dye using your optimized protocol.

  • Washing: Wash the cells 3 times with fresh buffer to remove all extracellular dye.

  • Time-Lapse Imaging: Acquire fluorescence images of the cells at regular intervals (e.g., every 5 minutes) for a desired duration (e.g., 60-90 minutes) using a fluorescence microscope or plate reader.

  • Data Analysis:

    • Measure the mean fluorescence intensity (MFI) of the cells at each time point.

    • Normalize the MFI at each time point to the initial MFI (at time = 0).

    • Plot the relative fluorescence intensity against time. A steep decline indicates significant leakage.

Representative Data Presentation

The table below shows conceptual data on how an efflux inhibitor can improve dye retention over time.

Time (minutes)Relative Fluorescence (%) - ControlRelative Fluorescence (%) - With Probenecid
0100100
3085 ± 598 ± 2
6065 ± 795 ± 3
9045 ± 892 ± 4

Values are conceptual mean ± SEM, based on findings showing improved signal stability with probenecid.[9]

Q5: Can my choice of dye affect leakage?

Yes, the choice of dye is critical. Dyes with different chemical structures will have varying susceptibility to leakage.

  • AM Esters (e.g., Fluo-4 AM, Calcein AM): These are prone to leakage via OATs after the AM group is cleaved.[1] Newer generation dyes (e.g., Fluo-8 AM) are often designed for better intracellular retention.[2]

  • Reactive Dyes (e.g., CFSE): These dyes form covalent bonds with intracellular proteins, providing excellent retention even after cell fixation and permeabilization.[1]

  • Lipophilic Dyes (e.g., DiI): These dyes insert into the lipid membrane. Their signal will be lost if the membrane is disrupted by detergents or solvents.[1]

Comparison of Dye Types

Dye TypeRetention MechanismProne to Leakage?Best For
AM Esters Enzymatic cleavage traps dyeYes, via transportersLive-cell ion imaging
Reactive Dyes Covalent bonding to proteinsNo, excellent retentionCell tracking, proliferation
Lipophilic Dyes Insertion into lipid bilayerYes, if membrane is disruptedCell tracing, membrane studies

References

Validation & Comparative

(Asp)2-Rhodamine 110: A Comparative Guide to Caspase Substrates for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of caspase activity are fundamental to the study of apoptosis and the development of novel therapeutics targeting this pathway. A variety of substrates are available for this purpose, each with distinct characteristics that influence experimental outcomes. This guide provides an objective comparison of (Asp)2-Rhodamine 110 with other commonly used caspase substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Caspase Substrates

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. They are synthesized as inactive zymogens and, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. Caspase activity assays typically employ synthetic substrates that mimic the natural cleavage sites of these enzymes. These synthetic substrates consist of a caspase-specific peptide sequence linked to a reporter molecule, which can be a chromophore or a fluorophore.

This guide focuses on the comparison of three major types of caspase-3 substrates, a key executioner caspase:

  • This compound : A fluorogenic substrate based on the Rhodamine 110 fluorophore.

  • Ac-DEVD-AMC : A fluorogenic substrate utilizing the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.

  • Ac-DEVD-pNA : A colorimetric substrate that releases p-nitroaniline (pNA) upon cleavage.

Quantitative Comparison of Caspase-3 Substrates

The performance of a caspase substrate is determined by several factors, including its sensitivity, specificity, and kinetic parameters. The following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compoundAc-DEVD-AMCAc-DEVD-pNA
Reporter Type Fluorogenic (Rhodamine 110)Fluorogenic (AMC)Colorimetric (pNA)
Detection Method FluorescenceFluorescenceAbsorbance
Excitation (nm) ~496~342-380N/A
Emission (nm) ~520~441-460405
Sensitivity HighModerate to HighLow
Kinetic Analysis Complex (two-step cleavage)StraightforwardStraightforward
Photostability HighModerateN/A
Cell Permeability Generally low (requires cell lysis)Generally low (requires cell lysis)Generally low (requires cell lysis)

Principle of Detection

This compound is a bisamide derivative of the fluorophore Rhodamine 110 (R110). In its native state, the substrate is non-fluorescent as the rhodamine molecule is quenched by the two attached aspartic acid groups. Upon incubation with active caspases, the aspartic acid residues are cleaved off in a two-step process. The initial cleavage yields a mono-aspartyl R110 intermediate which is fluorescent, and the second cleavage releases the highly fluorescent Rhodamine 110 molecule.[2][3] This results in a significant increase in fluorescence intensity, providing a sensitive measure of caspase activity.

Ac-DEVD-AMC functions on a similar principle. The AMC fluorophore is quenched by the DEVD peptide. When cleaved by caspase-3/7, the free AMC is released, which fluoresces brightly upon excitation.

Ac-DEVD-pNA is a colorimetric substrate. Cleavage by caspase-3/7 releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified by measuring its absorbance at 405 nm.

Signaling Pathway and Experimental Workflow

The activation of executioner caspases like caspase-3 is a central event in the apoptotic signaling cascade. Below is a diagram illustrating the intrinsic and extrinsic pathways leading to caspase-3 activation, followed by a general workflow for a caspase activity assay.

Caspase_Activation_Pathway Caspase-3 Activation Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Activates Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis Procaspase-3->Caspase-3 Cleavage

Caption: Apoptotic signaling leading to caspase-3 activation.

Experimental_Workflow Caspase Activity Assay Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Cell Lysis Cell Lysis Harvest Cells->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Prepare Reaction Mix Prepare Reaction Mix Protein Quantification->Prepare Reaction Mix Add Lysate Add Lysate Prepare Reaction Mix->Add Lysate Add Substrate Add Substrate Add Lysate->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Calculate Activity Calculate Activity Measure Signal->Calculate Activity

Caption: General workflow for a caspase activity assay.

Experimental Protocols

The following are generalized protocols for conducting a caspase-3 activity assay using cell lysates. These should be optimized for your specific cell type and experimental conditions.

Protocol 1: Caspase-3 Activity Assay using this compound or other R110-based Substrates

Materials:

  • Cells induced to undergo apoptosis and untreated control cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • This compound or (Z-DEVD)2-R110 substrate (stock solution in DMSO)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • 96-well black microplate, clear bottom

  • Fluorescence microplate reader (Excitation ~496 nm, Emission ~520 nm)

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your target cells using the desired method. Include an untreated control group.

    • Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Prepare a master mix by diluting the R110-based substrate to the desired final concentration (typically 10-50 µM) in 2x Reaction Buffer.

    • Add 50 µL of the substrate-containing 2x Reaction Buffer to each well.

    • Include a blank control containing lysis buffer and reaction buffer without cell lysate.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Express caspase-3 activity as the fold-increase in fluorescence compared to the untreated control.

Protocol 2: Caspase-3 Activity Assay using Ac-DEVD-AMC

Materials:

  • Same as Protocol 1, but with Ac-DEVD-AMC substrate.

  • Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

The procedure is identical to Protocol 1, with the following modifications:

  • Substrate Concentration: Use Ac-DEVD-AMC at a final concentration of 10-50 µM.

  • Fluorescence Measurement: Measure fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Protocol 3: Caspase-3 Activity Assay using Ac-DEVD-pNA

Materials:

  • Same as Protocol 1, but with Ac-DEVD-pNA substrate.

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader (405 nm)

Procedure:

The procedure is similar to the fluorometric assays, with these key differences:

  • Substrate Concentration: Use Ac-DEVD-pNA at a final concentration of 100-200 µM.

  • Plate Type: Use a clear 96-well plate.

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Express caspase-3 activity as the fold-increase in absorbance compared to the untreated control.

Conclusion

The choice of a caspase substrate is a critical decision that can significantly impact the outcome and interpretation of apoptosis studies.

  • This compound and other R110-based substrates offer the highest sensitivity, making them ideal for detecting low levels of caspase activity and for high-throughput screening applications where signal-to-noise ratios are paramount.[1]

  • Ac-DEVD-AMC provides a good balance of sensitivity and ease of use for many standard laboratory applications.

  • Ac-DEVD-pNA is a cost-effective and straightforward option for assays where high levels of caspase activity are expected and a fluorescence plate reader is not available.

For researchers requiring the highest sensitivity and photostability, this compound is a superior choice. However, for routine screening and when absolute sensitivity is not the primary concern, AMC and pNA-based substrates remain valuable tools in the study of apoptosis.

References

A Comparative Guide to Caspase-3 Probes: (Asp)2-Rhodamine 110 vs. DEVD-Based Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of caspase-3 activity, a key hallmark of apoptosis, is crucial for research in numerous fields, including oncology, neurobiology, and immunology. The choice of assay methodology can significantly impact experimental outcomes, with sensitivity, specificity, and ease of use being paramount considerations. This guide provides an objective comparison of two major classes of fluorogenic caspase-3 substrates: the rhodamine 110-based probe, (Asp)2-Rhodamine 110, and the widely utilized DEVD-based probes.

Mechanism of Action and Signal Generation

Both this compound and DEVD-based probes are designed to be non-fluorescent or minimally fluorescent until cleaved by active caspase-3 (and to a lesser extent, caspase-7). However, the specifics of their activation and the resulting signal amplification differ.

DEVD-Based Probes: These probes consist of the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD), linked to a reporter molecule. Upon cleavage by caspase-3 at the aspartate residue, the reporter molecule is released, leading to a detectable signal. The reporter can be a chromophore, such as p-nitroaniline (pNA) for colorimetric assays, or a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) for fluorescent assays.

This compound: This substrate, also known as bis-(carbobenzyloxy-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide)-rhodamine 110, features two DEVD peptides attached to a central rhodamine 110 molecule. This bisamide form is non-fluorescent. Active caspase-3 performs a two-step cleavage. The first cleavage releases one DEVD peptide, resulting in a monoamide intermediate that is fluorescent. The second cleavage releases the second DEVD peptide, yielding free rhodamine 110, which is significantly more fluorescent than the monoamide intermediate.[1][2] This two-step process can lead to substantial signal amplification.

Performance Comparison

The choice between this compound and DEVD-based probes often comes down to the required sensitivity of the assay. While both are effective, rhodamine 110-based substrates are generally reported to offer superior sensitivity.

FeatureThis compoundDEVD-Based Probes (Fluorometric, e.g., DEVD-AMC)DEVD-Based Probes (Colorimetric, e.g., DEVD-pNA)
Principle Two-step enzymatic cleavage releases highly fluorescent rhodamine 110.[1][2]Single-step enzymatic cleavage releases a fluorescent reporter (e.g., AMC).[3]Single-step enzymatic cleavage releases a chromogenic reporter (e.g., pNA).[3]
Detection Method FluorescenceFluorescenceAbsorbance (Colorimetric)
Excitation/Emission (nm) ~496 / ~520[4]~380 / ~460 (for AMC)[3]405 (for pNA)[3]
Sensitivity Very High. Reported to detect < 1 ng/mL of caspase-3. Can be 50- to 300-fold more sensitive than coumarin-based substrates.[2]High. Generally more sensitive than colorimetric assays.[3]Moderate.[3]
Specificity The DEVD sequence is preferentially cleaved by caspase-3 and caspase-7.[4]The DEVD sequence is also recognized and cleaved by caspase-7.[3]The DEVD sequence can be cleaved by other caspases, particularly caspase-7.[3]
Advantages - Exceptional sensitivity- High signal-to-noise ratio- Photostable fluorophore- Good sensitivity- Well-established protocols- Commercially available in various formats- Simple and cost-effective- Does not require a fluorescence plate reader
Disadvantages - More complex two-step cleavage kinetics[5]- Lower sensitivity compared to rhodamine 110 probes- Lower sensitivity- Potential for interference from colored compounds in the sample

Signaling Pathway and Probe Activation

The following diagram illustrates the apoptotic signaling cascade leading to the activation of caspase-3 and the subsequent cleavage of the substrate probes.

G Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Procaspase_3 Procaspase-3 (Inactive) Initiator_Caspases->Procaspase_3 cleaves Active_Caspase_3 Active Caspase-3 Procaspase_3->Active_Caspase_3 activates Substrate_Probes This compound or DEVD-based Probe (Non-fluorescent/Minimally fluorescent) Active_Caspase_3->Substrate_Probes cleaves Apoptosis Apoptosis Active_Caspase_3->Apoptosis executes Cleaved_Product Cleaved Product + Fluorophore/Chromophore (Fluorescent/Colored) Substrate_Probes->Cleaved_Product releases

Caspase-3 activation and substrate cleavage pathway.

Experimental Workflow

The general workflow for a caspase-3 activity assay using either this compound or a DEVD-based probe is similar and involves cell lysis followed by incubation with the substrate and signal detection.

G Induce_Apoptosis 1. Induce Apoptosis in Cell Culture Harvest_Cells 2. Harvest Adherent or Suspension Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells 3. Lyse Cells to Release Cytosolic Contents Harvest_Cells->Lyse_Cells Protein_Quantification 4. (Optional) Quantify Protein Concentration Lyse_Cells->Protein_Quantification Prepare_Reaction 5. Prepare Reaction Mix in Microplate (Lysate, Buffer, Probe) Lyse_Cells->Prepare_Reaction Protein_Quantification->Prepare_Reaction Incubate 6. Incubate at 37°C Prepare_Reaction->Incubate Measure_Signal 7. Measure Signal (Fluorescence or Absorbance) Incubate->Measure_Signal Analyze_Data 8. Analyze Data Measure_Signal->Analyze_Data

General experimental workflow for caspase-3 activity assay.

Experimental Protocols

Below are representative protocols for caspase-3 activity assays using this compound and a fluorometric DEVD-based probe.

Protocol 1: this compound Fluorometric Assay

Materials:

  • Cells induced to undergo apoptosis and untreated control cells

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

  • This compound substrate (e.g., 10 mM stock in DMSO)

  • 2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 10 mM DTT)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation ~496 nm, Emission ~520 nm)

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of choice.

    • Harvest cells (adherent or suspension) and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells) and incubate on ice for 10-15 minutes.[6]

    • Centrifuge at 10,000 x g for 5-10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Reaction:

    • In a black 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of the this compound substrate to each well (final concentration will depend on the specific kit, typically in the µM range).

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank (Lysis Buffer + Reaction Buffer + Substrate) from all readings.

    • Caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the untreated control.

Protocol 2: DEVD-AMC Fluorometric Assay

Materials:

  • Cells induced to undergo apoptosis and untreated control cells

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi)[7]

  • Ac-DEVD-AMC substrate (e.g., 1 mM stock in DMSO)

  • 2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[7]

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)

Procedure:

  • Cell Lysate Preparation:

    • Follow the same procedure as in Protocol 1 for preparing cell lysates.

  • Assay Reaction:

    • In a black 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.[3]

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.[3]

    • Add 5 µL of the 1 mM Ac-DEVD-AMC substrate to each well (final concentration ~50 µM).[3]

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[3]

  • Measurement:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank from all readings.

    • The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.

Conclusion

For researchers requiring the highest sensitivity in detecting caspase-3 activity, this compound is a superior choice. Its two-step cleavage mechanism leads to significant signal amplification, making it ideal for experiments with low levels of apoptosis or with limited sample material. However, for routine screening and when extreme sensitivity is not the primary concern, DEVD-based fluorometric probes like DEVD-AMC offer a reliable and well-established alternative. Colorimetric DEVD-pNA assays remain a viable option for basic, cost-effective screening where high throughput and sensitivity are not critical. The selection of the appropriate probe should be guided by the specific experimental needs, available instrumentation, and the desired level of quantitative detail.

References

(Asp)2-Rhodamine 110: A Comparative Guide to Caspase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Asp)2-Rhodamine 110, a widely used fluorogenic substrate, for the detection of caspase activity. We will delve into its specificity for various caspases, compare its performance with alternative substrates, and provide detailed experimental protocols and visualizations to aid in your research and drug development endeavors.

Introduction to this compound

This compound, also known as bis-(L-aspartic acid amide)-rhodamine 110 or (D)2-R110, is a highly sensitive substrate for detecting caspase activity. Its core structure consists of two aspartic acid residues linked to the fluorophore rhodamine 110. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspases at the aspartate residues, the highly fluorescent rhodamine 110 is released, resulting in a quantifiable signal. The most common variant for studying apoptosis is (Z-DEVD)2-R110, which incorporates the DEVD (Asp-Glu-Val-Asp) tetrapeptide sequence recognized by effector caspases.

Mechanism of Action

The activation of fluorescence by (Z-DEVD)2-R110 is a two-step process. First, a caspase cleaves one of the DEVD peptides, yielding a mono-DEVD-rhodamine 110 intermediate that is weakly fluorescent. Subsequent cleavage of the second DEVD peptide releases the free rhodamine 110, which exhibits a significantly stronger fluorescent signal.[1][2] This two-step cleavage can complicate kinetic analysis, making rhodamine 110-based substrates more suitable for endpoint assays.[3]

Caspase Specificity of (Z-DEVD)2-Rhodamine 110

While the DEVD sequence is preferentially recognized by effector caspases, particularly caspase-3 and caspase-7, there is a degree of cross-reactivity with other caspases. This overlapping substrate specificity is a critical consideration when interpreting experimental results.[4]

Below is a summary of the known kinetic parameters for the cleavage of (Z-DEVD)2-R110 by various caspases. A higher kcat/Km value indicates greater catalytic efficiency.

Caspasekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Primary Role
Caspase-3 9.60.91.07 x 10⁷Effector
Caspase-7 582.82.07 x 10⁷Effector
Caspase-6 0.1581.88 x 10⁴Effector
Caspase-8 N/AN/ALow ActivityInitiator
Caspase-9 N/AN/ALow ActivityInitiator
Caspase-1 N/AN/ALow ActivityInflammatory

As the table indicates, (Z-DEVD)2-R110 is an excellent substrate for both caspase-3 and caspase-7, with caspase-7 showing a higher turnover rate (kcat) but a slightly lower affinity (Km) compared to caspase-3. Its efficiency with caspase-6 is significantly lower. For initiator and inflammatory caspases, the cleavage of the DEVD sequence is minimal.

Comparison with Alternative Fluorogenic Substrates

To overcome the specificity limitations of DEVD-based substrates, various alternatives with different peptide sequences and fluorophores have been developed.

Alternative Rhodamine 110-Based Substrates

Rhodamine 110 has been conjugated to other caspase-specific peptide sequences to target different caspases.

SubstratePeptide SequencePrimary Target Caspase(s)
(Z-IETD)2-R110 Ile-Glu-Thr-AspCaspase-8[6]
(Ac-LEHD)2-R110 Leu-Glu-His-AspCaspase-9[7]
(Z-YVAD)2-R110 Tyr-Val-Ala-AspCaspase-1, -4[6]
(Ac-WEHD)2-R110 Trp-Glu-His-AspCaspase-1, -4, -5[8]
(Z-VDVAD)2-R110 Val-Asp-Val-Ala-AspCaspase-2[6]
(Ac-VEID)2-R110 Val-Glu-Ile-AspCaspase-6[9]

It is important to note that even with optimized peptide sequences, some level of cross-reactivity between caspases can still occur.[10]

Comparison with Other Fluorophores

Besides rhodamine 110, other fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) and 7-amino-4-trifluoromethylcoumarin (AFC) are commonly used.

Feature(Z-DEVD)2-Rhodamine 110Ac-DEVD-AMCAc-DEVD-AFC
Sensitivity Very High[11]ModerateHigh
Excitation (nm) ~496[12]~380~400
Emission (nm) ~520[12]~460~505
Assay Type Endpoint[3]KineticKinetic
Advantages High signal-to-background ratio.[13]Well-established, suitable for kinetic studies.Higher sensitivity than AMC.
Disadvantages Two-step cleavage complicates kinetics.Lower sensitivity, potential for autofluorescence interference.Lower sensitivity than Rhodamine 110.

Rhodamine 110-based substrates are reported to be 50- to 300-fold more sensitive than their coumarin-based counterparts.[14]

Experimental Protocols

Detailed methodologies for utilizing (Z-DEVD)2-R110 in both cell lysates and live cells are provided below.

Caspase Activity Assay in Cell Lysates

This protocol is adapted from commercially available kits and common research practices.[1][15]

Materials:

  • (Z-DEVD)2-Rhodamine 110 substrate

  • DMSO for substrate reconstitution

  • Cell Lysis Buffer (e.g., 10 mM HEPES or PIPES pH 7.2-7.4, 2 mM EDTA, 0.1% CHAPS)

  • 2x Reaction Buffer (e.g., 20 mM HEPES or PIPES pH 7.2-7.4, 4 mM EDTA, 0.2% CHAPS, with 10 mM DTT added fresh)

  • Apoptosis-induced and control cells

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10-20 mM stock solution of (Z-DEVD)2-R110 in DMSO. Store at -20°C, protected from light.[16]

  • Cell Lysate Preparation: a. Induce apoptosis in your experimental cell population. Include an uninduced control group. b. Harvest 1-5 x 10⁶ cells by centrifugation. c. Wash the cell pellet with ice-cold PBS. d. Resuspend the cells in 50 µL of chilled Cell Lysis Buffer. e. Incubate on ice for 10 minutes. f. Centrifuge at 10,000 x g for 1 minute at 4°C. g. Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. h. Determine the protein concentration of the lysate.

  • Assay Reaction: a. Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay in a well of the 96-well plate. b. Add 50 µL of 2x Reaction Buffer (with fresh DTT) to each sample. c. Add 5 µL of a working solution of (Z-DEVD)2-R110 (e.g., 200 µM final concentration). d. Include a negative control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm specificity.

  • Incubation and Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Measure the fluorescence in a microplate reader with excitation at ~496 nm and emission at ~520 nm.

Live-Cell Caspase Activity Assay

This protocol is a general guideline for live-cell imaging of caspase activity.[17][18]

Materials:

  • Cell-permeable (Z-DEVD)2-Rhodamine 110 derivative (or other cell-permeable caspase substrate)

  • Apoptosis-inducing agent

  • Control and experimental cells cultured on glass-bottom dishes or appropriate imaging plates

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Preparation: a. Seed cells at an appropriate density in imaging-compatible plates or dishes. b. Induce apoptosis with the desired agent. Include an untreated control.

  • Substrate Loading: a. Prepare a working solution of the cell-permeable (Z-DEVD)2-Rhodamine 110 substrate in an appropriate buffer or cell culture medium. The optimal concentration should be determined empirically but is often in the low micromolar range. b. Remove the culture medium from the cells and add the substrate-containing medium. c. Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for substrate uptake and cleavage.

  • Imaging: a. Wash the cells with fresh culture medium or PBS to remove excess substrate. b. Image the cells using a fluorescence microscope with appropriate filters for rhodamine 110 (excitation ~496 nm, emission ~520 nm). c. Acquire images at different time points to monitor the progression of caspase activation.

Signaling Pathways and Experimental Workflows

Visualizing the context of caspase activation and the experimental process is crucial for a comprehensive understanding.

Apoptosis Signaling Pathways

Caspases are central to the two main apoptosis pathways: the extrinsic and intrinsic pathways.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Death-Inducing Signaling Complex Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow for Caspase Activity Assay

The following diagram outlines the general steps involved in a fluorometric caspase activity assay using cell lysates.

Caspase_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Induce Apoptosis Induce Apoptosis Harvest Cells Harvest Cells Induce Apoptosis->Harvest Cells Lyse Cells Lyse Cells Harvest Cells->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein Prepare Reaction Mix Prepare Reaction Mix (Buffer, Substrate) Quantify Protein->Prepare Reaction Mix Incubate Incubate Prepare Reaction Mix->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Calculate Activity Calculate Activity Measure Fluorescence->Calculate Activity Compare Samples Compare Samples Calculate Activity->Compare Samples

Caption: General workflow for a caspase activity assay in cell lysates.

Logical Relationship of Substrate Cleavage and Fluorescence

The principle of the (Z-DEVD)2-Rhodamine 110 assay is based on a direct relationship between caspase activity and the resulting fluorescent signal.

Substrate_Cleavage_Logic Active Caspase Active Caspase Cleavage Event Cleavage Event Active Caspase->Cleavage Event Non-fluorescent Substrate\n((Z-DEVD)2-R110) Non-fluorescent Substrate ((Z-DEVD)2-R110) Non-fluorescent Substrate\n((Z-DEVD)2-R110)->Cleavage Event Fluorescent Product\n(Rhodamine 110) Fluorescent Product (Rhodamine 110) Cleavage Event->Fluorescent Product\n(Rhodamine 110) Detectable Signal Detectable Signal Fluorescent Product\n(Rhodamine 110)->Detectable Signal

Caption: Logical flow from caspase activity to signal generation.

Conclusion

This compound, particularly in its DEVD peptide-conjugated form, is a highly sensitive and valuable tool for detecting effector caspase activity. Its primary strength lies in its high signal-to-background ratio, making it ideal for endpoint assays. However, researchers must be mindful of its cross-reactivity, especially between caspase-3 and caspase-7. For studies requiring the specific activity of other caspases, alternative substrates with optimized peptide sequences should be considered. By understanding the principles of this assay and its alternatives, and by following robust experimental protocols, researchers can confidently and accurately measure caspase activity to advance our understanding of apoptosis and related cellular processes.

References

The Decisive Advantage: (Asp)2-Rhodamine 110 for High-Sensitivity Caspase-3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of apoptosis research, the precise and sensitive detection of executioner caspases, particularly caspase-3, is paramount for understanding cellular fate and developing novel therapeutics. While a variety of fluorogenic substrates are available, (Asp)2-Rhodamine 110, also known as (Z-DEVD)2-R110, emerges as a superior choice for researchers demanding high sensitivity and robust signal generation. This guide provides a comprehensive comparison of this compound with other commonly used caspase-3 substrates, supported by experimental data and detailed protocols.

Unparalleled Sensitivity Through a Two-Step Cleavage Mechanism

This compound is a non-fluorescent bisamide substrate that, upon enzymatic cleavage by active caspase-3, undergoes a two-step process to release the highly fluorescent Rhodamine 110 (R110) molecule.[1][2] This sequential cleavage mechanism provides a significant amplification of the fluorescent signal, a distinct advantage over single-cleavage substrates. The initial cleavage yields a monoamide intermediate with some fluorescence, and the subsequent cleavage of the second aspartate residue liberates R110, resulting in a substantial increase in fluorescence intensity.[1][2]

This inherent signal amplification translates to a higher signal-to-noise ratio, enabling the detection of lower levels of caspase-3 activity. This is particularly crucial in experimental systems with subtle apoptotic induction or when working with limited sample material.

Quantitative Comparison of Caspase-3 Substrates

The performance of an enzyme substrate is best evaluated through its kinetic parameters, namely the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction velocity is half-maximal and is an inverse measure of binding affinity. A lower Kₘ indicates a higher affinity of the enzyme for the substrate. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The catalytic efficiency is given by the kcat/Kₘ ratio.

SubstrateTarget CaspaseKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Other Cleaving Caspases (Kₘ in µM)
This compound Caspase-3 0.9 9.6 1.07 x 10⁷ Caspase-7 (2.8)
Ac-DEVD-AFCCaspase-39.7N/AN/ACaspase-7
Ac-DEVD-AMCCaspase-310N/AN/ACaspase-7
Ac-DEVD-pNACaspase-3190.042.1 x 10³Caspase-7, other caspases

Note: N/A indicates that reliable, directly comparable data for kcat was not consistently found in the searched literature. The kinetic parameters can vary depending on experimental conditions.

As the data indicates, this compound exhibits a significantly lower Kₘ for caspase-3 compared to Ac-DEVD-AFC and Ac-DEVD-AMC, signifying a much higher binding affinity. This allows for efficient detection of caspase-3 even at low enzyme concentrations. The high catalytic efficiency (kcat/Kₘ) of this compound further underscores its superiority as a substrate.

Photostability and Spectral Properties

Rhodamine 110, the fluorescent product of the assay, possesses favorable spectral properties with excitation and emission maxima around 496 nm and 520 nm, respectively.[1] This places its fluorescence in the green region of the spectrum, which is compatible with standard fluorescence microscopy and flow cytometry filter sets. Furthermore, rhodamine dyes are generally known to be more photostable than coumarin-based fluorophores like AMC and AFC, leading to a more stable signal during prolonged imaging experiments.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological process and the experimental procedure, the following diagrams illustrate the caspase activation pathway and a typical workflow for a caspase-3 activity assay.

Caspase_Activation_Pathway Caspase-3 Activation Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., UV, Chemotherapy) Caspase_8 Caspase-8 Apoptotic_Stimulus->Caspase_8 Caspase_9 Caspase-9 Apoptotic_Stimulus->Caspase_9 Caspase_3 Caspase-3 (Inactive) Caspase_8->Caspase_3 Caspase_9->Caspase_3 Active_Caspase_3 Active Caspase-3 Caspase_3->Active_Caspase_3 Activation Substrate This compound (Non-fluorescent) Active_Caspase_3->Substrate Cleavage Rhodamine_110 Rhodamine 110 (Fluorescent) Substrate->Rhodamine_110

Caption: Intrinsic and extrinsic pathways leading to the activation of Caspase-3.

Caspase_Assay_Workflow Experimental Workflow for Caspase-3 Assay Start Start Induce_Apoptosis Induce Apoptosis in Cells Start->Induce_Apoptosis Lyse_Cells Lyse Cells to Release Caspases Induce_Apoptosis->Lyse_Cells Add_Substrate Add this compound Substrate Lyse_Cells->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 496 nm, Em: 520 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data

Caption: A generalized workflow for a fluorometric caspase-3 activity assay.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for performing caspase-3 activity assays using this compound and, for comparison, an AFC-based substrate.

Protocol 1: Caspase-3 Activity Assay using this compound

Materials:

  • Cells induced to undergo apoptosis and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • This compound substrate (1 mM stock in DMSO)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest control and apoptosis-induced cells.

    • Wash cells once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate (normalized for protein concentration, typically 20-50 µg) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • To initiate the reaction, add 5 µL of the 1 mM this compound substrate to each well (final concentration ~50 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank control (Lysis Buffer + Reaction Buffer + Substrate) from all readings.

    • The fold-increase in caspase-3 activity is determined by comparing the fluorescence of the induced sample to the non-induced control.

Protocol 2: Caspase-3 Activity Assay using Ac-DEVD-AFC

Materials:

  • Cells induced to undergo apoptosis and control cells

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (as in Protocol 1)

  • Ac-DEVD-AFC substrate (1 mM stock in DMSO)

  • 2x Reaction Buffer (as in Protocol 1)

  • Fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm

Procedure:

  • Cell Lysate Preparation:

    • Follow the same procedure as in Protocol 1.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of cell lysate (normalized for protein concentration, typically 20-50 µg) to each well.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • To initiate the reaction, add 5 µL of the 1 mM Ac-DEVD-AFC substrate to each well (final concentration ~50 µM).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis:

    • Subtract the fluorescence of a blank control from all readings.

    • The fold-increase in caspase-3 activity is determined by comparing the fluorescence of the induced sample to the non-induced control.

Conclusion

References

A Comparative Guide to Apoptosis Detection: Limitations of (Asp)2-Rhodamine 110 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Measuring the activity of these enzymes, particularly executioner caspases like caspase-3 and caspase-7, is a cornerstone of apoptosis research. The (Asp)2-Rhodamine 110 assay is a fluorogenic method used for this purpose. It employs a substrate where two aspartic acid residues are linked to the amino groups of a rhodamine 110 (R110) molecule. While this assay is utilized, it possesses significant limitations that researchers must consider. This guide provides an objective comparison of the this compound assay with alternative methods, supported by experimental principles and data, to aid researchers in selecting the most appropriate tool for their studies.

The Mechanism and a Key Limitation of Bis-Amide Rhodamine 110 Substrates

The this compound substrate is a bis-amide derivative of R110. In its native state, the substrate is non-fluorescent. Upon cleavage by an active caspase, it undergoes a two-step hydrolysis. The first cleavage event produces a mono-amide intermediate, which is fluorescent. The second cleavage releases the free Rhodamine 110 dye, which is significantly more fluorescent.[1][2] This multi-step process complicates the interpretation of kinetic data, as the measured fluorescence is a composite of two different fluorescent products.[1][2]

sub This compound (Bis-amide, Non-fluorescent) mid Asp-Rhodamine 110 (Mono-amide, Fluorescent) sub->mid 1st Cleavage fin Rhodamine 110 (Highly Fluorescent) mid->fin 2nd Cleavage caspase1 Active Caspase caspase1->sub caspase2 Active Caspase caspase2->mid

Figure 1. Two-step cleavage of this compound.

Core Limitations of this compound Assays

  • Complex Reaction Kinetics : The two-step cleavage mechanism is a primary drawback.[1][2] Under conditions where less than 15% of the substrate is hydrolyzed, the fluorescence increase is primarily due to the mono-amide product.[1] However, in robust reactions, both fluorescent species contribute to the signal, making direct kinetic calculations challenging. To simplify kinetics, mono-substituted R110 substrates were developed.[3][4]

  • Lack of Specificity : A significant issue with many peptide-based caspase substrates is their overlapping specificity.[5] While caspases have preferred cleavage sequences (e.g., DEVD for caspase-3/7), they can often cleave other sequences.[6] The simple di-aspartate substrate is not highly specific and can be cleaved by multiple caspases, potentially leading to an overestimation of the activity of a single target caspase.[5][7][8]

  • Sub-Optimal Peptide Sequence : Caspases recognize and cleave specific tetrapeptide motifs.[6][9] For instance, the optimal sequence for caspase-3 is generally recognized as DEVD.[10] The (Asp)2 substrate is a minimalistic recognition site and does not fully mimic the natural substrates of executioner caspases, which may affect the efficiency and specificity of the assay.

  • Cell Permeability and Retention : Standard rhodamine 110-based substrates can have poor cell permeability, often limiting their use to cell lysates. While modifications like adding lipophilic moieties have been developed to create cell-permeable versions, the basic (Asp)2-R110 substrate is not ideal for live-cell imaging.[3][4][11][12]

Comparative Analysis of Caspase Assays

To overcome the limitations of this compound, a variety of alternative assays have been developed. These range from other fluorogenic and colorimetric substrates to highly sensitive luminescent assays and direct covalent probes.

Assay TypeSubstrate/ProbePrincipleSensitivitySpecificityThroughputLive Cell AnalysisKey AdvantageKey Limitation
Fluorogenic This compound Enzymatic cleavage of bis-amide High Low Medium-High No (Lysates) High fluorescence signal Complex kinetics, low specificity
Fluorogenic(Z-DEVD)2-R110[13]Enzymatic cleavage of bis-amideHighModerateMedium-HighNo (Lysates)More specific sequence than (Asp)2Still has two-step cleavage kinetics
FluorogenicAc-DEVD-AMC[14]Enzymatic cleavage releases fluorescent AMCModerateModerateMedium-HighNo (Lysates)Single-step cleavageShorter wavelength can increase background autofluorescence[3]
FluorogenicAc-DEVD-AFC[7]Enzymatic cleavage releases fluorescent AFCHighModerateMedium-HighNo (Lysates)Higher sensitivity than pNA/AMCPotential for overlapping caspase recognition
Colorimetric Ac-DEVD-pNA[7]Enzymatic cleavage releases yellow pNALowModerateHighNo (Lysates)Simple, cost-effective, plate readerLow sensitivity, cross-reactivity with other caspases[7]
Luminescent Caspase-Glo® 3/7Caspase cleavage releases a substrate for luciferaseVery HighHighHighNo (Lysates)Highest sensitivity, ideal for HTSLytic assay, requires specific reagents
Activity-Based Fluorescent ABPsCovalent binding to active caspase siteHighHighLow-MediumYesDirectly labels active enzymes, highly specificCan be costly, may require wash steps
Live-Cell FRET CFP-YFP FRET Probes[15]Caspase cleavage separates FRET pairModerateHighLowYesReal-time monitoring in living cellsRequires genetic modification of cells

Signaling Pathway Context

Caspase assays are designed to measure the activity of key enzymes in the apoptotic signaling cascade. Apoptosis can be initiated via the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligands (e.g., TNF, FasL) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3/7 (Executioner) caspase8->caspase3 stress Intracellular Stress mito Mitochondria (Cytochrome c release) stress->mito caspase9 Caspase-9 (Initiator) mito->caspase9 caspase9->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates Cleavage apoptosis Apoptosis substrates->apoptosis

Figure 2. Intrinsic and extrinsic apoptosis pathways.

Experimental Protocols

General Protocol for Fluorometric Caspase-3/7 Assay in Cell Lysates

This protocol provides a general framework for using a rhodamine 110-based substrate like (Z-DEVD)2-R110.

Materials:

  • 96-well black, flat-bottom plate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, 50 mM NaCl, 2 mM MgCl2, 5 mM EGTA, pH 7.4)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, 20% glycerol, 2 mM DTT, pH 7.2)

  • Caspase Substrate (e.g., (Z-DEVD)2-R110), 10 mM stock in DMSO

  • Microplate fluorometer (Excitation ~496 nm, Emission ~520 nm)

Procedure:

  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus alongside an untreated control.

  • Cell Lysis:

    • Harvest cells (e.g., 1-5 x 10^6 cells) and wash with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • Assay Reaction:

    • Add 50 µL of cell lysate (containing 50-100 µg of protein) to each well of the 96-well plate.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Prepare the substrate solution by diluting the stock to 2x the final desired concentration (e.g., 20 µM) in Reaction Buffer.

    • Initiate the reaction by adding 5 µL of the 2x substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the fluorescence on a microplate reader.

Data Analysis:

  • Subtract the background fluorescence (from a lysate-free control well).

  • Normalize the fluorescence values to the protein concentration.

  • Calculate the fold change in caspase activity relative to the untreated control.

start 1. Cell Culture & Treatment harvest 2. Harvest & Lyse Cells start->harvest quantify 3. Quantify Protein harvest->quantify plate 4. Plate Lysate & Add Reaction Buffer quantify->plate substrate 5. Add Substrate & Incubate plate->substrate read 6. Read Fluorescence substrate->read analyze 7. Data Analysis (Fold Change) read->analyze

Figure 3. General workflow for a cell lysate-based caspase assay.
Alternative Protocol Principle: Luminescent Caspase-Glo® Assay

Luminescent assays, such as the Caspase-Glo® 3/7 assay, offer superior sensitivity.[16][17]

  • Setup: Seed cells in a 96-well white-walled plate and treat with compounds.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® Reagent directly to each well.[18] This reagent contains the caspase substrate, luciferase, and cell lysis components.

  • Incubation: Mix by shaking for 30-60 seconds and incubate at room temperature for 1-3 hours.[17][18]

  • Measurement: Read the luminescence using a luminometer. The signal is stable and proportional to caspase activity.

Conclusion and Recommendations

The this compound assay is a tool for detecting caspase activity, but it is hampered by significant limitations, most notably its two-step cleavage mechanism and low substrate specificity. These factors can complicate data interpretation and may not be suitable for studies requiring precise kinetic measurements or the specific identification of individual caspase activities.

For researchers, the choice of assay should be guided by the experimental question:

  • For high-throughput screening (HTS) of apoptosis inducers/inhibitors: Luminescent assays like Caspase-Glo® are the gold standard due to their high sensitivity, simple "add-mix-read" protocol, and scalability.[16]

  • For specific confirmation of caspase activation: It is best practice to use multiple methods. An activity assay should be complemented with a protein-level detection method like Western blotting for cleaved caspase-3 to confirm the activation of a specific caspase.

  • For real-time analysis in living cells: Genetically encoded FRET-based biosensors or cell-permeant activity-based probes are the most appropriate choices, as they allow for the dynamic monitoring of apoptosis in individual cells.[15][19]

Ultimately, while rhodamine-based assays can indicate general executioner caspase activity, relying solely on a substrate like this compound is not recommended. Modern alternatives offer superior sensitivity, specificity, and kinetic simplicity, providing more reliable and nuanced insights into the complex process of apoptosis.

References

(Asp)2-Rhodamine 110: A Comparative Guide to Protease Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a fluorogenic substrate is paramount for accurate and reliable enzymatic assays. This guide provides a comparative analysis of the cross-reactivity of (Asp)2-Rhodamine 110, a substrate primarily recognized for its utility in detecting caspase activity.

This compound is a fluorogenic substrate designed with a di-aspartic acid peptide moiety. Upon enzymatic cleavage of the peptide, the highly fluorescent Rhodamine 110 is released, providing a measurable signal. Its primary application lies in the detection of proteases involved in apoptosis, with a known specificity for caspases. However, comprehensive quantitative data on its cross-reactivity with other major protease families, such as cathepsins and matrix metalloproteinases (MMPs), is not extensively available in the reviewed scientific literature.

Quantitative Data Summary

The table below summarizes the known interactions of this compound with various classes of proteases. The data highlights its established role as a caspase substrate while also indicating the current gaps in knowledge regarding its broader cross-reactivity profile.

Protease FamilyRepresentative Protease(s)Cleavage ActivityNotes
Caspases Caspase-3HighThis compound is a well-established substrate for caspase-3.[1][2]
Other Apoptosis-Related ProteasesModerate to HighThe substrate is generally susceptible to cleavage by other caspases involved in apoptosis.[1]
Cathepsins Cathepsin B, Cathepsin L, Cathepsin KData Not AvailableSpecific kinetic data for the cleavage of this compound by cathepsins were not found in the reviewed literature.
Matrix Metalloproteinases (MMPs) MMP-2, MMP-9, MMP-7Data Not AvailableSpecific kinetic data for the cleavage of this compound by MMPs were not found in the reviewed literature.
Serine Proteases Trypsin, Chymotrypsin, ElastaseData Not AvailableSpecific kinetic data for the cleavage of this compound by common serine proteases were not found in the reviewed literature.

Experimental Protocol: Protease Cross-Reactivity Assay

To determine the cross-reactivity profile of this compound, a standardized in vitro enzymatic assay can be performed. This protocol provides a detailed methodology for assessing the substrate's cleavage by a panel of diverse proteases.

Objective: To quantitatively measure and compare the rate of this compound cleavage by various proteases.

Materials:

  • This compound

  • Purified, active proteases (e.g., Caspase-3, Cathepsin B, MMP-9, Trypsin)

  • Specific assay buffers for each protease to ensure optimal activity

  • Protease-specific inhibitors (for control experiments)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Reconstitute and dilute each protease to a known concentration in its respective pre-chilled, optimal assay buffer.

    • Prepare working solutions of protease-specific inhibitors.

  • Assay Setup:

    • In the wells of a 96-well microplate, add the respective assay buffer for each protease being tested.

    • Add the diluted protease to the designated wells.

    • For negative controls, add assay buffer instead of the enzyme.

    • For inhibitor controls, pre-incubate the protease with its specific inhibitor for 15-30 minutes at the recommended temperature before adding the substrate.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of this compound by diluting the stock solution in the appropriate assay buffer to the desired final concentration (e.g., 10-50 µM).

    • Initiate the enzymatic reaction by adding the this compound working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature for the enzymes being tested.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for Rhodamine 110 (typically around 496 nm and 520 nm, respectively).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no enzyme) from all readings.

    • Plot the fluorescence intensity versus time for each protease.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve for each enzyme.

    • Compare the V₀ values obtained for each protease to determine the relative cleavage efficiency. The activity of the primary target (Caspase-3) can be normalized to 100% to express the cross-reactivity of other proteases as a percentage.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for assessing the cross-reactivity of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis p1 Prepare Substrate (this compound) s1 Dispense Assay Buffers and Proteases into 96-well Plate p2 Prepare Protease Panel (Caspases, Cathepsins, MMPs, etc.) p2->s1 s2 Add Controls (No Enzyme, Inhibitors) r1 Initiate Reaction with Substrate s2->r1 r2 Kinetic Fluorescence Reading (Ex/Em: ~496/520 nm) r1->r2 a1 Calculate Reaction Rates (V₀) r2->a1 a2 Compare Relative Cleavage and Determine Cross-Reactivity a1->a2

Caption: Workflow for protease cross-reactivity assessment of this compound.

References

A Researcher's Guide to Effective Controls in (Asp)2-Rhodamine 110 Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the study of apoptosis, the (Asp)2-Rhodamine 110 assay offers a sensitive and reliable method for detecting caspase-3 and -7 activity. The successful execution and interpretation of this assay hinge on the inclusion of appropriate positive and negative controls. This guide provides a comprehensive comparison of control strategies, detailed experimental protocols, and supporting data to ensure the generation of robust and reproducible results.

The this compound substrate is a non-fluorescent molecule that, upon cleavage by active caspases, releases the highly fluorescent Rhodamine 110 (R110) dye. This enzymatic reaction forms the basis of a straightforward and quantifiable assay for monitoring apoptosis. To validate the assay's performance and accurately interpret the resulting data, it is imperative to incorporate both positive and negative controls.

Understanding the Controls: Positive and Negative Validation

Positive controls are essential for confirming that the assay system is functioning correctly and is capable of detecting caspase activity. A common and effective method for inducing apoptosis and, consequently, caspase activation is the treatment of cells with a known apoptosis-inducing agent such as staurosporine (B1682477).

Negative controls are equally crucial for establishing the baseline fluorescence and ensuring that the observed signal is specific to caspase activity. This is typically achieved by using untreated cells or by treating cells with a specific caspase inhibitor, such as Ac-DEVD-CHO, alongside the apoptosis-inducing agent.

Performance Comparison of Fluorogenic Caspase-3 Substrates

The choice of substrate can significantly impact the sensitivity and kinetics of a caspase assay. While this compound is a popular choice, several alternatives are available. The following table provides a quantitative comparison of key kinetic parameters for common caspase-3 substrates. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover rate. The catalytic efficiency (kcat/Km) is a measure of the enzyme's overall efficiency.

SubstrateFluorophoreKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(Z-DEVD)₂-R110 Rhodamine 110N/AN/AHighly Sensitive
Ac-DEVD-AMC 7-amino-4-methylcoumarin10N/AN/A
Ac-DEVD-pNA p-nitroanilide112.4218,181

Experimental Protocols

Herein, we provide detailed protocols for performing a caspase-3/7 activity assay using this compound with appropriate positive and negative controls.

Materials
  • Cells of interest (e.g., Jurkat, HeLa)

  • Cell culture medium

  • This compound substrate

  • Staurosporine (positive control)

  • Ac-DEVD-CHO (caspase-3 inhibitor, negative control)

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~499 nm, Emission: ~521 nm)

Procedure

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Positive Control: Treat cells with an optimized concentration of staurosporine (e.g., 1 µM) for a predetermined duration (e.g., 3-6 hours) to induce apoptosis.

  • Negative Control (Inhibitor): Pre-incubate cells with a caspase-3 inhibitor (e.g., 50 µM Ac-DEVD-CHO) for 1 hour before adding staurosporine.

  • Negative Control (Untreated): Leave a set of cells untreated to measure baseline caspase activity.

2. Cell Lysis:

  • After treatment, centrifuge the plate and carefully remove the supernatant.

  • Wash the cells once with PBS.

  • Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes.

3. Caspase Activity Assay:

  • Prepare the assay buffer containing the this compound substrate at the desired final concentration (e.g., 50 µM).

  • Add the assay buffer to each well containing the cell lysate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

4. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (Ex: ~499 nm, Em: ~521 nm).

5. Data Analysis:

  • Subtract the background fluorescence (from wells with lysis buffer and substrate only).

  • Compare the fluorescence signals from the treated samples to the untreated and inhibitor-treated controls. The fold-increase in fluorescence is indicative of the level of caspase-3/7 activation.

Visualizing the Mechanisms

To further clarify the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.

G cluster_key Legend cluster_pathway Mechanism of this compound Cleavage Key_Molecule Molecule Key_Enzyme Enzyme Key_Process Process Key_Product Product Asp2_R110 This compound (Non-fluorescent) Cleavage Cleavage Asp2_R110->Cleavage Active_Caspase3 Active Caspase-3 Active_Caspase3->Cleavage R110 Rhodamine 110 (Fluorescent) Cleavage->R110 Asp_Peptide Aspartic Acid Peptides Cleavage->Asp_Peptide

Caption: Mechanism of this compound cleavage by active caspase-3.

G cluster_key Legend cluster_workflow Experimental Workflow for this compound Assay cluster_treatments Key_Step Experimental Step Key_Control Control Key_Treatment Treatment Key_Outcome Expected Outcome Start Seed Cells Positive_Control Positive Control: Treat with Staurosporine Start->Positive_Control Negative_Control_Inhibitor Negative Control: Pre-treat with Ac-DEVD-CHO, then Staurosporine Start->Negative_Control_Inhibitor Negative_Control_Untreated Negative Control: Untreated Start->Negative_Control_Untreated Lysis Cell Lysis Positive_Control->Lysis Negative_Control_Inhibitor->Lysis Negative_Control_Untreated->Lysis Add_Substrate Add this compound Lysis->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence Incubate->Measure Outcome_Positive High Fluorescence Measure->Outcome_Positive from Positive Control Outcome_Negative_Inhibitor Low Fluorescence Measure->Outcome_Negative_Inhibitor from Inhibitor Control Outcome_Negative_Untreated Baseline Fluorescence Measure->Outcome_Negative_Untreated from Untreated Control

Caption: Experimental workflow including positive and negative controls.

By adhering to these detailed protocols and understanding the comparative performance of different substrates, researchers can confidently employ the this compound assay to generate high-quality, reliable data in their apoptosis studies. The inclusion of robust positive and negative controls is non-negotiable for the validation and accurate interpretation of experimental findings.

References

Safety Operating Guide

Proper Disposal of (Asp)2-Rhodamine 110: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (Asp)2-Rhodamine 110, a fluorescent dye commonly used in life sciences research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Rhodamine compounds are classified as hazardous materials and require specific handling and disposal protocols.[1][2]

Immediate Safety and Handling Precautions

Before initiating any experiment that will generate this compound waste, it is imperative to establish a designated waste collection plan. All personnel handling this material must be thoroughly trained on its potential hazards and the appropriate disposal procedures.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves, when handling this compound or its waste.[3][4][5]

Ventilation: Conduct all work that may produce dust or aerosols of this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, use an appropriate absorbent material to contain and collect the waste. For larger spills, or if you are uncertain about the appropriate cleanup procedure, contact your institution's Environmental Health and Safety (EHS) department. All materials used for spill cleanup must be disposed of as hazardous waste.[6]

Waste Characterization and Segregation

Proper characterization and segregation of waste streams are fundamental to safe and compliant disposal. This compound waste is considered hazardous and must not be mixed with non-hazardous waste.

Waste Type Description Disposal Container
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, bench paper).A clearly labeled, sealed, and chemically compatible container for solid hazardous waste.
Liquid Waste Solutions containing this compound, including stock solutions, working solutions, and the initial rinsate from cleaning contaminated glassware.A clearly labeled, sealed, and chemically compatible container for liquid hazardous waste. Do not dispose of down the drain.[3][7][8]
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.A designated, puncture-resistant sharps container for hazardous chemical waste.
Empty Containers Original containers of this compound.Must be triple-rinsed with a suitable solvent; the first rinsate must be collected as hazardous liquid waste.[3][9] Subsequent rinsates may also need to be collected depending on local regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Step 1: Waste Collection

  • Collect all solid and liquid waste generated during your experimental workflow in separate, appropriately labeled hazardous waste containers.

  • Ensure containers are kept securely closed when not in use.[3]

  • Store waste containers in a designated satellite accumulation area within the laboratory.

Step 2: Container Management

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the concentration and any other components of the waste mixture.

  • Use containers that are compatible with the chemical waste to prevent leaks or reactions.

Step 3: Disposal of Empty Containers

  • To decontaminate an empty this compound container, perform a triple rinse with a suitable solvent (e.g., water, ethanol, or as recommended by your institution's EHS).

  • The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Consult your EHS for guidance on the disposal of the second and third rinsates.

  • After triple rinsing, deface the original label on the container and dispose of it according to institutional guidelines for non-hazardous lab glass or plastic.

Step 4: Arranging for Waste Pickup

  • Once a waste container is full, or if it has been in storage for a period approaching your institution's limit, arrange for a pickup by your EHS or a licensed professional waste disposal service.[1][6]

  • Do not dispose of this compound waste with regular trash or pour it down the sewer system.[1][3]

Experimental Workflow and Disposal Plan

The following diagram illustrates the logical flow for handling and disposing of this compound from experimental use to final disposal.

G cluster_lab Laboratory Operations cluster_disposal Disposal Protocol cluster_pickup Final Disposition experiment Experiment using This compound waste_gen Waste Generation experiment->waste_gen empty_container Empty Stock Container experiment->empty_container solid_waste Solid Waste (Gloves, Tips, etc.) waste_gen->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) waste_gen->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse ehs_pickup Arrange for EHS/ Licensed Vendor Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate defaced_container Dispose of Defaced, Clean Container triple_rinse->defaced_container collect_rinsate->collect_liquid final_disposal Treatment and Disposal at Approved Facility ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

It is the responsibility of the waste generator to properly characterize and manage hazardous waste in accordance with all applicable local, state, and national regulations.[6] Consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance.

References

Personal protective equipment for handling (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Asp)2-Rhodamine 110. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Face ShieldRecommended when there is a splash hazard.[3]
Hand Protection GlovesChemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]
Body Protection Lab CoatA standard laboratory coat should be worn.
Protective ClothingFire/flame resistant and impervious clothing should be worn where necessary.[4]
Respiratory RespiratorIf exposure limits are exceeded or if dust is generated, use a full-face respirator.[4]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation :

    • Ensure the work area is well-ventilated.[4]

    • Read and understand the Safety Data Sheet for Rhodamine 110 before starting any work.

    • Assemble all necessary PPE and ensure it is in good condition.

  • Handling the Compound :

    • Avoid contact with skin and eyes.[4]

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[3][4]

    • Wash hands thoroughly after handling.[3][4]

  • In Case of Exposure :

    • If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3][4]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[3]

    • If on Skin : Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

    • If Inhaled : Move the person into fresh air. If breathing is difficult, give oxygen.[4]

Disposal Plan

  • Waste Collection : Collect all waste containing this compound in a suitable, closed container labeled for chemical waste.[4]

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

  • Environmental Protection : Avoid release to the environment. Do not let the product enter drains.[3]

Experimental Workflow for Handling this compound

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 emergency In Case of Exposure (Eyes, Skin, Ingestion, Inhalation) handle1->emergency handle3 Perform Experiment handle2->handle3 handle2->emergency clean1 Decontaminate Surfaces handle3->clean1 handle3->emergency clean2 Collect Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 exit End action Follow First Aid Measures emergency->action

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.